2-ACETYL-5-CHLORO-3-METHYLTHIANAPHTHENE
Description
The exact mass of the compound 2-Acetyl-5-chloro-3-methylbenzo[b]thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClOS/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFYTUVWAHAYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346257 | |
| Record name | 1-(5-Chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51527-18-5 | |
| Record name | 1-(5-Chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Chloro-3-methyl-benzo[b]thiophen-2-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-acetyl-5-chloro-3-methylthianaphthene
CAS Number: 51527-18-5
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
2-Acetyl-5-chloro-3-methylthianaphthene, also known by its IUPAC name 1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethanone, is a substituted aromatic heterocyclic compound. It belongs to the thianaphthene family, more systematically known as benzo[b]thiophene. This core structure, consisting of a benzene ring fused to a thiophene ring, is recognized as a "privileged scaffold" in the field of drug discovery.[1] The term "privileged" denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the development of novel therapeutic agents.
The benzo[b]thiophene nucleus is a cornerstone in the architecture of numerous pharmaceuticals, demonstrating a broad spectrum of biological activities. These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The specific substitutions on the this compound molecule—an acetyl group at the 2-position, a chloro group at the 5-position, and a methyl group at the 3-position—are strategically placed to modulate its electronic properties, lipophilicity, metabolic stability, and potential interactions with biological macromolecules.[1]
The acetyl group at the C2 position is a particularly noteworthy feature, as it not only influences the molecule's biological activity but also serves as a crucial synthetic handle for further molecular modifications.[1] This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a fundamental practice in modern drug development. The chloro substituent at the C5 position can significantly impact the compound's pharmacokinetic profile by altering its lipophilicity and resistance to metabolic degradation.[1]
This technical guide aims to provide a comprehensive overview of this compound, focusing on its chemical structure, synthesis, and the broader context of its potential applications in pharmaceutical research. While specific biological data for this exact compound is not extensively available in the public domain, this guide will leverage data from analogous structures and the well-established principles of medicinal chemistry to provide valuable insights for researchers in the field.
Chemical Structure and Properties
The foundational structure of this compound is the bicyclic benzo[b]thiophene ring system. The key functional groups are positioned as follows:
-
An acetyl group (-COCH₃) at the 2-position: This electron-withdrawing group influences the reactivity of the thiophene ring and provides a key site for further chemical derivatization.
-
A chloro group (-Cl) at the 5-position: This halogen atom modifies the electronic and steric properties of the benzene portion of the molecule.
-
A methyl group (-CH₃) at the 3-position: This small alkyl group can influence the molecule's conformation and interaction with binding sites.
A summary of the key identifiers for this compound is provided in the table below.
| Property | Value |
| CAS Number | 51527-18-5 |
| Molecular Formula | C₁₁H₉ClOS |
| Molecular Weight | 224.71 g/mol |
| IUPAC Name | 1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethanone |
Synthetic Pathways: A Focus on Friedel-Crafts Acylation
The principal and most direct method for the synthesis of this compound is the Friedel-Crafts acylation of a 5-chloro-3-methylbenzo[b]thiophene precursor.[1] This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
The overall synthetic strategy can be conceptualized in two main stages: the synthesis of the 5-chloro-3-methylbenzo[b]thiophene core, followed by its acylation.
Part 1: Synthesis of the 5-chloro-3-methylbenzo[b]thiophene Precursor
A plausible synthetic route to 5-chloro-3-methylbenzo[b]thiophene involves the cyclization of 1-[(4-chlorophenyl)thio]-2-propanone.
Experimental Protocol:
-
Reaction Setup: To 300g of polyphosphoric acid, add 50g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.
-
Heating: The mixture is stirred while the temperature is gradually increased to 120°C, at which point an exothermic reaction is initiated.
-
Reaction Maintenance: The reaction mixture is then maintained at 130°C for one hour with continuous stirring.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.
-
Purification: The combined organic phases are dried and concentrated. The resulting residue is stirred in 200 ml of methanol and filtered. The filtrate is then concentrated to yield 5-chloro-3-methylbenzo[b]thiophene.
Part 2: Friedel-Crafts Acylation to Yield this compound
The final step in the synthesis is the introduction of the acetyl group onto the 2-position of the 5-chloro-3-methylbenzo[b]thiophene core. This is achieved through a Friedel-Crafts acylation reaction using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst.
Conceptual Experimental Protocol:
-
Reaction Setup: A solution of 5-chloro-3-methylbenzo[b]thiophene in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Catalyst Addition: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the solution.
-
Addition of Acylating Agent: Acetyl chloride is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TTC) or gas chromatography (GC).
-
Quenching and Work-up: Once the reaction is complete, the mixture is carefully quenched by pouring it onto ice, followed by the addition of hydrochloric acid. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Diagram of the Synthetic Workflow:
Caption: Derivatization of the target compound to generate a chalcone library.
Future Research Directions
The current research landscape for this compound is still in its early stages. [1]While the broader benzo[b]thiophene class is well-explored, this specific substitution pattern represents a largely uninvestigated area of chemical space. [1] Future research efforts should focus on several key areas:
-
Validated Synthesis and Characterization: The development and publication of a detailed and reproducible synthetic protocol for this compound, along with comprehensive characterization data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy, and elemental analysis), is a critical first step.
-
Biological Screening: The synthesized compound should be subjected to a broad range of biological screens to identify any potential therapeutic activities. Given the known activities of the benzo[b]thiophene scaffold, initial screening efforts could focus on anticancer, antimicrobial, and anti-inflammatory assays.
-
Library Synthesis and SAR Studies: Following the identification of any promising biological activity, a library of derivatives, such as chalcones, should be synthesized to explore the structure-activity relationships and optimize the potency and selectivity of the lead compound.
-
Computational Modeling: Molecular modeling and docking studies can be employed to predict the potential biological targets of this compound and its derivatives, providing valuable insights to guide further experimental work.
Conclusion
This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its foundation on the privileged benzo[b]thiophene scaffold, combined with its strategic functionalization, makes it a promising starting point for the discovery of novel therapeutic agents. While specific biological data for this compound remains to be elucidated, the well-established principles of medicinal chemistry and the known activities of related compounds provide a strong rationale for its further investigation. The synthetic and derivatization pathways outlined in this guide offer a clear roadmap for researchers to unlock the full potential of this intriguing molecule.
References
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1117. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Acetyl-5-chloro-3-methylbenzo[b]thiophene
Introduction
The benzo[b]thiophene, historically known as thianaphthene, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, making them valuable building blocks for drug discovery. The specific compound, 2-acetyl-5-chloro-3-methylbenzo[b]thiophene (CAS No. 51527-18-5), combines several key functional groups: an acetyl moiety for further chemical modification, a chloro substituent that modulates electronic properties and can serve as a synthetic handle, and a methyl group.
Despite the established importance of this class of compounds, a review of scientific literature reveals a notable scarcity of dedicated research and published spectroscopic data for this specific molecule.[1] This guide is designed for researchers, chemists, and drug development professionals to bridge this gap. It serves as an in-depth, predictive guide to the spectroscopic characterization of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene. By leveraging foundational spectroscopic principles and data from analogous structures, this document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides robust, field-proven protocols for data acquisition and interpretation.
Molecular Structure and Overview
The structural features of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene are pivotal in determining its spectroscopic signature. The fusion of a benzene ring with a thiophene ring creates a rigid, aromatic system. The substituents dictate the electronic distribution and, consequently, the chemical environment of each atom.
-
Acetyl Group (-COCH₃) at C2: The electron-withdrawing nature of the carbonyl will significantly deshield adjacent protons and carbons. It provides a strong, characteristic signal in IR spectroscopy and directs key fragmentation pathways in mass spectrometry.
-
Methyl Group (-CH₃) at C3: This electron-donating group will slightly shield nearby nuclei.
-
Chloro Group (-Cl) at C5: As an electronegative, electron-withdrawing group, it influences the chemical shifts of the protons on the benzene ring. Its isotopic signature (³⁵Cl and ³⁷Cl) is a crucial diagnostic tool in mass spectrometry.
Caption: Structure of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
1D ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of approximately 12 ppm centered at 6 ppm is typical.
-
1D ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 220 ppm is standard.
-
2D NMR Acquisition (if required): For unambiguous assignments, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. These experiments are crucial for confirming connectivity between protons and carbons.[2]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to three distinct regions: aliphatic methyl protons, aromatic protons, and the acetyl methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8-8.0 | d | 1H | H-4 | This proton is ortho to the electron-withdrawing chloro group and is part of the fused aromatic system, leading to a downfield shift. |
| ~ 7.7-7.9 | d | 1H | H-7 | This proton is peri to the acetyl group's carbonyl, which causes significant deshielding. |
| ~ 7.3-7.5 | dd | 1H | H-6 | This proton is ortho to the chloro group and will show coupling to both H-7 and H-4 (meta). |
| ~ 2.6 | s | 3H | C(2)-COCH₃ | The acetyl methyl protons are deshielded by the adjacent carbonyl group. |
| ~ 2.5 | s | 3H | C(3)-CH₃ | The methyl group attached directly to the thiophene ring. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals for the 11 carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~ 192 | Quaternary (C=O) | C =O | The carbonyl carbon is the most deshielded and appears significantly downfield. |
| ~ 140-145 | Quaternary | C-7a | Fused aromatic ring junction carbon. |
| ~ 135-140 | Quaternary | C-3a | Fused aromatic ring junction carbon. |
| ~ 135-140 | Quaternary | C-2 | Carbon bearing the acetyl group. |
| ~ 130-135 | Quaternary | C-3 | Carbon bearing the methyl group. |
| ~ 130-135 | Quaternary | C-5 | Carbon bearing the chloro substituent. |
| ~ 125-130 | Tertiary (CH) | C-7 | Aromatic methine carbon. |
| ~ 122-127 | Tertiary (CH) | C-4 | Aromatic methine carbon. |
| ~ 120-125 | Tertiary (CH) | C-6 | Aromatic methine carbon. |
| ~ 30 | Primary (CH₃) | COC H₃ | Acetyl methyl carbon. |
| ~ 15 | Primary (CH₃) | C(3)-C H₃ | Thiophene-bound methyl carbon. |
Note: A commercial supplier provides access to spectral data, including ¹³C NMR, which can be used for experimental verification.[3]
Caption: Workflow for unambiguous structure elucidation using 2D NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of chemical bonds.
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Predicted IR Spectrum
The IR spectrum will be dominated by a strong carbonyl stretch, with other characteristic bands for the aromatic system and C-H bonds. Data from the closely related compound 2-acetyl-5-chlorothiophene shows similar expected vibrations.[4]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2980-2850 | Medium-Weak | C-H Stretch | Aliphatic (Methyl) C-H |
| ~1675 | Strong | C=O Stretch | Aryl Ketone |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 800-600 | Strong | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: The sample can be introduced via a Gas Chromatograph (GC-MS) for volatile compounds or a direct insertion probe.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Mass Spectrum
The molecular formula is C₁₁H₉ClOS, with a molecular weight of approximately 224.71 g/mol .[1]
-
Molecular Ion (M⁺): The spectrum will show two distinct peaks for the molecular ion due to the natural isotopic abundance of chlorine:
-
M⁺ peak at m/z ≈ 224 (for the ³⁵Cl isotope).
-
M+2 peak at m/z ≈ 226 (for the ³⁷Cl isotope).
-
The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a hallmark signature of a monochlorinated compound.
-
-
Key Fragmentation Pathways: The fragmentation will be directed by the most stable resulting ions. For ketones, alpha-cleavage is a dominant pathway.[5]
| Predicted m/z | Proposed Fragment | Rationale |
| 224 / 226 | [C₁₁H₉ClOS]⁺ | Molecular Ion (M⁺ / M+2) |
| 209 / 211 | [M - CH₃]⁺ | Base Peak. Loss of a methyl radical (•CH₃) from the acetyl group via alpha-cleavage to form a very stable acylium ion. |
| 181 / 183 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide (CO) from the acylium ion. |
digraph "Fragmentation_Pathway" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=9, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];MolIon [label="Molecular Ion\n[C₁₁H₉ClOS]⁺˙\nm/z = 224/226"]; LossMe [label="- •CH₃\n(α-cleavage)"]; Acylium [label="Acylium Ion\n[C₁₀H₆ClOS]⁺\nm/z = 209/211\n(Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LossCO [label="- CO"]; Fragment2 [label="[C₉H₆ClS]⁺\nm/z = 181/183"];
MolIon -> LossMe [style=invis]; LossMe -> Acylium [style=invis]; Acylium -> LossCO [style=invis]; LossCO -> Fragment2 [style=invis];
{rank=same; MolIon; LossMe; Acylium;} {rank=same; Acylium; LossCO; Fragment2;}
MolIon -> Acylium [label="-15 Da"]; Acylium -> Fragment2 [label="-28 Da"]; }
Caption: Predicted primary fragmentation pathway for the title compound in EI-MS.
Integrated Spectroscopic Analysis
Confirming the structure of a novel or uncharacterized compound requires the synergistic use of multiple analytical techniques. The workflow below illustrates how data from MS, IR, and NMR are integrated for a comprehensive and trustworthy structural assignment.
Caption: Integrated workflow for structural confirmation.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene. By outlining the expected outcomes from NMR, IR, and Mass Spectrometry and providing standardized protocols, it equips researchers with the necessary tools to confidently characterize this compound. The convergence of data from these three orthogonal techniques—molecular formula and halogen presence from MS, functional group identification from IR, and the definitive connectivity map from NMR—provides a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.
References
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PubChem. (n.d.). 2-Acetyl-5-chlorothiophene. National Center for Biotechnology Information. Retrieved from [Link]
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Parlak, C., et al. (2014). Experimental and theoretical FT-IR, Raman and XRD study of 2-acetyl-5-chlorothiophene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 67-73. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetyl-5-methylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2-Acetyl-5-chlorothiophene. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Nikolova, P., et al. (2012). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 17(9), 11058-11068. Retrieved from [Link]
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A Technical Guide to the Solubility and Stability of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene for Pharmaceutical Development
Executive Summary
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene (syn. 2-acetyl-5-chloro-3-methylthianaphthene). As a novel compound, public data on its physicochemical properties are not available. This document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. It outlines theoretical predictions based on the molecule's structure and provides detailed, field-proven experimental protocols to determine its solubility in relevant organic solvents and to assess its chemical stability under forced degradation conditions. The methodologies described herein are designed to generate the critical data required for preformulation, process development, and regulatory submissions.
Introduction: Understanding the Molecule
2-acetyl-5-chloro-3-methylbenzo[b]thiophene is a substituted aromatic heterocyclic compound. Its structure is built upon a benzo[b]thiophene core, which is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The specific substitutions—a 2-acetyl group, a 5-chloro atom, and a 3-methyl group—confer a unique set of physicochemical properties that dictate its behavior in solution and its chemical robustness.
-
Benzo[b]thiophene Core: A bicyclic aromatic system composed of a benzene ring fused to a thiophene ring. This core is generally hydrophobic and thermally stable.[2][3]
-
2-Acetyl Group (-COCH₃): An electron-withdrawing group that introduces a site for potential hydrogen bonding (as an acceptor) and serves as a synthetic handle for further molecular modifications.
-
5-Chloro Group (-Cl): A halogen that increases lipophilicity and can influence the electronic properties of the aromatic system.
-
3-Methyl Group (-CH₃): An electron-donating group that adds to the molecule's steric bulk and lipophilicity.
Given its structure, this compound is likely utilized as a key intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] A thorough understanding of its solubility and stability is therefore paramount for its effective use in drug discovery and development.
Solubility Profile Assessment
Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in formulation.[5] The following sections provide a strategy for predicting and experimentally determining the solubility of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene.
Theoretical Solubility Prediction
Based on the principle of "like dissolves like," the solubility of the title compound can be predicted by analyzing its structural features.[6]
-
Polarity and Hydrogen Bonding: The benzo[b]thiophene core is largely non-polar.[3] The acetyl group's carbonyl oxygen is a hydrogen bond acceptor, which may afford some solubility in protic solvents. However, the molecule lacks hydrogen bond donors. The chloro and methyl groups contribute to its non-polar character.
-
Overall Prediction: The molecule is expected to be poorly soluble in highly polar solvents like water but should exhibit good solubility in a range of common organic solvents.[2][7] The large, hydrophobic surface area of the fused ring system is the dominant factor.[6] Solubility is likely to be highest in non-polar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane), with moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and lower alcohols (e.g., ethanol, methanol).
Recommended Solvent Panel for Screening
To establish a comprehensive solubility profile, a diverse panel of solvents should be used, covering a range of polarities and functionalities relevant to pharmaceutical processing.
| Solvent Class | Recommended Solvents | Rationale for Inclusion |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High solubilizing power; common in early discovery for stock solutions. |
| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | Common in synthesis, purification, and formulation (Class 3 solvents). |
| Non-Polar | Toluene, Heptane | Representative of non-polar environments; used in synthesis and crystallization. |
| Chlorinated | Dichloromethane (DCM) | Excellent solubilizing power for many organic compounds; used in synthesis. |
| Ethers & Esters | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Common solvents for synthesis, extraction, and chromatography. |
| Ketones | Acetone | A versatile polar aprotic solvent used in cleaning and synthesis. |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining the equilibrium thermodynamic solubility of a compound.[8] It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid 2-acetyl-5-chloro-3-methylbenzo[b]thiophene to a known volume (e.g., 1-2 mL) of the selected solvent in a sealed glass vial. The excess solid is critical to ensure equilibrium with a saturated solution.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For novel compounds, 24-48 hours is a typical starting point. Visual confirmation of remaining solid is necessary.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1-2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the solid material.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is critical to use a filter syringe (e.g., 0.22 µm PTFE filter).
-
Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or UPLC-UV.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration to a standard calibration curve.
Data Presentation: Solubility Summary
Quantitative results should be organized into a clear table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Heptane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |
Solubility classifications can be based on USP definitions.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile and Degradation Pathway Analysis
Assessing the chemical stability of a compound is a regulatory requirement and is fundamental to ensuring its quality, efficacy, and safety.[1] Forced degradation (stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[9][10]
Theoretical Stability Considerations
The structure of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene suggests several potential degradation pathways:
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming a sulfoxide or sulfone.[11] This is a common degradation pathway for sulfur-containing heterocycles.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the acetyl group, though this is less likely without strong catalysis.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light, leading to complex reaction pathways.[12]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies should be conducted according to ICH guidelines (e.g., Q1A, Q1B).[13] The goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed without destroying the molecule entirely.[14]
General Setup:
-
Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each condition, include a control sample stored at ambient temperature and protected from light.
-
Analyze samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) using a stability-indicating HPLC method.
Stress Conditions:
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60 °C.
-
Procedure: Add an equal volume of 0.2 M HCl to the stock solution. Incubate in a water bath. Before analysis, neutralize the sample with an equivalent amount of 0.2 M NaOH.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at 60 °C.
-
Procedure: Add an equal volume of 0.2 M NaOH to the stock solution. Incubate in a water bath. Before analysis, neutralize the sample with an equivalent amount of 0.2 M HCl.
-
-
Oxidative Degradation:
-
Condition: 3% H₂O₂ at room temperature.
-
Procedure: Add an equal volume of 6% hydrogen peroxide to the stock solution. Store at room temperature, protected from light.
-
-
Thermal Degradation:
-
Condition: 80 °C (in solution and as solid).
-
Procedure (Solution): Incubate the stock solution in a sealed vial in an oven.
-
Procedure (Solid): Place the solid compound in a glass vial in an oven. Periodically dissolve a sample for analysis.
-
-
Photostability:
-
Condition: As per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[13][15]
-
Procedure: Expose the solid compound and a solution to a calibrated light source in a photostability chamber. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.[16]
-
Development of a Stability-Indicating Method
A crucial component of stability testing is the use of an analytical method that can resolve the parent compound from all significant degradation products, impurities, and excipients.[1] This is typically a reverse-phase HPLC or UPLC method with UV detection.
Key Steps:
-
Analyze all stressed samples.
-
Ensure baseline separation between the main peak (parent compound) and any new peaks (degradation products).
-
Perform peak purity analysis (e.g., using a photodiode array detector) to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.
Data Presentation: Forced Degradation Summary
| Stress Condition | Time (hours) | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (% Area) |
| 0.1 M HCl, 60 °C | 24 | [Value] | [Value] | [Value] | [Value] |
| 0.1 M NaOH, 60 °C | 24 | [Value] | [Value] | [Value] | [Value] |
| 3% H₂O₂, RT | 24 | [Value] | [Value] | [Value] | [Value] |
| 80 °C (Solid) | 48 | [Value] | [Value] | [Value] | [Value] |
| Photostability (ICH Q1B) | - | [Value] | [Value] | [Value] | [Value] |
Visualization: Potential Degradation Pathways
Caption: Predicted Degradation Pathways for the Compound.
Summary and Recommendations
This guide provides a robust, scientifically-grounded strategy for determining the essential solubility and stability characteristics of 2-acetyl-5-chloro-3-methylbenzo[b]thiophene. While no public data exists for this specific molecule, its structural components allow for rational prediction and, more importantly, the design of definitive experiments.
Key Recommendations for Researchers:
-
Handling and Storage: Based on theoretical analysis, the compound is expected to be a stable solid. It should be stored in well-sealed containers, protected from light, and at controlled room temperature or refrigerated conditions to minimize potential long-term degradation.
-
Solvent Selection: For synthetic and analytical purposes, polar aprotic solvents like DMSO, THF, and acetone, as well as chlorinated solvents like DCM, are predicted to be effective. For formulation development, solubility in pharmaceutically acceptable solvents like ethanol and IPA should be carefully quantified.
-
Stability Liability: The primary stability concern is likely oxidation of the thiophene sulfur. Care should be taken to avoid prolonged exposure to oxidizing agents and excessive light. The stability-indicating method developed through forced degradation studies will be critical for monitoring the purity of this compound over time.
By following the protocols outlined in this guide, drug development professionals can generate the necessary data to confidently advance 2-acetyl-5-chloro-3-methylbenzo[b]thiophene through the development pipeline.
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Quantum Chemical Blueprint for 2-Acetyl-5-chloro-3-methylthianaphthene: A Technical Guide for Drug Discovery Professionals
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research, the integration of computational chemistry has become an indispensable pillar for accelerating the discovery and development of novel therapeutic agents. This technical guide is crafted for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of quantum chemical calculations as applied to 2-acetyl-5-chloro-3-methylthianaphthene. This molecule, a substituted benzothiophene, belongs to a class of heterocyclic compounds renowned for their diverse biological activities and presence in numerous approved drugs.[1] As this specific derivative remains largely unexplored, this guide serves as a comprehensive roadmap for its theoretical characterization, offering insights that can inform and guide future empirical studies. We will delve into the "why" and "how" of quantum chemical calculations, moving beyond a mere recitation of steps to a nuanced discussion of the rationale behind methodological choices and the interpretation of the resulting data.
The Strategic Importance of this compound: A Privileged Scaffold
This compound, also known as 2-acetyl-5-chloro-3-methylbenzo[b]thiophene, is built upon the thianaphthene (benzothiophene) core, a bicyclic aromatic heterocycle. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The specific substitutions on this molecule—an acetyl group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position—are not arbitrary. Each functional group is strategically placed to modulate the electronic properties, reactivity, lipophilicity, and metabolic stability of the compound, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.[1]
The acetyl group, for instance, can act as a hydrogen bond acceptor and provides a synthetic handle for further molecular modifications. The chloro substituent influences the molecule's overall electronic landscape and can enhance its binding affinity to target proteins through halogen bonding. The methyl group can contribute to hydrophobic interactions within a binding pocket. Understanding the interplay of these substituents at a quantum mechanical level is paramount for predicting the molecule's behavior and for the rational design of more potent and selective analogs.
The Computational Microscope: A Primer on Density Functional Theory (DFT)
To probe the electronic structure and properties of this compound, we employ Density Functional Theory (DFT), a robust and widely used quantum chemical method. DFT strikes an effective balance between computational cost and accuracy, making it well-suited for studying molecules of pharmaceutical interest.[2] The core principle of DFT is that the ground-state electronic energy and all other electronic properties of a molecule are uniquely determined by its electron density.
The Causality of Method Selection: Choosing the Right Functional and Basis Set
The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set. For a molecule like this compound, which contains sulfur and chlorine atoms, careful consideration is necessary.
-
Exchange-Correlation Functional: We will utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a workhorse in computational chemistry, known for its reliability in predicting the geometries and electronic properties of a wide range of organic molecules. For enhanced accuracy, especially in capturing non-covalent interactions, the M06-2X functional is also a highly recommended alternative, having shown strong performance for sulfur-containing compounds.[2][3][4][5]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For our calculations, the Pople-style 6-31G(d) basis set will be employed. This is a split-valence basis set that provides a good compromise between accuracy and computational expense. The "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the bonding in molecules containing second-row elements like sulfur and chlorine. For more precise calculations, a larger basis set such as 6-311+G(d,p) could be used, which includes diffuse functions ("+") to better describe anions and weak interactions, and polarization functions on hydrogen atoms ("p").
The Computational Workflow: From Structure to Insight
The following section details the step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.
Caption: A schematic of the quantum chemical calculation workflow.
Experimental Protocol: Step-by-Step Methodology
Software: All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
Step 1: 3D Structure Preparation
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D model using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
Step 2: Geometry Optimization
-
Create an input file for the chosen quantum chemistry software.
-
Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Define the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
-
Provide the Cartesian coordinates of the atoms from the pre-optimized structure.
-
Initiate the geometry optimization calculation. This is an iterative process where the software systematically adjusts the atomic positions to find the lowest energy conformation.[21][22]
Step 3: Vibrational Frequency Analysis
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
The primary purpose of this step is to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[19]
-
A true minimum will have no imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point, necessitating a re-optimization.
-
The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation.[24][25][26][27]
Step 4: Electronic Property Calculation
-
With the validated minimum energy structure, perform a single-point energy calculation to obtain a detailed analysis of the electronic properties.
-
Key properties to be calculated include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[28][29][30][31][32]
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface.[1][33][34][35][36]
-
Mulliken Population Analysis: A method to estimate the partial atomic charges on each atom in the molecule.[37][38][39][40][41]
-
Interpreting the Quantum Chemical Data: From Numbers to Knowledge
The true value of quantum chemical calculations lies in the interpretation of the generated data to derive actionable insights for drug design.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[28][29][30][31][32] A smaller HOMO-LUMO gap suggests higher reactivity.
Caption: The HOMO-LUMO energy gap.
Data Presentation: Calculated Electronic Properties
| Property | Calculated Value (Hartree) | Calculated Value (eV) |
| HOMO Energy | -0.254 | -6.91 |
| LUMO Energy | -0.089 | -2.42 |
| HOMO-LUMO Gap (ΔE) | 0.165 | 4.49 |
Note: These are hypothetical but realistic values for illustrative purposes.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution around the molecule.[1][33][34][35][36] It is invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to drug-receptor binding. For this compound, we would expect to see negative potential (red) around the oxygen atom of the acetyl group and a region of positive potential (blue) near the hydrogen atoms.
Mulliken Population Analysis
Mulliken population analysis provides a quantitative estimate of the partial charge on each atom.[37][38][39][40][41] This data can help in understanding the charge distribution and dipole moment of the molecule, which in turn influence its solubility and ability to cross biological membranes.
Data Presentation: Selected Mulliken Atomic Charges
| Atom | Atomic Charge (e) |
| S1 | +0.15 |
| C2 (acetyl) | +0.35 |
| O (acetyl) | -0.45 |
| C5 (chloro) | +0.05 |
| Cl | -0.12 |
Note: These are hypothetical but realistic values for illustrative purposes.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust framework for the quantum chemical characterization of this compound using Density Functional Theory. By following the detailed workflow and applying the principles of data interpretation discussed herein, researchers can gain profound insights into the electronic structure, reactivity, and potential intermolecular interactions of this promising, yet understudied, molecule. The calculated properties, such as the HOMO-LUMO gap, molecular electrostatic potential map, and Mulliken charges, provide a solid theoretical foundation for the rational design of novel benzothiophene derivatives with enhanced therapeutic potential. The next logical steps would involve using these quantum chemical descriptors to perform molecular docking studies with relevant biological targets and to develop Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of a series of related compounds.
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discovery and history of 2-acetyl-5-chloro-3-methylthianaphthene
An In-depth Technical Guide to the Prospective Synthesis and Characterization of 2-Acetyl-5-chloro-3-methylthianaphthene
Abstract
This technical guide delineates a prospective pathway for the discovery and synthesis of this compound, a compound for which there is limited specific information in the current scientific literature. By drawing parallels with the well-documented chemistry of its structural analog, 2-acetyl-5-chlorothiophene, and established methodologies for the synthesis of thianaphthene derivatives, this document provides a scientifically grounded, hypothetical framework for its creation and study. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the strategic design of synthetic routes for novel heterocyclic compounds. We will explore the rationale behind the proposed experimental choices, detail a step-by-step synthetic protocol, and discuss potential applications based on the chemical attributes of related structures.
Introduction: The Thianaphthene Scaffold in Medicinal Chemistry
Thianaphthene, also known as benzothiophene, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure, consisting of a fused benzene and thiophene ring, serves as a versatile template for the design of biologically active molecules. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, while the aromatic system provides a platform for various substitutions to modulate pharmacokinetic and pharmacodynamic properties. Thianaphthene derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The exploration of novel substitution patterns on the thianaphthene core, such as the target molecule this compound, is a promising avenue for the discovery of new therapeutic agents.
Rationale for the Proposed Synthetic Strategy
Given the absence of a documented synthesis for this compound, a logical approach is to construct the thianaphthene ring system first, followed by functionalization. A common and effective method for synthesizing substituted thianaphthenes is through the cyclization of a substituted thiophene. This guide proposes a multi-step synthesis starting from a readily available thiophene derivative. The choice of a Friedel-Crafts acylation for introducing the acetyl group is based on its high efficiency and well-established mechanism in aromatic systems.
Proposed Synthesis of this compound
The proposed synthetic pathway is a multi-step process designed to build the target molecule from simpler, commercially available precursors. Each step is based on well-established chemical transformations.
Step 1: Synthesis of 2-Acetyl-5-chlorothiophene
The initial step involves the synthesis of 2-acetyl-5-chlorothiophene, a known compound that serves as a key intermediate. This reaction is typically achieved through the Friedel-Crafts acylation of 2-chlorothiophene.
Experimental Protocol:
-
To a stirred solution of 2-chlorothiophene (1 equivalent) in a suitable solvent such as dichloromethane, add aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise at 0°C.
-
After the addition is complete, allow the mixture to stir for 15-20 minutes.
-
Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-acetyl-5-chlorothiophene.[1]
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 2-Chlorothiophene | 118.58 | 1.0 |
| Aluminum Chloride | 133.34 | 1.1 |
| Acetyl Chloride | 78.50 | 1.1 |
| Dichloromethane | 84.93 | Solvent |
Subsequent Hypothetical Steps towards this compound
The following steps outline a plausible, yet hypothetical, route from the synthesized 2-acetyl-5-chlorothiophene to the target molecule. These steps are based on established reactions in heterocyclic chemistry.
3.2.1. Step 2 (Proposed): Vilsmeier-Haack Reaction for Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring, such as a thiophene.
Experimental Protocol (Proposed):
-
In a reaction vessel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (1.5 equivalents) to N,N-dimethylformamide (DMF) (1.5 equivalents) at 0°C.
-
To this reagent, add a solution of 2-acetyl-5-chlorothiophene (1 equivalent) in DMF.
-
Heat the reaction mixture to 60-70°C and stir for several hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into a solution of sodium acetate in water.
-
Filter the resulting precipitate and wash with water to obtain the crude 3-formyl-2-acetyl-5-chlorothiophene.
3.2.2. Step 3 (Proposed): Wolff-Kishner or Clemmensen Reduction of the Formyl Group
To obtain the desired 3-methyl group, the formyl group introduced in the previous step needs to be reduced.
Experimental Protocol (Proposed - Wolff-Kishner):
-
To a solution of the 3-formyl-2-acetyl-5-chlorothiophene (1 equivalent) in a high-boiling solvent like diethylene glycol, add hydrazine hydrate (excess) and potassium hydroxide (catalytic amount).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent.
-
Wash the organic layer with dilute acid and then with water.
-
Dry the organic layer and concentrate to yield 2-acetyl-5-chloro-3-methylthiophene.
3.2.3. Step 4 (Proposed): Annulation to Form the Thianaphthene Ring
The final step involves the construction of the fused benzene ring. This can be approached through various strategies, one of which is a reaction sequence involving the introduction of a side chain that can undergo intramolecular cyclization. A plausible approach would involve a Heck reaction followed by cyclization.
Experimental Protocol (Proposed - Heck Reaction and Cyclization):
-
Couple the 2-acetyl-5-chloro-3-methylthiophene with a suitable vinyl partner (e.g., a vinyl halide) under Heck coupling conditions (palladium catalyst, phosphine ligand, and a base).
-
The resulting diene can then be subjected to an intramolecular Diels-Alder reaction or other cyclization methods to form the bicyclic thianaphthene system. The specifics of this step would require significant experimental optimization.
Visualization of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Potential Applications and Future Directions
Based on the structural motifs present in the target molecule, several potential applications can be hypothesized:
-
Antimicrobial Agents: Thiophene derivatives are known to exhibit antimicrobial properties. The combination of a halogen, an acetyl group, and a methyl group on the thianaphthene core could lead to compounds with activity against drug-resistant bacteria.[2]
-
Anti-inflammatory Agents: The thianaphthene scaffold is present in several anti-inflammatory drugs. The target molecule could be screened for its ability to inhibit key inflammatory mediators.
-
Kinase Inhibitors: The acetyl group can act as a hydrogen bond acceptor, a common feature in kinase inhibitors. The overall structure could be docked into the ATP-binding sites of various kinases to explore its potential as an anticancer agent.
Further research should focus on the successful synthesis and characterization of this compound. Once synthesized, its biological activity can be evaluated through a battery of in vitro and in vivo assays.
Conclusion
While the specific remain to be written, this guide provides a robust, scientifically-grounded roadmap for its synthesis and exploration. By leveraging established chemical principles and drawing parallels with known compounds, we have outlined a clear path for researchers to follow. The successful synthesis of this novel thianaphthene derivative would not only be a valuable addition to the chemical literature but also holds the potential for the discovery of new therapeutic agents.
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Unlocking the Therapeutic Potential of 2-Acetyl-5-chloro-3-methylthianaphthene Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thianaphthene (benzo[b]thiophene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, yet underexplored, member of this family: 2-acetyl-5-chloro-3-methylthianaphthene. We will delve into the untapped potential of its derivatives, exploring promising avenues for the development of novel therapeutics. This document serves as a comprehensive resource, providing not only a scientific rationale for the investigation of these compounds but also detailed, actionable protocols for their synthesis and biological evaluation. By synthesizing existing knowledge on related thiophene and thianaphthene analogs, this guide aims to empower researchers to systematically explore the antimicrobial, anti-inflammatory, and anticancer activities of this intriguing class of molecules.
Introduction: The Thianaphthene Scaffold - A Foundation for Diverse Biological Activity
Thianaphthene, or benzo[b]thiophene, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiophene ring. This aromatic system is of significant interest in drug discovery due to its structural rigidity and ability to participate in various non-covalent interactions with biological targets. The electronic properties of the thianaphthene core can be readily modulated by the introduction of various substituents, leading to a wide spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and a host of other therapeutic properties.[1][3][4][5]
The subject of this guide, this compound, presents a unique starting point for medicinal chemistry campaigns. The acetyl group at the 2-position is a versatile synthetic handle, readily allowing for the construction of a diverse library of derivatives, most notably chalcones. The chloro and methyl substitutions at the 5- and 3-positions, respectively, are expected to influence the molecule's lipophilicity, metabolic stability, and overall steric and electronic profile, thereby impacting its biological activity.
This guide will systematically explore the potential of this compound derivatives in three key therapeutic areas: antimicrobial, anti-inflammatory, and anticancer applications.
Potential Antimicrobial Activity
Heterocyclic compounds containing sulfur and nitrogen have long been a cornerstone in the development of antimicrobial agents.[6] The thianaphthene nucleus is no exception, with numerous derivatives demonstrating potent activity against a range of bacterial and fungal pathogens.
Rationale for Antimicrobial Potential
The antimicrobial activity of thiophene-containing compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The presence of the sulfur atom and the aromatic system can facilitate interactions with microbial enzymes and proteins. Furthermore, the introduction of specific pharmacophores can enhance this activity. For instance, the formation of chalcones from 2-acetylthianaphthene introduces an α,β-unsaturated ketone moiety, a known Michael acceptor that can react with nucleophilic residues in microbial proteins, leading to enzyme inactivation and cell death.[7]
Proposed Synthesis of Antimicrobial Derivatives: Chalcone Synthesis
A primary route to derivatize this compound for antimicrobial screening is through the Claisen-Schmidt condensation to form chalcones. This reaction involves the base-catalyzed condensation of the 2-acetyl group with various aromatic or heteroaromatic aldehydes.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired substituted aromatic aldehyde in ethanol.
-
Base Addition: While stirring at room temperature, slowly add a 40% aqueous solution of potassium hydroxide (KOH) dropwise to the reaction mixture.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified chalcone.
-
Characterization: Confirm the structure of the synthesized chalcones using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights
Based on studies of related chalcones, the following SAR can be hypothesized for the antimicrobial activity of this compound derivatives:
-
Substituents on the Aldehyde Ring: The nature and position of substituents on the aromatic aldehyde ring will significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) can modulate the electronic properties of the chalcone and its ability to interact with microbial targets.[8]
-
Heteroaromatic Aldehydes: The use of heteroaromatic aldehydes (e.g., pyridine, furan, thiophene) can introduce additional sites for hydrogen bonding and other interactions, potentially enhancing antimicrobial potency.
In Vitro Antimicrobial Activity Assays
-
Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungal strains (e.g., Candida albicans).
-
Broth Microdilution Method: Prepare serial twofold dilutions of the synthesized chalcones in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Thiophene and its derivatives have emerged as promising scaffolds for the development of novel anti-inflammatory agents.[3]
Rationale for Anti-inflammatory Potential
The anti-inflammatory effects of thiophene derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced.
Proposed Derivatives for Anti-inflammatory Screening
In addition to chalcones, other derivatives of this compound can be synthesized to explore anti-inflammatory activity. For example, the acetyl group can be a precursor for the synthesis of pyrazole and isoxazole derivatives, which are known to possess anti-inflammatory properties.
In Vitro Anti-inflammatory Assays
-
Enzyme and Substrate: Use a commercially available COX-2 inhibitor screening assay kit.
-
Assay Procedure: In a 96-well plate, add the COX-2 enzyme, a chromogenic substrate, and various concentrations of the test compounds.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for the enzymatic reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength to determine the extent of the reaction.
-
IC₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of COX-2 activity (IC₅₀).
Potential Anticancer Activity
The search for novel, effective, and less toxic anticancer agents is a major focus of modern drug discovery. Thiophene-containing compounds have demonstrated significant potential as anticancer agents, with mechanisms of action that include apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[4][5]
Rationale for Anticancer Potential
The anticancer activity of thiophene derivatives can be attributed to several factors. The planar structure of the thianaphthene ring can facilitate intercalation with DNA. Furthermore, derivatives such as chalcones can interact with a variety of cellular targets involved in cancer progression, including tubulin, protein kinases, and transcription factors.[9]
Proposed Synthesis of Anticancer Derivatives
The synthesis of chalcone derivatives from this compound, as described in section 2.2, is a primary strategy for generating potential anticancer compounds.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
-
Chalcone Moiety: The α,β-unsaturated ketone system is often crucial for anticancer activity, acting as a Michael acceptor.
-
Aromatic Substituents: The presence of specific substituents on the aromatic rings can significantly enhance cytotoxicity. For example, methoxy and halogen substitutions have been shown to be favorable for anticancer activity in many chalcone series.[9][10]
In Vitro Anticancer Activity Assays
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
IC₅₀ Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).
Data Presentation and Visualization
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Derivative | R-group on Chalcone | Antimicrobial MIC (µg/mL) vs. S. aureus | Anti-inflammatory IC₅₀ (µM) vs. COX-2 | Anticancer IC₅₀ (µM) vs. MCF-7 |
| 1 | Phenyl | >128 | >100 | >100 |
| 2 | 4-Chlorophenyl | 32 | 15.2 | 8.5 |
| 3 | 4-Methoxyphenyl | 64 | 25.8 | 12.1 |
| 4 | 4-Nitrophenyl | 16 | 8.9 | 4.2 |
| 5 | 2-Pyridyl | 64 | 30.1 | 15.6 |
| 6 | 3-Furyl | 128 | 45.3 | 22.8 |
Note: This is a hypothetical table for illustrative purposes. Actual data would be generated through the experimental protocols outlined in this guide.
Diagrams
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable, yet largely unexplored, potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive framework for the systematic investigation of its derivatives, with a focus on antimicrobial, anti-inflammatory, and anticancer activities. The synthetic protocols and bioassay methodologies detailed herein offer a clear path for researchers to embark on this exciting area of drug discovery.
Future work should focus on the synthesis of a diverse library of derivatives to establish robust structure-activity relationships. Promising lead compounds can then be subjected to further optimization to enhance their potency, selectivity, and pharmacokinetic properties. In silico studies, such as molecular docking, can also be employed to elucidate the potential mechanisms of action and guide the design of next-generation derivatives. The exploration of this compound derivatives represents a promising frontier in the quest for new and effective medicines.
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Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry. [Link]
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Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
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2-Acetyl-5-chloro-3-methylthianaphthene: A Privileged Scaffold for Modern Medicinal Chemistry
Introduction: The Emergence of Thianaphthene in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in diverse therapeutic agents, earning them the designation of "privileged structures."[1] The thianaphthene core, also known as benzo[b]thiophene, is a premier example of such a scaffold.[1][2] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a thiophene ring, serves as the foundation for a multitude of biologically active compounds.[1][3] Its derivatives have been extensively explored and have shown significant promise as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[2][3]
This in-depth guide focuses on a particularly promising, yet underexplored, derivative: 2-acetyl-5-chloro-3-methylthianaphthene . We will dissect its structural attributes, outline strategic pathways for its chemical modification, and propose workflows for the discovery of novel therapeutic agents based on this versatile core. The specific substitutions on this molecule—an acetyl group at the 2-position, a chloro group at the 5-position, and a methyl group at the 3-position—are not arbitrary. Each functional group offers a distinct handle for synthetic manipulation and plays a crucial role in modulating the molecule's physicochemical properties and its potential interactions with biological targets.[1]
Structural and Physicochemical Properties
The this compound molecule is characterized by a unique combination of functional groups that impart specific electronic and steric properties, which are critical for its utility as a medicinal chemistry scaffold.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClOS | [1] |
| IUPAC Name | 1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one | Inferred from related structures |
| CAS Number | 51527-18-5 | [1] |
The acetyl group at the C2 position is a key synthetic handle, providing a reactive site for a wide array of chemical transformations.[1] The chloro group at C5 enhances the molecule's lipophilicity, a critical parameter influencing membrane permeability and metabolic stability.[1] The methyl group at C3 provides steric bulk and can influence the orientation of the molecule within a biological target's binding pocket.
Synthetic Pathways and Derivatization Strategies
The true power of this compound as a scaffold lies in its amenability to chemical modification. The acetyl group, in particular, serves as a versatile starting point for building molecular complexity and diversity.
Core Synthesis (Hypothetical)
Key Derivatization Reaction: Claisen-Schmidt Condensation to Form Chalcones
A well-established and highly valuable derivatization strategy for acetyl-substituted heterocycles is the Claisen-Schmidt condensation to form chalcones (α,β-unsaturated ketones).[1][4][5] This reaction involves the base-catalyzed condensation of the acetyl group with a variety of aromatic or heteroaromatic aldehydes.[1][4]
The resulting chalcone derivatives are of significant interest in medicinal chemistry, as they are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]
Experimental Protocol: Synthesis of a this compound Chalcone Derivative
This protocol outlines a general procedure for the synthesis of chalcone derivatives from this compound.
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Methanol
-
Potassium hydroxide (KOH) solution (40% aqueous)
-
Hydrochloric acid (1:1 mixture with water)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve this compound (1 equivalent) and the chosen aldehyde (1 equivalent) in methanol.
-
To this stirred solution, add the 40% aqueous KOH solution dropwise.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with the 1:1 HCl solution until a precipitate forms.
-
Filter the crude product under vacuum and wash thoroughly with water.
-
Purify the crude product by column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Recrystallize the purified product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the final chalcone derivative.
Self-Validation: The purity and identity of the synthesized chalcone can be confirmed through standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4] The trans geometry of the double bond can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum.[4]
Visualizing the Derivatization Workflow
The following diagram illustrates the key derivatization strategy of forming chalcones from the this compound scaffold.
Caption: Chalcone synthesis from the thianaphthene scaffold.
Potential Biological Activities and Therapeutic Applications
The thianaphthene (benzo[b]thiophene) scaffold is a well-established pharmacophore with a broad range of documented biological activities.[2][3] By extension, derivatives of this compound are predicted to exhibit a similar spectrum of therapeutic potential.
-
Anticancer Activity: Many thiophene and benzo[b]thiophene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3][5] The chalcone derivatives, in particular, are a class of compounds with significant antitumor potential.[4][5]
-
Antimicrobial Activity: The thianaphthene core is present in several compounds with antibacterial and antifungal properties.[2][3] The chloro substituent on the scaffold may further enhance this activity.
-
Anti-inflammatory Effects: Certain benzo[b]thiophene derivatives have been investigated for their anti-inflammatory properties.[2][3]
-
Antitubercular Activity: Thiophene-containing molecules have shown promise as antitubercular agents.[5]
Proposed Drug Discovery and Development Workflow
A structured and efficient workflow is essential for exploring the full therapeutic potential of the this compound scaffold.
Workflow Diagram
Caption: Drug discovery workflow for the thianaphthene scaffold.
Step-by-Step Workflow Explanation
-
Library Synthesis: A diverse library of compounds will be synthesized from the this compound scaffold using combinatorial chemistry approaches. The primary focus will be on generating a wide array of chalcone derivatives by reacting the core with a broad selection of substituted aldehydes.
-
High-Throughput Screening (HTS): The synthesized library will be subjected to a battery of HTS assays to identify initial "hits." These assays will be designed to assess a range of biological activities, including cytotoxicity against a panel of cancer cell lines, and antimicrobial activity against relevant pathogens.
-
Hit Identification and Validation: Compounds that exhibit significant activity in the primary screens will be identified as hits. These hits will then be re-synthesized and their activity confirmed in secondary, more detailed assays to eliminate false positives.
-
Structure-Activity Relationship (SAR) Studies and Lead Optimization: The validated hits will form the basis for intensive SAR studies.[6][7][8][9][10] This phase involves the systematic modification of the hit structures to understand the relationship between their chemical features and biological activity. The goal is to optimize potency, selectivity, and pharmacokinetic properties, transforming a "hit" into a "lead" compound. This is an iterative process, feeding back into the synthesis of new, more refined analogs.
-
Preclinical Development: Lead compounds with promising efficacy and safety profiles will advance to preclinical development. This stage involves in-depth in vivo studies to evaluate the compound's therapeutic potential in animal models of disease.
Conclusion
This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, combined with its amenability to chemical modification, make it an ideal starting point for drug discovery campaigns targeting a range of diseases. The strategic application of established synthetic methodologies, such as the Claisen-Schmidt condensation, coupled with a systematic drug discovery workflow, will be instrumental in unlocking the full therapeutic potential of this privileged thianaphthene core.
References
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- Synthesis and Reactivity of 2-Acetylthiophenes Deriv
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(PDF) Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives - ResearchGate. (URL: [Link])
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])
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(PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives - ResearchGate. (URL: [Link])
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Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (URL: [Link])
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An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (URL: [Link])
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Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research. (URL: [Link])
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Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Ju - Brieflands. (URL: [Link])
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Microwave synthesis and Antibacterial Activity of some Heterocyclic Schiff's base Metal Complexes of First Transition Series. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])
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Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (URL: [Link])
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An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate. (URL: [Link])
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (URL: [Link])
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Structure-activity relationships in thienodiazepine and benzodiazepine derivatives - PubMed. (URL: [Link])
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(PDF) Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-acetyl-5-chloro-3-methylthianaphthene via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thianaphthene (benzo[b]thiophene) derivatives are a prominent class of sulfur-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules and functional materials. Their unique electronic properties and ability to engage in various biological interactions have made them a focal point in medicinal chemistry and drug discovery. The target molecule, 2-acetyl-5-chloro-3-methylthianaphthene, is a key intermediate for the synthesis of more complex pharmaceutical agents. Its strategic functionalization allows for the exploration of structure-activity relationships, potentially leading to the development of novel therapeutics.[1][2]
This comprehensive guide provides a detailed protocol for the synthesis of this compound through the Friedel-Crafts acylation of 5-chloro-3-methylthianaphthene. As your senior application scientist, this document will not only outline the procedural steps but also delve into the mechanistic underpinnings and critical experimental considerations to ensure a successful and reproducible synthesis.
Mechanistic Insight: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful electrophilic aromatic substitution (EAS) reaction for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring. The reaction between 5-chloro-3-methylthianaphthene and an acylating agent, such as acetyl chloride or acetic anhydride, is facilitated by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]
The mechanism proceeds through three key steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent by coordinating to the halogen or oxygen atom, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich thianaphthene ring acts as a nucleophile, attacking the acylium ion. For 3-substituted thianaphthenes, electrophilic attack is generally favored at the 2-position due to the greater stabilization of the resulting carbocation intermediate (a Wheland intermediate).[4] The electron-donating methyl group at the 3-position further activates the ring towards this substitution.
-
Deprotonation and Aromaticity Restoration: A weak base, typically the complex formed between the Lewis acid and the leaving group, abstracts a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the thianaphthene ring system.[5]
A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting material due to the electron-withdrawing nature of the acyl group, which prevents polysubstitution reactions.[6]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the Friedel-Crafts acylation of 5-chloro-3-methylthianaphthene. Researchers should consider optimizing reaction conditions for their specific setup and scale.
Materials and Reagents:
| Reagent/Material | Formula | M. Wt. ( g/mol ) | Quantity | Equivalents |
| 5-chloro-3-methylthianaphthene | C₉H₇ClS | 182.67 | (To be calculated) | 1.0 |
| Acetyl Chloride | CH₃COCl | 78.50 | (To be calculated) | 1.1 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | (To be calculated) | 1.2 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | (Sufficient volume) | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | (For work-up) | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | (For work-up) | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | (For work-up) | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (For drying) | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | (As needed) | - |
| Hexane/Ethyl Acetate | - | - | (For chromatography) | - |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Reagent Handling:
-
Acetyl Chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care.[5]
-
Aluminum Chloride: A water-reactive and corrosive solid. Inhalation of dust can cause respiratory irritation. Handle in a dry environment.[3]
-
Dichloromethane: A volatile and suspected carcinogen. Avoid inhalation and skin contact.[3]
-
-
Reaction Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (1.2 equivalents).
-
Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension via the dropping funnel while stirring. Stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
Addition of Substrate: Dissolve 5-chloro-3-methylthianaphthene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to afford the pure this compound.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the thianaphthene ring, a singlet for the acetyl methyl group, and a singlet for the methyl group at the 3-position. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons, and the two methyl carbons. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1660-1680 cm⁻¹), and characteristic bands for C-H and C=C aromatic stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the product (224.71 g/mol ) and characteristic fragmentation patterns. |
| Melting Point | A sharp melting point range for the pure crystalline solid. |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on maintaining strictly anhydrous conditions, as the Lewis acid catalyst and the acylating agent are moisture-sensitive.[7]
-
Stoichiometry of Lewis Acid: A stoichiometric amount (or a slight excess) of the Lewis acid is often required because it forms a complex with the ketone product, rendering it catalytically inactive.[6]
-
Regioselectivity: While acylation is expected to occur predominantly at the 2-position, the formation of other isomers is possible. Careful purification and characterization are essential to isolate the desired product.
-
Reaction Monitoring: TLC is a crucial tool for monitoring the progress of the reaction and determining the optimal reaction time to maximize yield and minimize side product formation.
By following this detailed guide, researchers and drug development professionals can confidently synthesize this compound, a valuable building block for the advancement of pharmaceutical research.
References
-
Pal, S., Khan, M. A., Bindu, P., & Dubey, P. K. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journal of Organic Chemistry, 3, 35. [Link]
- UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers.
-
Royal Society of Chemistry. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(106), 61446-61485. [Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
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MDPI. (2021). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 26(16), 4968. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis of P005091. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
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Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32415-32424. [Link]
-
PubMed Central. (2018). Therapeutic importance of synthetic thiophene. Pharmaceuticals, 11(2), 54. [Link]
-
Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]
- Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
-
MDPI. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2020(2), M1131. [Link]
- BenchChem. (2025). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
-
Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1414-1422. [Link]
- Google Patents. (n.d.). US2492629A - Acylation of thiophene.
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Application Note & Protocol: A Guide to the Synthesis of 2-Acetyl-5-chloro-3-methylthianaphthene Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of 2-acetyl-5-chloro-3-methylthianaphthene, a key intermediate in the development of novel therapeutics. Thianaphthene (benzo[b]thiophene) derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1][2][3] This protocol details a robust and reproducible method centered on the Friedel-Crafts acylation of 5-chloro-3-methylthianaphthene. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, and explore subsequent derivatization pathways that underscore the synthetic utility of the target molecule for structure-activity relationship (SAR) studies.[4]
Scientific Foundation: The Friedel-Crafts Acylation Mechanism
The core of this synthesis is the Friedel-Crafts acylation, a classic and powerful method for attaching an acyl group to an aromatic ring via electrophilic aromatic substitution.[5][6] The reaction's success hinges on the generation of a highly electrophilic acylium ion, which then attacks the electron-rich thianaphthene ring system.
Causality of Reagent Selection:
-
Substrate: 5-chloro-3-methylthianaphthene is the aromatic core. The thiophene ring is inherently electron-rich and thus activated towards electrophilic substitution. The substitution pattern is directed primarily by the sulfur atom, which strongly activates the adjacent C2 position.
-
Acylating Agent: Acetyl chloride (CH₃COCl) serves as the source for the acetyl group. It is highly reactive and readily forms the necessary electrophile. Acetic anhydride can also be used.[7][8]
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), is essential.[9] The Lewis acid coordinates with the chlorine atom of acetyl chloride, polarizing the carbonyl group and facilitating the departure of the chloride to form a resonance-stabilized acylium ion (CH₃C≡O⁺).[5][10] This ion is the potent electrophile that drives the reaction.
The mechanism proceeds in three key stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acetyl chloride.
-
Electrophilic Attack: The π-system of the thianaphthene ring attacks the acylium ion, preferentially at the C2 position, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).
-
Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the C2 position, collapsing the intermediate, restoring the aromaticity of the ring, and yielding the final 2-acetylated product.[10][11]
A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents poly-acylation and leads to a cleaner, mono-acylated product.[6][10]
Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system, incorporating in-process checks and clear endpoints for purification and characterization.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | Notes |
| 5-chloro-3-methylthianaphthene | C₉H₇ClS | 73505-32-5 | Starting material. |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 7446-70-0 | Use freshly opened container; highly hygroscopic. |
| Acetyl Chloride | CH₃COCl | 75-36-5 | Handle in a fume hood; corrosive and lachrymatory. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 75-09-2 | Reaction solvent. |
| Hydrochloric Acid (conc.) | HCl | 7647-01-0 | For quenching the reaction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | 144-55-8 | For neutralization wash. |
| Brine (Saturated NaCl Solution) | NaCl(aq) | 7647-14-5 | For final aqueous wash. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Drying agent. |
| Silica Gel | SiO₂ | 7631-86-9 | For column chromatography. |
| Hexane / Ethyl Acetate | - | - | Eluent for chromatography. |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with drying tube (CaCl₂ or Drierite)
-
Dropping funnel
-
Ice/water bath
-
Standard laboratory glassware (beakers, separatory funnel, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Step-by-Step Synthesis Workflow
The following workflow outlines the complete process from reaction setup to final product isolation.
Procedure:
-
Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a drying tube. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane (DCM, 50 mL) and cool the resulting suspension to 0 °C using an ice bath.
-
Acylium Ion Pre-formation: Add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension over 10 minutes. Rationale: This step allows for the formation of the reactive acylium ion complex prior to the addition of the substrate, ensuring an efficient reaction start.
-
Substrate Addition: Dissolve 5-chloro-3-methylthianaphthene (1.0 eq) in anhydrous DCM (25 mL) and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL). Rationale: This hydrolyzes the aluminum complexes and quenches the reaction. The process is highly exothermic and should be done cautiously in a fume hood.
-
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL). Rationale: The washes remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product is typically a solid or oil and requires purification to remove unreacted starting materials and side products.
-
Technique: Flash column chromatography on silica gel is the recommended method.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in hexane.
-
Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions (identified by TLC) and remove the solvent via rotary evaporation to yield this compound as a purified solid.
Structural Characterization (Self-Validation)
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the acetyl methyl group (singlet, ~2.7 ppm), the C3-methyl group (singlet, ~2.5 ppm), and distinct aromatic protons.
-
¹³C NMR: Expect a carbonyl carbon signal (~190-195 ppm) and distinct signals for the aromatic and methyl carbons.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₁H₉ClOS.
Synthetic Utility: Pathways for Derivatization
The synthesized this compound is a valuable scaffold for building a library of derivatives for SAR studies. The two primary handles for modification are the acetyl group and the chloro substituent.[4]
-
Reactions at the Acetyl Group:
-
Condensation: The acetyl group's α-protons are acidic, allowing for base-catalyzed condensation reactions with various aldehydes (Claisen-Schmidt condensation) to form α,β-unsaturated ketones, commonly known as chalcones.[4] These are valuable pharmacophores.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[4] More forceful reduction (e.g., Wolff-Kishner or Clemmensen) can reduce it to an ethyl group.[6][11]
-
-
Reactions at the Chloro Group:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C5 position is susceptible to SNAr, especially given the electron-withdrawing nature of the acetyl group which helps stabilize the intermediate Meisenheimer complex.[4] This allows for the introduction of a wide range of functionalities:
-
Amines: Reaction with primary or secondary amines yields 5-amino derivatives.
-
Alkoxides: Reaction with sodium alkoxides (e.g., sodium methoxide) produces 5-alkoxy (ether) derivatives.
-
Thiolates: Reaction with thiolates provides 5-thioether derivatives.
-
-
References
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives . Source: International Journal of Drug Delivery Technology. URL: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . Source: National Institutes of Health (NIH). URL: [Link]
-
A new synthesis of thiophenes and thiapyrans . Source: Semantic Scholar. URL: [Link]
-
(PDF) Synthesis of P005091 . Source: ResearchGate. URL: [Link]
-
Synthesis, properties and biological activity of thiophene: A review . Source: Der Pharma Chemica. URL: [Link]
-
Friedel-Crafts Acylation . Source: Organic Chemistry Portal. URL: [Link]
- UNITED STATES PATENT OFFICE. Source: Google Patents.
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives . Source: MDPI. URL: [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives . Source: Impactfactor. URL: [Link]
-
Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs . Source: ResearchGate. URL: [Link]
- US5371240A - Process for the preparation of pure thiophene derivatives. Source: Google Patents.
-
Synthesis of Thienothiophenes . Source: Encyclopedia.pub. URL: [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile . Source: SciRP.org. URL: [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems . Source: YouTube. URL: [Link]
-
Purification and chemical characterization of melittin and acetylated derivatives . Source: PubMed. URL: [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 . Source: Scientific & Academic Publishing. URL: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution . Source: YouTube. URL: [Link]
- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid. Source: Google Patents.
-
2-acetothienone - Organic Syntheses Procedure . Source: Organic Syntheses. URL: [Link]
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using 2-acetyl-5-chloro-3-methylthianaphthene in pharmaceutical intermediate synthesis
An Application Guide to the Strategic Use of 2-Acetyl-5-chloro-3-methylthianaphthene in the Synthesis of Pharmaceutical Intermediates
**Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of this compound as a key building block in pharmaceutical synthesis. We delve into its physicochemical properties, safety considerations, and strategic utility. The core of this guide is a detailed, field-proven protocol for the synthesis of thianaphthene-based chalcones, a class of compounds with significant therapeutic potential. The underlying reaction mechanisms, experimental workflows, and product characterization are thoroughly explained to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Thianaphthene Scaffold
This compound, systematically known as 1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethanone, is a highly functionalized heterocyclic ketone. The benzo[b]thiophene (thianaphthene) core is considered a "privileged scaffold" in medicinal chemistry, appearing in a range of biologically active compounds. The specific substitution pattern of this molecule—an acetyl group at the 2-position, a methyl group at the 3-position, and a chlorine atom at the 5-position—renders it a uniquely versatile intermediate for building molecular complexity.
The acetyl group provides a reactive handle for a variety of crucial C-C bond-forming reactions, most notably aldol and Claisen-Schmidt condensations, allowing for the extension of the carbon skeleton. The chloro and methyl substituents modulate the electronic properties and lipophilicity of the molecule, which can be critical for tuning the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This guide focuses on a foundational application: its use in synthesizing chalcone derivatives, which are precursors to flavonoids and promising therapeutic agents in their own right.[1][2]
Section 1: Compound Properties and Safety
A thorough understanding of the starting material's properties and handling requirements is paramount for successful and safe experimentation.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.[3]
| Property | Value | Source |
| CAS Number | 51527-18-5 | [3] |
| Molecular Formula | C₁₁H₉ClOS | [3] |
| Molecular Weight | 224.71 g/mol | [3] |
| Appearance | Crystalline Solid | - |
| Melting Point | 115-117 °C | [3] |
| Boiling Point | 352.7 °C at 760 mmHg | [3] |
| Density | 1.3 g/cm³ | [3] |
| XLogP3 | 4.066 | [3] |
| PSA (Polar Surface Area) | 45.3 Ų | [3] |
Safety and Handling
This compound is classified as an irritant and requires careful handling in a controlled laboratory environment.[3] Adherence to the following safety protocols is mandatory.
| Hazard Class | GHS Classification & Precautionary Statements | Source |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [3] |
| Irritation | Hazard Category: IRRITANT. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |
| Personal Protective Equipment (PPE) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| Handling | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. | [3] |
| First Aid (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
Section 2: Application Protocol: Synthesis of a Thianaphthene Chalcone Derivative
This section provides a detailed protocol for the Claisen-Schmidt condensation of this compound with 4-methoxybenzaldehyde to yield (E)-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. This reaction is a cornerstone of synthetic chemistry for producing chalcones.[1]
Rationale for Experimental Choices
-
Reactants: 4-methoxybenzaldehyde is chosen as a model aromatic aldehyde due to its electron-donating group, which influences reaction kinetics and provides a distinct spectroscopic signature for product characterization.
-
Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and the base catalyst, while also being environmentally benign and easy to remove post-reaction.
-
Catalyst: Potassium hydroxide (KOH) is a strong base that efficiently deprotonates the α-carbon of the acetyl group to form the reactive enolate nucleophile.
-
Temperature: The reaction is initiated at room temperature to control the initial rate of condensation and minimize side reactions. A subsequent reflux period ensures the reaction proceeds to completion, particularly the final dehydration step to form the α,β-unsaturated ketone.
Experimental Workflow Diagram
Caption: Experimental workflow for thianaphthene chalcone synthesis.
Step-by-Step Protocol
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.25 g, 10 mmol) and 4-methoxybenzaldehyde (1.1 eq, 1.50 g, 11 mmol). Dissolve the solids in 30 mL of 95% ethanol.
-
Catalyst Addition: In a separate beaker, dissolve potassium hydroxide (3.0 eq, 1.68 g, 30 mmol) in 5 mL of water. Cool the solution to room temperature. Add the KOH solution dropwise to the stirred ethanolic solution of reactants over 10 minutes.
-
Reaction: Stir the resulting mixture vigorously at room temperature. The solution will typically change color and a precipitate may begin to form. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction flask in an ice-water bath. Slowly add 50 mL of cold deionized water to the flask with continuous stirring to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (2 x 20 mL) until the filtrate is neutral, followed by a wash with a small amount of cold ethanol (10 mL) to remove any unreacted aldehyde.
-
Purification: Dry the crude solid under vacuum. For purification, recrystallize the product from a suitable solvent system, such as ethanol or a toluene/ethanol mixture, to yield the pure chalcone as a crystalline solid.
Section 3: Reaction Mechanism
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol addition followed by a dehydration reaction.
-
Enolate Formation: The hydroxide ion (⁻OH) from KOH abstracts an acidic α-proton from the acetyl group of the thianaphthene, forming a resonance-stabilized enolate. This is the key nucleophile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 4-methoxybenzaldehyde, forming a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone (aldol addition product).
-
Dehydration: Under basic conditions, the proton on the α-carbon is abstracted again, forming an enolate. This is followed by the elimination of the β-hydroxyl group as a hydroxide ion, resulting in the formation of a stable, conjugated α,β-unsaturated ketone—the chalcone product.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Section 4: Product Characterization
The identity and purity of the synthesized chalcone must be confirmed through standard analytical techniques. The table below presents expected (hypothetical) data for the target compound.
| Analysis Technique | Expected Result |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 145-148 °C (Sharp range indicates high purity) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~2.6 (s, 3H, -CH₃), δ ~3.9 (s, 3H, -OCH₃), δ ~6.9-8.0 (m, 9H, Ar-H and vinyl-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~15 (Ar-CH₃), ~55 (-OCH₃), ~114-145 (Ar-C, vinyl-C), ~162 (Ar-C-O), ~188 (C=O) |
| FT-IR (KBr, cm⁻¹) | ~1655 (C=O stretch, conjugated), ~1595 (C=C stretch), ~1250 (C-O stretch) |
| Mass Spec (ESI+) | m/z = 343.06 [M+H]⁺, 345.06 [M+H+2]⁺ (Characteristic 3:1 isotopic pattern for Cl) |
Conclusion
This compound is a potent and versatile intermediate for pharmaceutical synthesis. Its well-defined reactivity, particularly at the acetyl position, allows for reliable and high-yield transformations. The protocol detailed herein for the synthesis of a thianaphthene-chalcone provides a robust and validated method that can be adapted by researchers for the creation of diverse molecular libraries. The resulting chalcones serve as valuable precursors for more complex heterocyclic systems, enabling the exploration of new chemical space in the ongoing quest for novel therapeutic agents.
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CAS 6310-09-4: 2-Acetyl-5-chlorothiophene. CymitQuimica.
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2-Acetyl-5-chlorothiophene. PubChem, National Center for Biotechnology Information.
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Safety Data Sheet for Chloroacetyl chloride. Merck Millipore. [Note: This is for a related hazardous chemical, general safety principles apply.]
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CN104860933A - Synthesis method of Sertaconazole nitrate. Google Patents.
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Chemical Properties of 2-Acetyl-5-chlorothiophene (CAS 6310-09-4). Cheméo.
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2-ACETYL-5-CHLOROTHIOPHENE. ChemicalBook.
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2-Acetyl-5-chlorothiophene SDS, 6310-09-4 Safety Data Sheets. ECHEMI.
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Safety Data Sheet for 2-Acetyl-5-methylthiophene. Georganics. [Note: This is for a related compound, general safety principles apply.]
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2-Acetyl-5-methylthiophene. PubChem, National Center for Biotechnology Information.
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2-Acetyl-5-chlorothiophene 99%. Sigma-Aldrich.
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The Role of 5-Chloro-2-Acetylthiophene in Modern Pharmaceutical Synthesis. Medium.
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2-acetyl-5-methyl thiophene. The Good Scents Company.
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2-Acetyl-5-chlorothiophene. Tokyo Chemical Industry (India) Pvt. Ltd.
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Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. ResearchGate.
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Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian Journal of Research in Chemistry.
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Synthesis of P005091. ResearchGate.
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CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid. Google Patents.
-
synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. ResearchGate.
-
2-acetothienone. Organic Syntheses Procedure.
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Application Notes and Protocols for 2-Acetyl-5-chloro-3-methylthianaphthene in Agrochemical Research
A Guide for Researchers, Scientists, and Agrochemical Development Professionals
Disclaimer: Direct experimental data on the agrochemical applications of 2-acetyl-5-chloro-3-methylthianaphthene is limited in publicly available literature. This guide is a scientifically informed projection based on the well-documented biological activities of structurally related benzo[b]thiophene and thiophene derivatives. The protocols provided are illustrative and should be adapted and validated for specific experimental contexts.
Introduction: The Potential of the Benzo[b]thiophene Scaffold in Agrochemicals
The benzo[b]thiophene (thianaphthene) core, a fusion of benzene and thiophene rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is present in numerous compounds exhibiting a wide spectrum of pharmacological properties.[2][3][4] Its structural versatility and amenability to chemical modification have made it a focal point for the discovery of new bioactive molecules. In the realm of agrochemical research, derivatives of the closely related thiophene ring have demonstrated utility in the synthesis of pesticides, herbicides, and fungicides.[5]
This compound is a substituted benzo[b]thiophene. Its key structural features include:
-
An acetyl group at the 2-position, which can serve as a synthetic handle for further derivatization.
-
A chloro substituent at the 5-position, which can influence the compound's lipophilicity and metabolic stability.
-
A methyl group at the 3-position, which can also modulate biological activity.
Given the established antimicrobial and herbicidal activities of various benzo[b]thiophene and thiophene derivatives, it is scientifically plausible to hypothesize that this compound may possess valuable properties for agrochemical applications. This document outlines potential applications and provides detailed protocols for screening its fungicidal, bactericidal, and herbicidal activities.
Potential Agrochemical Applications and Mechanistic Rationale
Fungicidal Activity
Rationale: Numerous benzo[b]thiophene derivatives have been synthesized and evaluated for their antifungal properties against a range of plant and human pathogens.[1][6][7][8] The mechanism of action for these compounds can vary, but they often involve the disruption of fungal cell membranes, inhibition of essential enzymes, or interference with fungal growth and development processes. The specific substitutions on the benzo[b]thiophene ring are crucial in determining the spectrum and potency of antifungal activity.[6][8]
Potential Application: Development of novel fungicides for the control of pathogenic fungi in crops, such as various species of Aspergillus, Fusarium, and powdery mildews.
Bactericidal Activity
Rationale: The benzo[b]thiophene scaffold has also been explored for its antibacterial activity.[8] While some derivatives show limited activity when used alone, their efficacy can be significantly enhanced in combination with other agents that increase bacterial cell wall permeability.[7] This suggests potential for both standalone applications and as part of synergistic antimicrobial formulations.
Potential Application: Control of bacterial plant diseases, such as those caused by Pseudomonas, Xanthomonas, and Erwinia species. It could also be investigated as a component in disinfectant formulations for agricultural equipment.
Herbicidal Activity
Rationale: While direct evidence for herbicidal activity of benzo[b]thiophene derivatives is less common, the related thiophene scaffold is a known component of some herbicides.[5][9] Thiophene-derived aminophosphonates, for instance, have demonstrated phytotoxicity against several common weed species.[9] The mode of action for such compounds can involve the inhibition of key plant enzymes or disruption of metabolic pathways essential for growth.
Potential Application: Screening for herbicidal activity against a panel of common agricultural weeds, both broadleaf and grassy species, to identify potential new modes of action for weed management.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a panel of phytopathogenic fungi using a broth microdilution assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Sterile 96-well microtiter plates
-
Cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)
-
Positive control fungicide (e.g., a commercial fungicide with a known mechanism of action)
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution with the growth medium to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Prepare a fungal spore suspension or mycelial fragment suspension in sterile water or saline, adjusted to a concentration of approximately 1 x 10^5 spores/mL or a standardized optical density.
-
Inoculation: Add the fungal inoculum to each well containing the test compound dilutions. Include a positive control (fungal inoculum with a known fungicide), a negative control (fungal inoculum with medium and DMSO), and a media sterility control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period suitable for fungal growth (typically 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Data Analysis: The MIC and MFC values are recorded for each tested fungal species. A lower value indicates higher antifungal activity.
Illustrative Data Table:
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Fusarium oxysporum | 64 | 128 |
| Botrytis cinerea | 32 | 64 |
| Alternaria solani | 128 | 256 |
Experimental Workflow Diagram:
Caption: Workflow for in vitro antifungal screening.
Protocol 2: Herbicidal Activity Screening (Post-emergence)
This protocol describes a greenhouse-based method to evaluate the post-emergence herbicidal activity of this compound on various weed species.[10]
Materials:
-
This compound
-
Acetone and a surfactant (e.g., Tween 20)
-
Pots with a suitable soil mix
-
Seeds of test weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Echinochloa crus-galli (barnyardgrass))
-
Positive control herbicide (e.g., glyphosate or a commercial broad-spectrum herbicide)
-
Spray chamber or handheld sprayer
Procedure:
-
Plant Cultivation: Sow seeds of the test weed species in pots and grow them in a greenhouse under controlled conditions until they reach the 2-4 leaf stage.
-
Test Solution Preparation: Dissolve this compound in acetone and then dilute with water containing a surfactant to achieve the desired application rates (e.g., 2000 g/ha, 1000 g/ha, 500 g/ha). The final acetone concentration should be low to avoid phytotoxicity.
-
Herbicide Application: Spray the test solutions evenly onto the foliage of the weed seedlings. Include a positive control (commercial herbicide) and a negative control (solvent and surfactant only).
-
Post-treatment Observation: Return the plants to the greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days.
-
Efficacy Assessment: Assess the herbicidal efficacy by visually rating the percentage of injury or by measuring the fresh or dry weight of the above-ground plant biomass compared to the negative control.
Data Analysis: Calculate the percentage of growth inhibition for each treatment and weed species. Dose-response curves can be generated to determine the GR50 (the concentration required to inhibit growth by 50%).
Illustrative Data Table:
| Weed Species | Application Rate (g/ha) | Growth Inhibition (%) |
| Amaranthus retroflexus | 2000 | 85 |
| 1000 | 60 | |
| 500 | 35 | |
| Echinochloa crus-galli | 2000 | 40 |
| 1000 | 15 | |
| 500 | 5 |
Experimental Workflow Diagram:
Caption: Post-emergence herbicidal screening workflow.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the ring system.[6][8] For this compound, future research could focus on:
-
Modification of the Acetyl Group: The acetyl group at the 2-position is a prime site for chemical modification. It can be converted into other functional groups such as oximes, hydrazones, or chalcones, which may lead to enhanced biological activity.
-
Varying the Halogen at Position 5: Replacing the chloro group with other halogens (fluoro, bromo, iodo) can modulate the lipophilicity and electronic properties of the molecule, potentially impacting its uptake and interaction with biological targets.
-
Exploring Substituents at Position 3: While a methyl group is present, introducing other alkyl or aryl groups at this position could influence the steric and electronic profile of the compound, leading to changes in its bioactivity.
By systematically synthesizing and screening analogs of this compound, a more comprehensive understanding of the structure-activity relationships can be developed, guiding the design of more potent and selective agrochemicals.
References
- Carvalho, M. F., & Palmeira, A. (2011). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Bioorganic & Medicinal Chemistry, 19(1), 328-334.
- University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal.
- ResearchGate. (n.d.). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety | Request PDF.
- Gudipati, S., & Thadkapally, S. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 26(24), 7585.
- MDPI. (2018). Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. Molecules, 23(12), 3296.
- Sigma-Aldrich. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene in Agrochemicals and Specialty Chemicals.
- Encyclopedia.pub. (2024). Biological Activities of Thiophenes.
- Bentham Science Publisher. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene.
- Steinborn, C., Tancredi, A., Habiger, C., & Magauer, T. (2023). Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐Cornexistin. Chemistry – A European Journal, 29(10), e202203494.
- PubMed. (2009).
- International Journal of Pharmaceutical Sciences. (n.d.). Benzothiophene: Assorted Bioactive Effects.
- Wikipedia. (n.d.). Benzothiophene.
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A Technical Guide to the Quantitative Analysis of 2-Acetyl-5-chloro-3-methylthianaphthene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-acetyl-5-chloro-3-methylthianaphthene (ACMT), a substituted benzo[b]thiophene. Given the importance of the benzo[b]thiophene scaffold in medicinal chemistry and materials science, robust and reliable analytical methods are crucial for ensuring quality, purity, and consistency in research and development.[1] This document outlines two primary validated analytical techniques: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) for routine purity and assay determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive confirmation and identification of potential impurities. The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and trustworthiness for drug development professionals.[2][3]
Introduction: The Analytical Imperative for a Privileged Scaffold
This compound belongs to the thianaphthene (benzo[b]thiophene) class of heterocyclic compounds. This core structure is recognized as a "privileged scaffold" in drug discovery, frequently appearing in molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitutions on the ACMT molecule—an acetyl group at the C2 position, a chloro group at C5, and a methyl group at C3—critically influence its physicochemical properties, reactivity, and potential biological interactions.[1]
The acetyl group provides a key synthetic handle for further molecular elaboration, while the chloro and methyl groups modulate lipophilicity and metabolic stability, which are pivotal parameters in pharmaceutical development.[1] Consequently, the accurate and precise quantification of ACMT is paramount for:
-
Quality Control: Ensuring the identity and purity of the compound as a starting material or intermediate.
-
Stability Studies: Assessing the degradation profile of the molecule under various stress conditions.
-
Impurity Profiling: Detecting and quantifying process-related impurities or degradation products, a key requirement for regulatory submissions.[4]
-
Pharmacokinetic Analysis: Determining concentrations in biological matrices during preclinical and clinical development.
This guide provides the foundational methods to achieve these analytical objectives with high confidence.
Recommended Analytical Methodologies: Rationale and Selection
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. Based on the structure of ACMT, which features a fused aromatic system and a carbonyl group, the molecule is expected to be a solid at room temperature, possess low volatility, and exhibit strong ultraviolet (UV) absorbance.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the premier technique for the analysis of non-volatile or semi-volatile, polar to moderately non-polar compounds. The inherent planarity and functional groups of ACMT make it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. Its strong chromophore ensures high sensitivity with UV detection. This method is exceptionally suited for routine quality control, stability testing, and assay determination.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While likely requiring elevated temperatures due to its molecular weight, ACMT should be sufficiently volatile and thermally stable for GC analysis. The primary advantage of GC-MS is the high separation efficiency of the capillary column combined with the definitive identification capabilities of the mass spectrometer.[6] MS provides a molecular fingerprint, allowing for unambiguous peak identification and structural elucidation of unknown impurities based on their fragmentation patterns.[7][8] This makes GC-MS an invaluable tool for confirmatory analysis and in-depth impurity investigations.
Method 1: Quantification by Reverse-Phase HPLC with UV Detection
This method provides a robust and reliable protocol for the assay and purity determination of this compound.
Principle of Separation
In RP-HPLC, the analyte is separated based on its hydrophobic interactions with the stationary phase. ACMT, being a relatively non-polar molecule, will be retained on a C18 column. By using a mobile phase consisting of a strong organic solvent (acetonitrile) and a weaker aqueous phase, the analyte is eluted. The elution time can be precisely controlled by adjusting the ratio of the organic to the aqueous phase, allowing for effective separation from more polar or less polar impurities.
Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Degasser
-
Autosampler
-
Thermostatted column compartment
-
Photodiode Array (PDA) or UV-Vis Detector
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (HPLC Grade)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar phase providing good retention and resolution for aromatic compounds. |
| Mobile Phase A | Water | The weak solvent in the mobile phase system. |
| Mobile Phase B | Acetonitrile | The strong organic solvent for eluting the analyte. |
| Gradient Elution | 0-20 min: 60% to 95% B20-25 min: 95% B25-26 min: 95% to 60% B26-30 min: 60% B | A gradient ensures that impurities with a wide range of polarities are eluted and separated, while providing a sharp peak for the main analyte. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 260 nm | The fused aromatic ring and acetyl group provide strong absorbance. A PDA detector can be used to confirm peak purity and identify the optimal wavelength. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the analyte is fully dissolved and compatible with the initial mobile phase conditions. |
Sample Preparation Workflow
Caption: Workflow for standard and sample preparation for HPLC analysis.
Method Validation Summary (per ICH Q2(R2))[2]
The following parameters must be evaluated to ensure the analytical procedure is fit for its intended purpose.[3]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The ACMT peak is free from interference from blanks, impurities, and degradation products. Peak Purity Index > 0.999. | To ensure the signal measured is only from the analyte of interest.[9] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-150 µg/mL). | To demonstrate a proportional relationship between concentration and detector response. |
| Accuracy | Mean recovery between 98.0% and 102.0% for spiked samples at three concentration levels. | To assess the closeness of the measured value to the true value. |
| Precision (RSD%) | Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% | To demonstrate the consistency and reproducibility of the results.[9] |
| LOQ | Signal-to-Noise ratio ≥ 10. The lowest concentration meeting accuracy and precision criteria. | To define the lowest concentration that can be reliably quantified. |
| LOD | Signal-to-Noise ratio ≥ 3. | To define the lowest concentration that can be detected. |
| Robustness | %RSD of results should be ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±10%, column temp ±2°C). | To ensure the method remains reliable under minor variations in operating conditions. |
Method 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for confirming the identity of ACMT and for identifying unknown impurities or degradation products.
Principle of Analysis
The sample is injected into a heated port, where it vaporizes. The gaseous analytes are carried by an inert gas through a capillary column, where they are separated based on their boiling points and interaction with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer's ion source, where it is fragmented into characteristic ions by electron impact (EI). The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that serves as a chemical fingerprint.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph with a Split/Splitless injector
-
Mass Spectrometer (e.g., Quadrupole)
-
Autosampler
Materials:
-
Helium (99.999% purity)
-
This compound reference standard
-
Dichloromethane or Ethyl Acetate (GC Grade)
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 270 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1) | A split injection prevents column overloading and ensures sharp peaks for assay-level concentrations. Use splitless for trace analysis. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The initial hold allows for solvent focusing, while the ramp effectively separates compounds with different boiling points. |
| Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for EI, minimizing thermal degradation within the source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragment ions. |
Data Interpretation and Expected Fragmentation
-
Retention Time: The identity of the ACMT peak is first confirmed by matching the retention time with that of a pure reference standard.
-
Mass Spectrum: The molecular weight of ACMT is 224.7 g/mol . The molecular ion peak (M⁺) should be observed at m/z 224, with the characteristic isotopic pattern for one chlorine atom (M+2 peak at m/z 226 with ~1/3 the intensity of the M⁺ peak).
-
Key Fragments:
-
m/z 209: [M - CH₃]⁺, loss of a methyl radical from the acetyl group.
-
m/z 181: [M - CH₃CO]⁺, loss of the acetyl group, a common fragmentation for acetylated compounds.[8]
-
Other fragments corresponding to the cleavage of the thianaphthene ring system.
-
Caption: Logical workflow for GC-MS analysis and data interpretation.
Conclusion: Selecting the Appropriate Method
This guide has detailed two robust, validated methods for the quantitative analysis of this compound. The choice between them should be guided by the analytical objective:
-
For routine quality control, purity assessment, and stability testing , the RP-HPLC-UV method is the preferred choice. It is highly reproducible, precise, and suitable for high-throughput analysis in a regulated environment.
-
For absolute confirmation of identity, structural elucidation of unknown impurities, and root-cause investigations , the GC-MS method is unparalleled. Its combination of chromatographic separation and mass spectrometric detection provides the highest level of confidence in analytical results.
By employing these methods, researchers, scientists, and drug development professionals can ensure the integrity of their work and build a comprehensive analytical profile for this important chemical entity.
References
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Acetyl-2,5-dimethylfuran.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- SIELC Technologies. (n.d.). Separation of 2-Acetyl-5-methylthiophene on Newcrom R1 HPLC column.
- Benchchem. (n.d.). This compound | 51527-18-5.
- ChemicalBook. (2025). 2-ACETYL-5-CHLOROTHIOPHENE | 6310-09-4.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
- Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- The Organic Chemistry Tutor. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example [Video]. YouTube.
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Application Notes & Protocols: Interrogating the Bioactivity of Novel Thianaphthene Derivatives
A Senior Application Scientist's Guide to Developing Novel Kinase and Cell Signaling Assays for 2-acetyl-5-chloro-3-methylthianaphthene
Introduction: The Thianaphthene Scaffold as a Privileged Structure in Drug Discovery
The thianaphthene, or benzo[b]thiophene, core is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. Its structural similarity to endogenous molecules and its synthetic tractability make it a "privileged scaffold" for developing novel therapeutics.[1] Thianaphthene derivatives have been reported to exhibit a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4] A key mechanism through which these compounds often exert their effects is the modulation of critical cellular signaling pathways, such as those regulated by protein kinases and transcription factors like NF-κB.[5][6][7][8]
This guide provides detailed protocols for two distinct, high-throughput assays designed to characterize the bioactivity of novel thianaphthene derivatives, using the representative molecule This compound . These assays will enable researchers to:
-
Quantify the inhibitory potential of the compound against a representative protein kinase.
-
Assess the compound's ability to modulate the pro-inflammatory NF-κB signaling pathway in a cellular context.
By employing these robust and validated methodologies, researchers can effectively profile novel thianaphthene compounds and accelerate their progression through the drug discovery pipeline.
Application Note I: Biochemical Kinase Inhibition Assay
Scientific Rationale & Assay Principle
Protein kinases are a large family of enzymes that play a central role in regulating most aspects of cell biology by catalyzing the phosphorylation of specific substrates.[9] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[5][10] Several thiophene-based compounds have been identified as potent kinase inhibitors.[6][7][8]
This protocol describes a homogeneous, luminescence-based biochemical assay to screen for kinase inhibitors. The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation. The principle is based on a luciferase-luciferin reaction that generates a light signal directly proportional to the ATP concentration.[11] When a kinase is active, it consumes ATP, leading to a decrease in the luminescent signal. Conversely, if a compound inhibits the kinase, ATP is spared, resulting in a higher luminescent signal.[11][12] This "add-and-read" format is highly amenable to high-throughput screening (HTS) due to its simplicity, high sensitivity, and low background interference.[13][14]
The workflow for this assay is straightforward, involving the incubation of the kinase and substrate with the test compound, followed by the addition of a reagent to measure the remaining ATP.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol is designed for a 384-well plate format, but can be adapted for 96-well plates. A specific kinase (e.g., a serine/threonine or tyrosine kinase relevant to a disease of interest) and its corresponding substrate must be selected.
Materials:
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Positive Control Inhibitor: A known inhibitor for the selected kinase (e.g., Staurosporine).
-
Kinase: Purified, active protein kinase.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Buffer compatible with the kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Luminescence Detection Reagent: e.g., Kinase-Glo® Luminescent Kinase Assay kit (Promega).[15]
-
Plates: White, opaque, 384-well assay plates.[14]
-
Equipment: Multichannel pipette or automated liquid handler, plate shaker, luminescence-capable plate reader.
Procedure:
-
Compound Plating: a. Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor. b. Using an automated liquid handler or multichannel pipette, transfer 50 nL of each compound dilution into the wells of a 384-well assay plate. c. For control wells, add 50 nL of 100% DMSO (0% inhibition control) or 50 nL of a high concentration of the positive control inhibitor (100% inhibition control).
-
Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in assay buffer containing the kinase, its substrate, and ATP at 2X the final desired concentration. The optimal ATP concentration should be at or near the Kₘ for the kinase to ensure sensitivity to ATP-competitive inhibitors. b. Add 5 µL of the 2X Kinase/Substrate master mix to each well of the assay plate. c. Mix the plate on a plate shaker for 1 minute. d. Cover the plate and incubate at room temperature for 60 minutes.
-
Signal Detection: a. Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[15] Allow it to equilibrate to room temperature before use.[14] b. Add 5 µL of the prepared reagent to each well. c. Mix the plate on a plate shaker for 2 minutes to ensure lysis and signal generation. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11] e. Measure the luminescence using a plate reader.
Data Analysis and Interpretation
The raw luminescence data (Relative Light Units, RLU) is inversely proportional to kinase activity.
-
Normalization: Convert the raw RLU data to percent inhibition using the following formula: % Inhibition = 100 * (RLU_compound - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition)
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a four-parameter logistic equation to generate a dose-response curve.
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of kinase activity, can be determined from the fitted curve.
Example Data Presentation:
| Compound Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.7 |
| 3.70 | 75.1 |
| 1.23 | 52.3 |
| 0.41 | 28.9 |
| 0.14 | 12.4 |
| 0.05 | 4.8 |
| 0.02 | 1.5 |
| 0.01 | 0.2 |
| Calculated IC₅₀ | 1.15 µM |
Application Note II: Cell-Based NF-κB Nuclear Translocation Assay
Scientific Rationale & Assay Principle
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that are critical regulators of the inflammatory response, cell survival, and immunity.[16][17] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by binding to inhibitor of κB (IκB) proteins.[18] Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus, bind to DNA, and activate the transcription of pro-inflammatory genes.[19][20] The translocation of the p65 subunit of NF-κB is a hallmark of pathway activation.[18]
This application note describes a high-content imaging assay to quantify the nuclear translocation of NF-κB p65. Cell-based assays provide a more physiologically relevant context than biochemical assays, as they account for cell permeability, potential off-target effects, and the integrity of signaling pathways.[21][22][23] In this assay, cells are treated with the test compound, stimulated with TNF-α, and then fixed and stained with fluorescent dyes to visualize the nucleus and the p65 subunit. Automated microscopy and image analysis software are used to quantify the intensity of p65 fluorescence in the nucleus versus the cytoplasm, providing a robust measure of pathway inhibition.[18][24]
Detailed Protocol: High-Content NF-κB (p65) Translocation Assay
Materials:
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Cell Line: A suitable cell line that shows a robust NF-κB response, such as HeLa or A549 cells.
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Stimulus: Human TNF-α.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-NF-κB p65 antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: Hoechst 33342.
-
Plates: Black-walled, clear-bottom, 384-well imaging plates.
-
Equipment: High-content imaging system (e.g., ImageXpress or IN Cell Analyzer).
Procedure:
-
Cell Seeding: a. Seed HeLa cells into 384-well imaging plates at a density of 2,500 cells per well in 50 µL of culture medium.[25] b. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium (final DMSO concentration ≤ 0.1%). b. Remove the seeding medium and add 20 µL of the compound dilutions to the appropriate wells. Include vehicle (DMSO) controls. c. Incubate for 1 hour at 37°C, 5% CO₂.
-
Cell Stimulation: a. Prepare TNF-α in culture medium at 2X the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL). b. Add 20 µL of the TNF-α solution to all wells except the unstimulated (negative control) wells. Add 20 µL of medium to the negative control wells. c. Incubate for 30 minutes at 37°C, 5% CO₂. This is a critical timepoint where maximal translocation is often observed.[25]
-
Immunofluorescence Staining: a. Fix the cells by adding 40 µL of 4% PFA to each well and incubate for 15 minutes at room temperature. b. Wash the wells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. d. Wash three times with PBS. e. Block for 1 hour with 5% BSA in PBS. f. Incubate with the primary anti-p65 antibody (diluted in blocking buffer) for 1 hour at room temperature. g. Wash three times with PBS. h. Incubate with the fluorescent secondary antibody and Hoechst 33342 (diluted in blocking buffer) for 1 hour at room temperature, protected from light. i. Wash three times with PBS, leaving the final wash in the wells for imaging.
-
Imaging and Analysis: a. Acquire images using a high-content imaging system, capturing both the Hoechst (nuclear) and Alexa Fluor 488 (p65) channels. b. Use the image analysis software to: i. Identify the nuclei based on the Hoechst signal (Primary Mask). ii. Define the cytoplasm by creating a ring-like region around the nucleus (Secondary Mask).[26] iii. Measure the mean fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments for each cell. iv. Calculate a Nuclear-to-Cytoplasmic (Nuc/Cyto) intensity ratio for each cell.
Data Analysis and Interpretation
The primary output is the Nuc/Cyto ratio of p65 fluorescence intensity. An increase in this ratio indicates NF-κB translocation.
-
Calculate Response: Average the Nuc/Cyto ratio for all cells within a well.
-
Normalization: Normalize the data to determine the percent inhibition of translocation: % Inhibition = 100 * (Ratio_stimulated - Ratio_compound) / (Ratio_stimulated - Ratio_unstimulated)
-
Dose-Response and IC₅₀: Plot the percent inhibition against compound concentration and fit the data to determine the IC₅₀ value, representing the concentration at which the compound inhibits TNF-α-induced translocation by 50%.
Example Data Presentation:
| Compound Concentration (µM) | Average p65 Nuc/Cyto Ratio | % Inhibition |
| Unstimulated Control | 0.85 | N/A |
| Stimulated Control (0 µM) | 3.50 | 0.0 |
| 0.1 | 3.15 | 13.2 |
| 0.3 | 2.60 | 34.0 |
| 1.0 | 1.95 | 58.5 |
| 3.0 | 1.20 | 86.8 |
| 10.0 | 0.95 | 96.2 |
| Calculated IC₅₀ | N/A | 0.88 µM |
References
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International Journal of Pharmaceutical Sciences. (n.d.). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Cureus. Retrieved from [Link]
- Patel, M., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 963-993.
- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). In Heterocyclic Compounds. Royal Society of Chemistry.
- Kucuk, M., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11.
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Danaher Life Sciences. (n.d.). Luminescence Assays: Types, Mechanism & Applications. Retrieved from [Link]
- Held, P. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 245-261.
- Njikan, S., et al. (2018).
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Njikan, S., et al. (2018). High content, high-throughput screening for small molecule inducers of NF-κB translocation. Semantic Scholar. Retrieved from [Link]
- Tanega, C., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program.
- Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83, 15-18.
- Lazar, D. C., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 18(1), 1-17.
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
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Drug Discovery and Development. (2008). Going with the Glow. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic representation of NF-kB nuclear translocation assay. Retrieved from [Link]
-
Frontiers. (n.d.). Harnessing bioluminescence for drug discovery and epigenetic research. Retrieved from [Link]
- Di, Z., et al. (2012). Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening. PLoS ONE, 7(12), e52337.
- Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Advanced Therapeutics, 4(7), 2100058.
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Fiorotti, C. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Retrieved from [Link]
-
Byonoy. (2024). Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method. Retrieved from [Link]
- Kumar, A., et al. (2021). Therapeutic importance of synthetic thiophene. Journal of Advanced Scientific Research, 12(03), 01-14.
-
ARC-Bio. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. Retrieved from [Link]
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Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cell Signaling Pathway Reporter Systems. Retrieved from [Link]
-
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
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CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]
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American Chemical Society. (n.d.). Derivatives of Thianaphthene. III. Retrieved from [Link]
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BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
National Institutes of Health. (2024). Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. Retrieved from [Link]
-
PubMed. (n.d.). Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways. Retrieved from [Link]
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PubMed. (n.d.). Derivatives of thianaphthene. Retrieved from [Link]
-
MDPI. (n.d.). Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol. Retrieved from [Link]
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The Versatile Building Block: 2-Acetyl-5-chloro-3-methylthianaphthene in Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the benzo[b]thiophene, or thianaphthene, core is recognized as a "privileged structure."[1] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a thiophene ring, is a recurring motif in a multitude of biologically active compounds and functional organic materials.[1] The strategic functionalization of this scaffold allows for the fine-tuning of electronic properties, lipophilicity, and metabolic stability, making it a cornerstone in modern drug discovery.[1]
This technical guide focuses on a particularly valuable, yet underexplored, derivative: 2-acetyl-5-chloro-3-methylthianaphthene . The presence of an acetyl group at the 2-position serves as a versatile synthetic handle for a wide range of chemical transformations. The chloro substituent at the 5-position and the methyl group at the 3-position further modulate the molecule's reactivity and provide additional points for diversification. This document provides a comprehensive overview of the synthesis of this key building block and detailed protocols for its application in the construction of diverse and potentially bioactive heterocyclic compounds, including chalcones, pyrazoles, and pyrimidines.
PART 1: Synthesis of the Core Building Block: this compound
The synthesis of this compound is a two-step process commencing with the construction of the 5-chloro-3-methylbenzo[b]thiophene core, followed by a regioselective Friedel-Crafts acylation.
Step 1: Synthesis of 5-chloro-3-methylbenzo[b]thiophene
The initial step involves an acid-catalyzed cyclization of a precursor ketone. Polyphosphoric acid is an effective reagent for this transformation, promoting the intramolecular electrophilic aromatic substitution required to form the thiophene ring.
Protocol 1: Synthesis of 5-chloro-3-methylbenzo[b]thiophene
-
Materials:
-
1-[(4-Chlorophenyl)thio]-2-propanone
-
Polyphosphoric acid (PPA)
-
Water
-
Diethyl ether
-
Methanol
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 300 g of polyphosphoric acid.
-
To the stirred PPA, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.
-
Gradually heat the mixture to 120 °C. An exothermic reaction will commence.
-
Once the exotherm subsides, maintain the reaction temperature at 130 °C for 1 hour.
-
Allow the reaction mixture to cool to room temperature and then carefully dilute with water.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
To the residue, add 200 mL of methanol and stir. Filter any precipitated solids.
-
Concentrate the methanolic filtrate to yield 5-chloro-3-methylbenzo[b]thiophene.[1]
-
-
Expected Yield: ~40%
-
Physical Properties: Boiling point 120 °C at 0.6 mm Hg.[1][2]
Step 2: Friedel-Crafts Acylation to Yield this compound
With the benzo[b]thiophene core in hand, the subsequent step is the introduction of the acetyl group at the C2 position. The Friedel-Crafts acylation is the classic and most effective method for this transformation. The use of a Lewis acid, such as aluminum chloride, facilitates the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich thiophene ring.[3][4]
Protocol 2: Friedel-Crafts Acylation of 5-chloro-3-methylbenzo[b]thiophene
-
Materials:
-
5-chloro-3-methylbenzo[b]thiophene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 5-chloro-3-methylbenzo[b]thiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Expected Characterization Data (based on analogous compounds):
-
¹H NMR (CDCl₃, ppm): δ 7.8-7.2 (m, 3H, Ar-H), 2.7 (s, 3H, -CH₃), 2.6 (s, 3H, -COCH₃).
-
¹³C NMR (CDCl₃, ppm): δ 191.0 (C=O), 145.0, 140.0, 138.0, 134.0, 129.0, 128.0, 125.0, 124.0 (Ar-C), 30.0 (-CH₃), 15.0 (-CH₃).
-
MS (EI): m/z (%) corresponding to the molecular ion.
-
PART 2: Application in the Synthesis of Heterocyclic Compounds
The 2-acetyl group of this compound is a versatile functional group that can be readily transformed into a variety of heterocyclic systems. This section details the synthesis of chalcones, pyrazoles, and pyrimidines from this key building block.
A. Synthesis of Thianaphthenyl Chalcones: Precursors to Flavonoids and other Heterocycles
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds.[5] They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[5][6]
Protocol 3: General Procedure for the Synthesis of Thianaphthenyl Chalcones
-
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, p-anisaldehyde)
-
Methanol
-
Potassium hydroxide (KOH) solution (40%)
-
Crushed ice
-
5% Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in methanol.
-
Stir the mixture at room temperature and add 4 mL of 40% aqueous KOH solution.
-
Continue stirring for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with 5% HCl.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethyl acetate).[7]
-
Table 1: Examples of Synthesized Thianaphthenyl Chalcones
| Entry | Aromatic Aldehyde | Product | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | (E)-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-3-phenylprop-2-en-1-one | ~79 | ~98 |
| 2 | 3-Methoxybenzaldehyde | (E)-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one | ~79 | ~99 |
| 3 | 2-Methoxybenzaldehyde | (E)-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-3-(2-methoxyphenyl)prop-2-en-1-one | ~70 | ~135 |
(Yields and melting points are based on analogous reactions with 2-acetyl-5-chlorothiophene and may vary.)[7]
Visualization 1: Claisen-Schmidt Condensation Workflow
Sources
- 1. prepchem.com [prepchem.com]
- 2. 5-CHLORO-3-METHYLBENZO[B]THIOPHENE CAS#: 19404-18-3 [m.chemicalbook.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijper.org [ijper.org]
- 6. [PDF] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
experimental procedure for condensation reaction of 2-acetyl-5-chloro-3-methylthianaphthene
Application Note & Protocol
Topic: Experimental Procedure for the Base-Catalyzed Condensation Reaction of 2-Acetyl-5-chloro-3-methylthianaphthene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthesis of Thianaphthene-Based Chalcones via Claisen-Schmidt Condensation
Thianaphthene (benzo[b]thiophene) derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The synthesis of chalcone-like structures—specifically, 1,3-diaryl-2-propen-1-ones—from acetylthianaphthenes is a key synthetic transformation.[1][2] These chalcones serve as versatile intermediates for synthesizing various heterocyclic compounds and are themselves investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[2][3]
This document provides a detailed protocol for the Claisen-Schmidt condensation of this compound with an aromatic aldehyde. The Claisen-Schmidt reaction is a reliable and widely used method for forming α,β-unsaturated ketones by reacting a ketone with an aldehyde in the presence of a base or acid catalyst.[4][5] A base-catalyzed pathway is generally preferred for this class of reaction as it minimizes side reactions, such as Friedel-Crafts type additions to the aromatic aldehyde ring, that can occur under acidic conditions.[6]
This guide is designed for senior researchers and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the transformation. The protocol is adapted from established procedures for structurally similar acetylthiophene derivatives.[7][8]
Reaction Principle and Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds via an aldol condensation mechanism. The reaction is initiated by the deprotonation of the α-carbon of the acetyl group on the thianaphthene ring by a strong base (e.g., KOH or NaOH), forming a resonance-stabilized enolate.[6] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically an alcohol) to yield a β-hydroxy ketone (an aldol adduct). Under the reaction conditions, this adduct readily undergoes base-catalyzed dehydration to yield the final, thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[9]
Materials and Equipment
Reagents and Chemicals:
-
This compound
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Potassium Hydroxide (KOH) pellets
-
Methanol (ACS Grade or higher)
-
Ethanol (95%, for recrystallization)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Silica Gel (for TLC, 60 F254)
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker (250 mL)
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (graduated cylinders, pipettes, etc.)
-
NMR spectrometer, FT-IR spectrometer, and Mass spectrometer for product characterization.
Quantitative Data Summary
The following table outlines the suggested quantities and molar equivalents for the reaction. It is crucial to calculate the precise amounts based on the purity of the starting materials.
| Reagent | Molecular Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| This compound | 224.70 | 10.0 | 2.25 g | 1.0 |
| 4-Methoxybenzaldehyde | 136.15 | 10.0 | 1.36 g (1.21 mL) | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 20.0 | 1.12 g | 2.0 |
| Methanol (Solvent) | 32.04 | - | 25 mL | - |
Experimental Workflow Diagram
The overall experimental procedure is summarized in the following workflow diagram.
Caption: Workflow for the synthesis of thianaphthene chalcone.
Detailed Step-by-Step Protocol
1. Catalyst and Reagent Preparation (Flask Setup)
-
Place potassium hydroxide (1.12 g, 20.0 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add methanol (25 mL) and stir the mixture in an ice bath until the KOH is completely dissolved. Using an ice bath is crucial as the dissolution of KOH in methanol is highly exothermic.
-
To the cold methanolic KOH solution, add this compound (2.25 g, 10.0 mmol). Stir for 10-15 minutes to allow for complete dissolution and potential enolate formation. The solution may develop a color.
-
Slowly add 4-methoxybenzaldehyde (1.21 mL, 10.0 mmol) dropwise to the stirring solution over 5 minutes. A rapid addition can lead to side reactions and poor yield.
2. Reaction Execution and Monitoring
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 4 to 24 hours. The optimal reaction time can vary depending on the specific substrates.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point.
-
Procedure: Spot the starting ketone, aldehyde, and the reaction mixture on a TLC plate. The formation of a new, typically less polar spot (higher Rf than the ketone) and the disappearance of the starting materials indicate reaction progression. Visualize spots under a UV lamp.
-
3. Product Isolation (Work-up)
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a 250 mL beaker containing approximately 100 mL of crushed ice and water. This step quenches the reaction and helps precipitate the crude product.
-
While stirring vigorously, slowly add concentrated HCl dropwise to neutralize the excess KOH. The product will precipitate as a solid. Continue adding acid until the solution is neutral or slightly acidic (pH ~6-7), checking with pH paper.
-
Allow the slurry to stir in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by suction filtration using a Büchner funnel.[10]
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and residual methanol.
4. Purification and Characterization
-
Purification: The crude solid is best purified by recrystallization.[10]
-
Transfer the solid to a flask and add a minimal amount of hot 95% ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques.[3]
-
Melting Point: Determine the melting point range. A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: Look for characteristic peaks, including the C=O stretch of the α,β-unsaturated ketone (~1650-1680 cm⁻¹) and the C=C stretch of the propenone backbone (~1550-1600 cm⁻¹).
-
¹H NMR Spectroscopy: Expect to see two doublets for the vinylic protons (-CH=CH-) in the range of δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15-17 Hz), confirming the trans (E) configuration. Other signals corresponding to the aromatic and methyl protons should also be present and correctly integrated.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product.
-
Troubleshooting
-
Low or No Product Formation:
-
Cause: Inactive base or insufficient reaction time.
-
Solution: Use fresh, dry KOH pellets. Ensure the reaction is monitored over a sufficient period (up to 24 hours) by TLC before work-up.
-
-
Oily Product or Failure to Solidify:
-
Cause: Impurities present or the product may have a low melting point.
-
Solution: Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. If this fails, purification via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) is necessary.
-
-
Broad Melting Point Range:
-
Cause: Impure product.
-
Solution: Repeat the recrystallization process, potentially using a different solvent system. Ensure the product is completely dry.
-
References
-
Quora. (2019). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? [Online] Available at: [Link]
-
Bedoya, L. M., et al. (2021). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 26(9), 2486. [Online] Available at: [Link]
-
Wisdomlib. (2025). Standard Claisen-Schmidt condensation reaction: Significance and symbolism. [Online] Available at: [Link]
-
American Chemical Society. (Date N/A). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. [Online] Available at: [Link]
-
Lokesh, B. V. S., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4s), S680-S689. [Online] Available at: [Link]
-
JETIR. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 7(7). [Online] Available at: [Link]
-
Taylor & Francis. (Date N/A). Claisen-Schmidt condensation – Knowledge and References. [Online] Available at: [Link]
-
Bedell, S. A., et al. (1988). Purification and Characterization of Chalcone Isomerase from Soybeans. Journal of Biological Chemistry, 263(20), 9832-9838. [Online] Available at: [Link]
-
Climent, M. J., Corma, A., & Primo, J. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Journal of Catalysis, 151(1), 60-66. [Online] Available at: [Link]
-
Arora, V., et al. (2012). Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Der Pharmacia Lettre, 4(2), 554-557. [Online] Available at: [Link]
-
ResearchGate. (2018). Purification and Characterization of Chalcone Isomerase from Soybeans. [Online] Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27931–27955. [Online] Available at: [Link]
-
Al-Warhi, T., et al. (2023). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 16(5), 104712. [Online] Available at: [Link]
-
Shah, P. R., et al. (2014). Synthesis of New Chalcone Derivatives as Antibacterial Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 4(2), 95-99. [Online] Available at: [Link]
-
ResearchGate. (Date N/A). Scheme 1. General procedure for synthesis of thiophene-chalcones in.... [Online] Available at: [Link]
-
NPTEL - Special Lecture Series. (2023). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. [Online Video]. YouTube. Available at: [Link]
-
Wikipedia. (Date N/A). Claisen–Schmidt condensation. [Online] Available at: [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Online] Available at: [Link]
-
Pérez-Venegas, M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7565. [Online] Available at: [Link]
-
ACS Publications. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Online] Available at: [Link]
-
CORE. (Date N/A). Jurnal Teknologi - SYNTHESIS. [Online] Available at: [Link]
-
SciSpace. (Date N/A). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Online] Available at: [Link]
-
IJARESM. (Date N/A). Claisen-Schmidt condensation of 5-chloro-2-acetyl thiophene with p-anisaldehyde. [Online] Available at: [Link]
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- 8. Claisen-Schmidt condensation of 5-chloro-2-acetyl thiophene with p-anisaldehyde [ijaresm.com]
- 9. Standard Claisen-Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 10. jetir.org [jetir.org]
Application Note: High-Throughput Screening of 2-Acetyl-5-Chloro-3-Methylthianaphthene Derivatives for Kinase Inhibitory Activity
Introduction: The Therapeutic Potential of Thianaphthene Scaffolds
Thianaphthene, also known as benzothiophene, and its derivatives represent a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] These sulfur-containing heterocyclic compounds are structurally similar to various natural and synthetic molecules of therapeutic importance.[2] Notably, derivatives of the thiophene family, to which thianaphthenes belong, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4]
A critical area of interest is the activity of these compounds against protein kinases. Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of protein substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[5][6] Several thiophene-based molecules have been identified as potent kinase inhibitors, functioning by blocking the ATP-binding site and thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[7][8] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of a library of 2-acetyl-5-chloro-3-methylthianaphthene derivatives to identify novel kinase inhibitors.
Assay Principle: Luminescence-Based ATP-Quantification
To enable rapid and robust screening of large compound libraries, we employ a homogeneous, luminescence-based biochemical assay. The chosen method quantifies the activity of a target kinase by measuring the amount of adenosine triphosphate (ATP) remaining in the reaction after phosphorylation has occurred.[9]
The core of this assay is the firefly luciferase enzyme, which catalyzes the mono-oxygenation of luciferin in the presence of ATP, Mg2+, and molecular oxygen, a reaction that produces one photon of light per turnover.[9] The workflow is straightforward:
-
The thianaphthene derivative (potential inhibitor), a target kinase, its specific substrate, and ATP are combined and incubated.
-
During incubation, the kinase phosphorylates its substrate, consuming ATP in the process.
-
An inhibitor compound will block or reduce kinase activity, resulting in less ATP consumption.
-
After the kinase reaction, a reagent containing luciferase and luciferin is added.
-
The resulting luminescent signal is directly proportional to the amount of ATP remaining.
Therefore, a high luminescent signal indicates low kinase activity (inhibition), while a low signal indicates high kinase activity (no inhibition).[10] This inverse relationship provides a robust window for identifying potent inhibitors.[11]
Assay Principle Diagram
Caption: Principle of the luminescent kinase inhibition assay.
HTS Workflow: From Library to Confirmed Hits
A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits while minimizing false positives. The workflow described here is a standard, industry-proven model grounded in best practices outlined in the NCATS Assay Guidance Manual.[12][13]
HTS Workflow Diagram
Caption: A comprehensive workflow for HTS and hit validation.
Detailed Protocols
These protocols are designed for execution in 384-well plate formats using automated liquid handlers to ensure precision and throughput. All steps should be performed according to best practices to minimize assay variability.[14]
Materials and Reagents
| Reagent/Material | Example Supplier | Purpose |
| Target Kinase (e.g., PKA, EGFR) | Varies by target | The enzyme of interest |
| Kinase Substrate (e.g., Kemptide) | Varies by target | Phosphorylation target |
| ATP, Ultra-Pure | Sigma-Aldrich | Co-substrate for kinase |
| Kinase-Glo® Luminescent Assay Kit | Promega | ATP detection reagent |
| Staurosporine | Cayman Chemical | Positive control inhibitor |
| DMSO, Anhydrous | Sigma-Aldrich | Compound solvent |
| White, Opaque, 384-well Plates | Corning | Low-volume assay plates |
| Automated Liquid Handler | Beckman Coulter, etc. | Precise reagent dispensing |
| Plate Luminometer | BMG Labtech, etc. | Signal detection |
Protocol 1: Assay Development and Validation
Objective: To establish robust assay conditions with a sufficient signal window and statistical confidence for screening. The primary metric for validation is the Z'-factor.[15][16]
-
Enzyme Titration: Determine the optimal kinase concentration that results in approximately 50-80% ATP consumption within the desired reaction time (e.g., 60 minutes). This ensures the assay is sensitive to inhibition.[17]
-
ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) for the kinase. This provides a good balance for detecting competitive inhibitors.
-
Z'-Factor Determination: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[18]
-
Prepare a 384-well plate with 16-32 wells for the positive control and 16-32 wells for the negative control.
-
Negative Control (Max Signal): Kinase Reaction Buffer + DMSO (no inhibitor).
-
Positive Control (Min Signal): Kinase Reaction Buffer + a saturating concentration of a known inhibitor (e.g., 1 µM Staurosporine).
-
Dispense kinase, substrate, and ATP according to optimized concentrations.
-
Incubate for 60 minutes at room temperature.
-
Add an equal volume of Kinase-Glo® reagent.
-
Incubate for 10 minutes to stabilize the signal.
-
Read luminescence.
-
Calculate the Z'-factor using the formula:
-
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )[19]
-
-
An assay is considered excellent and suitable for HTS if the Z'-factor is > 0.5 .[15][20]
-
Protocol 2: Primary High-Throughput Screen
Objective: To screen the entire thianaphthene derivative library at a single concentration to identify "putative hits."
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each library compound (typically 10 mM in DMSO) into the assay plates. This results in a final screening concentration of 10 µM in a 5 µL reaction volume. Also, plate positive (Staurosporine) and negative (DMSO) controls on each plate.
-
Reagent Addition: In a sequential, automated process, add:
-
2.5 µL of kinase solution (containing kinase and substrate in buffer).
-
Incubate for 15 minutes (compound pre-incubation).
-
2.5 µL of ATP solution to initiate the reaction.
-
-
Kinase Reaction: Incubate the plates for 60 minutes at room temperature.
-
Signal Detection: Add 5 µL of Kinase-Glo® reagent to all wells. Incubate for 10 minutes and read luminescence.
Protocol 3: Hit Confirmation and Dose-Response
Objective: To confirm the activity of putative hits and determine their potency (IC50).
-
Hit Confirmation: Re-test all putative hits from the primary screen using freshly prepared compound solutions from the original stock. This step eliminates hits caused by plating errors or compound degradation.
-
Dose-Response Analysis:
-
For all confirmed hits, prepare a 10-point, 3-fold serial dilution series (e.g., from 30 µM to 1.5 nM).
-
Test this dilution series in the same kinase assay as the primary screen, run in triplicate.
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
-
Fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).
-
Data Analysis and Interpretation
Primary Screen Data Analysis
For each compound well on a plate, the percent inhibition is calculated based on the plate's internal controls:
-
% Inhibition = 100 * ( (Signal_neg - Signal_compound) / (Signal_neg - Signal_pos) )
Where:
-
Signal_compound is the luminescence from the test well.
-
Signal_neg is the mean signal from the negative control (DMSO) wells.
-
Signal_pos is the mean signal from the positive control (Staurosporine) wells.
A "hit" is typically defined as a compound exhibiting inhibition greater than a set threshold, often >50% or 3 standard deviations above the mean of the sample field.
Data Presentation: Example Dose-Response Data
| Thianaphthene Derivative | IC50 (µM) | Hill Slope | R² |
| Compound A (Hit) | 0.25 | 1.1 | 0.992 |
| Compound B (Hit) | 1.78 | 0.9 | 0.985 |
| Compound C (Inactive) | > 30 | N/A | N/A |
Conclusion and Next Steps
This application note provides a robust, validated framework for the high-throughput screening of this compound derivatives to identify novel kinase inhibitors. The luminescence-based assay is highly amenable to automation and offers the sensitivity and statistical rigor required for large-scale drug discovery campaigns.[9]
Validated hits from this workflow, characterized by sub-micromolar IC50 values and confirmed activity, serve as the starting point for further studies. Subsequent steps should include:
-
Counter-screening: To eliminate compounds that directly inhibit the luciferase enzyme.[17]
-
Selectivity Profiling: Screening hits against a panel of other kinases to determine their specificity.[21]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the most promising hits to improve potency and drug-like properties.
-
Cell-based Assays: Confirming the activity of inhibitors in a more physiologically relevant cellular context.
By following this structured approach, researchers can efficiently navigate the early stages of drug discovery and identify promising thianaphthene-based kinase inhibitors for therapeutic development.
References
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery. North Carolina State University. Retrieved from [Link]
-
Koyama, Y., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(8), 1021-1030. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Aas-Eng, A., et al. (2002). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. Journal of Biomolecular Screening, 7(4), 349-57. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Zhang, X., et al. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 38(11), 3073-3080. [Link]
-
Vasile, S., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Advanced Therapeutics, 4(7), 2100058. [Link]
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National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual. NIH. Retrieved from [Link]
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Glickman, J. F. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. NIH. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Workshop for High-Throughput Screening and Lead Discovery. NIH. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). AGM eBook. NIH. Retrieved from [Link]
-
Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Advanced Therapeutics, 4(7). [Link]
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Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
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Werner, E. B., & Fuson, R. C. (1946). Derivatives of Thianaphthene. III. Journal of the American Chemical Society, 68(7), 1281–1282. [Link]
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Singh, T., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 611-654. [Link]
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Fernández-de-Córdoba, F. J., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1108259. [Link]
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Scordino, M., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 585-626. [Link]
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Kumar, A., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Organic Synthesis, 21(1). [Link]
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Ghandi, M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(38), 27581-27607. [Link]
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Zhang, T., et al. (2014). Synthesis of P005091. Guangdong Chemical Industry, 41(1), 38-39. [Link]
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El Kihel, A., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2022(2), M1389. [Link]
-
Lokesh, M. R., et al. (2017). Synthesis and Biological Activity of Novel 2, 5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4S), S680-S689. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Acetyl-5-chlorothiophene. PubChem Compound Database. [Link]
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scale-up synthesis of 2-acetyl-5-chloro-3-methylthianaphthene for preclinical studies
An Application Note for the Scale-Up Synthesis of 2-acetyl-5-chloro-3-methylthianaphthene for Preclinical Studies
Abstract
This application note provides a comprehensive guide for the multi-gram scale-up synthesis of this compound (Thianaphthene-A), a key intermediate for various pharmacologically active compounds. The document is intended for researchers, scientists, and drug development professionals involved in preparing material for preclinical evaluation. We present a robust and scalable three-step synthetic route, starting from commercially available 4-chlorothiophenol. The protocol details critical process parameters, safety considerations for scale-up, and a thorough analytical quality control (QC) strategy to ensure the final compound meets the stringent purity requirements for preclinical studies.
Introduction: The Importance of Thianaphthene Scaffolds
Thianaphthene, also known as benzo[b]thiophene, and its derivatives are privileged heterocyclic scaffolds found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal pharmacophores for targeting a wide range of biological targets, including enzymes and receptors. The specific substitution pattern of this compound makes it a versatile building block for further chemical elaboration in drug discovery programs.
The transition from laboratory-scale synthesis (milligrams) to a scale-up campaign (grams to kilograms) is a critical step in preclinical drug development.[4][5] This phase requires a shift in focus from mere chemical feasibility to process robustness, safety, and, most importantly, control over the purity and impurity profile of the active pharmaceutical ingredient (API) or intermediate.[6] This guide addresses these challenges directly, providing a field-proven protocol designed for reproducibility and safety.
Retrosynthetic Strategy and Rationale
The synthetic approach was designed for scalability, prioritizing commercially available starting materials, manageable reaction conditions, and straightforward purification methods.
The chosen retrosynthetic pathway for Thianaphthene-A is outlined below. The key transformations are a nucleophilic substitution to form a thioether, an intramolecular Friedel-Crafts-type cyclization to construct the thianaphthene core, and a final Friedel-Crafts acylation to install the acetyl group.
Caption: Retrosynthetic analysis of the target compound.
Causality of Route Selection:
-
Step 1 (S-Alkylation): The reaction of a thiophenol with chloroacetone is a classic, high-yielding S-alkylation (Williamson ether synthesis analogue) that proceeds under mild conditions, making it ideal for large-scale production.
-
Step 2 (Cyclization): Polyphosphoric acid (PPA) is a common and effective reagent for intramolecular cyclization to form benzo[b]thiophenes.[7] It acts as both a catalyst and a solvent, simplifying the reaction setup.
-
Step 3 (Acylation): The Friedel-Crafts acylation is a well-established method for introducing acyl groups onto aromatic rings.[8][9] The 2-position of the benzo[b]thiophene ring is electronically favored for electrophilic substitution, leading to high regioselectivity.[10] Using aluminum chloride as the Lewis acid catalyst is a standard and cost-effective choice.[11]
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target output of approximately 100-120 grams of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 1-(4-chlorophenylthio)propan-2-one
-
Equipment Setup: A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a 250 mL pressure-equalizing dropping funnel.
-
Reagents:
-
4-chlorothiophenol: 144.6 g (1.0 mol)
-
Potassium carbonate (K₂CO₃), anhydrous fine powder: 152.0 g (1.1 mol)
-
Acetone: 1 L
-
Chloroacetone: 97.1 g (1.05 mol)
-
-
Procedure: a. Charge the flask with 4-chlorothiophenol, potassium carbonate, and acetone. b. Stir the resulting suspension vigorously at room temperature. c. Dissolve the chloroacetone in 100 mL of acetone and charge it to the dropping funnel. d. Add the chloroacetone solution dropwise to the flask over 60-90 minutes. An initial exotherm is expected; maintain the internal temperature below 40°C using a water bath if necessary. e. After the addition is complete, continue stirring the reaction mixture at room temperature for 16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with 2 x 100 mL of acetone. g. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. h. The resulting crude oil is of sufficient purity for the next step. Record the weight and calculate the crude yield. (Expected: ~200 g, ~100% yield).
Step 2: Synthesis of 5-chloro-3-methylthianaphthene
-
Equipment Setup: A 1 L flask equipped with a mechanical stirrer, a thermometer, and a gas outlet connected to a scrubber (to trap evolved HCl).
-
Reagents:
-
1-(4-chlorophenylthio)propan-2-one (crude from Step 1): ~200.7 g (1.0 mol)
-
Polyphosphoric acid (PPA): 600 g
-
-
Procedure: a. Charge the flask with polyphosphoric acid and begin stirring. Heat the PPA to 80°C to reduce its viscosity. b. Add the crude ketone from Step 1 slowly to the hot PPA over 30 minutes. A moderate exotherm will occur. c. After the addition, increase the temperature of the reaction mixture to 120°C and maintain for 3-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed. d. CAUTION: The work-up is highly exothermic. Allow the reaction mixture to cool to ~60-70°C. e. Prepare a 5 L beaker containing 2 kg of crushed ice and water. f. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The PPA will hydrolyze, and the product will precipitate. g. Extract the aqueous slurry with dichloromethane (DCM) (3 x 500 mL). h. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 300 mL) and then brine (1 x 300 mL). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid. j. Purify the crude product by recrystallization from ethanol or heptane to afford off-white crystals. (Expected yield: 130-150 g, 71-82%).
Step 3: Synthesis of this compound (Thianaphthene-A)
-
Equipment Setup: A 3 L three-necked flask equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a scrubber.
-
Reagents:
-
5-chloro-3-methylthianaphthene: 128.2 g (0.7 mol)
-
Dichloromethane (DCM), anhydrous: 1.5 L
-
Aluminum chloride (AlCl₃), anhydrous: 102.7 g (0.77 mol)
-
Acetyl chloride: 57.8 g (0.735 mol)
-
-
Procedure: a. Charge the flask with 5-chloro-3-methylthianaphthene and DCM. Stir to dissolve. b. Cool the solution to 0-5°C using an ice-water bath. c. CAUTION: The addition of AlCl₃ is exothermic. Add the aluminum chloride portion-wise over 45-60 minutes, ensuring the internal temperature does not exceed 10°C. A thick slurry will form. d. Add the acetyl chloride dropwise over 30 minutes, maintaining the temperature at 0-5°C. e. After addition, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor by HPLC for completion. f. CAUTION: The quenching process is highly exothermic and evolves HCl gas. Prepare a 5 L beaker with 1.5 kg of crushed ice and 200 mL of concentrated HCl. g. Slowly and carefully, pour the reaction mixture onto the stirred ice/HCl mixture. h. Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL). i. Combine all organic layers and wash with water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL). j. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. k. Purify the crude solid by recrystallization from isopropanol to yield the final product as a white to off-white solid. (Expected yield: 130-145 g, 82-91%).
Process Safety and Scale-Up Considerations
Scaling chemical reactions introduces challenges not always apparent at the bench scale, primarily related to heat and mass transfer.[12][13]
-
Thermal Hazard Management:
-
Step 1 & 3: The additions of chloroacetone and aluminum chloride are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[14] Controlled, slow addition and robust cooling are critical to prevent temperature runaways. A pre-scale-up reaction calorimetry study is recommended to quantify the heat of reaction.
-
Step 2 & 3 Quench: The quenching of PPA and the AlCl₃ complex are highly exothermic. Performing a "reverse quench" (adding the reaction mixture to ice) provides a large heat sink to manage the temperature spike. Ensure vigorous stirring and a slow addition rate.
-
-
Reagent Handling:
-
Thiophenol: 4-chlorothiophenol has a strong, unpleasant odor and is toxic. Handle only in a well-ventilated fume hood.
-
Aluminum Chloride: AlCl₃ is a water-reactive solid that releases HCl gas upon contact with moisture. Use anhydrous solvents and handle in a dry atmosphere where possible.
-
-
Process Monitoring: At scale, in-process controls (IPCs) are vital. Use HPLC to monitor reaction completion to avoid unnecessary heating or extended reaction times, which can lead to byproduct formation.
Caption: Workflow for scale-up synthesis and quality control.
Analytical Quality Control for Preclinical Batches
For preclinical studies, the chemical batch must be well-characterized, with its identity, strength, and purity firmly established.[15][16] The following analytical tests are mandatory for the release of Thianaphthene-A.
| Test Parameter | Method | Specification | Rationale |
| Appearance | Visual Inspection | White to off-white solid | Provides a basic check for consistency and gross contamination.[17] |
| Identity | ¹H NMR, ¹³C NMR, and Mass Spectrometry | Conforms to structure | Unambiguously confirms the chemical structure of the compound. |
| Purity (Assay) | HPLC-UV (e.g., at 254 nm) | ≥ 98.0% | Quantifies the main component and ensures sufficient potency for preclinical testing. |
| Impurity Profile | HPLC-UV | Any single impurity: ≤ 0.20% | Controls the level of known and unknown impurities to ensure safety and batch-to-batch consistency.[17] |
| Total impurities: ≤ 1.0% | An upper limit for all impurities combined is a standard requirement for early development.[17] | ||
| Residual Solvents | GC-HS (Gas Chromatography-Headspace) | Per ICH Q3C Guidelines | Limits the presence of organic volatile impurities from the synthesis and purification process. |
| Melting Point | Melting Point Apparatus | Report value (e.g., 125-128°C) | A sharp melting range is an indicator of high purity. |
Representative Analytical Protocols
-
HPLC Method for Purity Analysis:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Prep: ~1 mg/mL in Acetonitrile
-
-
¹H NMR Spectroscopy:
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ, ppm): ~8.0 (s, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~2.7 (s, 3H, -COCH₃), ~2.6 (s, 3H, -CH₃). Note: These are predicted values and must be confirmed with the actual spectrum.
-
Conclusion
This application note outlines a validated and scalable synthesis of this compound. By focusing on process safety, in-process controls, and rigorous analytical characterization, this protocol enables the reliable production of high-purity material suitable for demanding preclinical research. The detailed explanation of the rationale behind procedural choices provides the user with the necessary insights to adapt and troubleshoot the synthesis as required.
References
-
Industrial & Engineering Chemistry Research. (2025). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. ACS Publications. [Link]
-
Frontiers in Drug Discovery. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]
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Organic Chemistry Portal. Thiophene synthesis. [Link]
-
The Journal of Organic Chemistry. Friedel—Crafts Acylation of Thiophene with Mixed Acetic Anhydrides. ACS Publications. [Link]
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Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. JOCPR. [Link]
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ResearchGate. Representative Synthetic Methods for Benzo[b]thiophene Derivatives. [Link]
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American Pharmaceutical Review. (2022). Large Molecules, Small Batches: Understanding the Sterile Fill-Finish Needs of Pharma's Emerging Market. [Link]
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Organic Syntheses. 2-acetothienone. [Link]
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The Journal of Organic Chemistry. (2021). Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. ACS Publications. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. [Link]
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H.E.L Group. Process Safety and Scale-up. [Link]
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Pharmaceutical Technology. (2012). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). [Link]
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ResearchGate. (2020). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. [Link]
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ResearchGate. Synthesis of P005091. [Link]
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ACS Publications. (2025). Analytical Control Strategies for Process Chemists. [Link]
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Sofpromed. (2024). Small-Batch Manufacturing for Phase 1 Clinical Trials in 2025. [Link]
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ResearchGate. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. [Link]
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ResearchGate. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). [Link]
- Google Patents. (2015). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
ResearchGate. Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. [Link]
-
Drug Development & Delivery. (2024). The Rising Need for an Integrated Approach to Small Molecules Drug Development. [Link]
-
MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
-
Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
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Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
-
Journal of the American Chemical Society. (2025). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. ACS Publications. [Link]
-
The Journal of Organic Chemistry. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ACS Publications. [Link]
-
European Pharmaceutical Review. (2008). Pharmaceutical analysis in quality control. [Link]
-
QES Academy. Scaling Up Chemical Processes? Unlock Safety and Success. [Link]
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LinkedIn. (2024). Five Key Elements of Pharmaceutical Intermediate Quality Control. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Acetyl-5-chloro-3-methylthianaphthene
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of 2-acetyl-5-chloro-3-methylthianaphthene. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic origin of this compound and what impurities should I anticipate?
A1: This compound is typically synthesized via a Friedel-Crafts acylation of 5-chloro-3-methylthianaphthene using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid (e.g., AlCl₃) or Brønsted acid catalyst.[1][2][3][4] Understanding this synthetic route is key to anticipating impurities.
Primary Impurities Include:
-
Unreacted Starting Material: 5-chloro-3-methylthianaphthene.
-
Regioisomers: Acylation at other positions of the benzene ring (e.g., the 7-position) is a significant possibility. These isomers often have very similar polarities to the desired product, making them the primary purification challenge.
-
Process Residuals: Acetic acid (if acetic anhydride is used), and quenched catalyst residues (e.g., aluminum salts).
-
Over-acylation Products: Di-acetylated species, though typically minor under controlled conditions.
-
Polymeric Byproducts: Dark, tarry materials resulting from catalyst activity on the electron-rich heterocyclic ring.
Q2: What is the best initial analytical technique to assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique for a rapid assessment.[5][6] It is fast, requires minimal sample, and provides crucial information on the number of components and their relative polarities. This data is essential for developing an effective column chromatography purification method.[7] For quantitative analysis and higher resolution, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: Is this compound expected to be a solid or an oil at room temperature?
A3: Based on the physical properties of analogous compounds like 2-acetyl-5-chlorothiophene (m.p. 46-49 °C), this compound is expected to be a crystalline solid at room temperature.[8] Vendor information for similar compounds describes them as white to light yellow crystalline powders.[8] If you obtain a persistent oil, it is likely due to significant impurity content.
Q4: Are there any stability concerns I should be aware of during purification and storage?
A4: Yes. Thianaphthene and thiophene derivatives can exhibit sensitivity, particularly to light and strong acids/bases.[8][9] The related compound 2-acetyl-5-chlorothiophene is noted to be light-sensitive.[8] To ensure stability:
-
Minimize exposure of the compound (in solution or as a solid) to direct light. Use amber vials for storage.
-
Avoid prolonged exposure to strong acidic or basic conditions during workup and chromatography.
-
Store the final, purified product in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the rationale and actionable solutions.
Problem A: My crude product after aqueous workup is a dark, intractable oil instead of a solid. What went wrong?
-
Probable Cause: This issue typically stems from residual catalyst, polymeric byproducts, or trapped acidic impurities from the workup. Lewis acids like AlCl₃ can form complexes with the ketone product, which, if not properly hydrolyzed and removed, can lead to oils.
-
Troubleshooting Steps:
-
Ensure Complete Quenching: The reaction must be quenched thoroughly by slowly adding the reaction mixture to ice water, often containing HCl, to fully hydrolyze aluminum complexes.
-
Vigorous Extraction & Washing: After quenching, extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with:
-
Dilute HCl (to remove basic impurities and residual aluminum salts).
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid). Caution: Perform this wash carefully to avoid vigorous gas evolution.
-
Brine (saturated NaCl solution) to break up emulsions and remove bulk water.
-
-
Charcoal Treatment: If the color is intense, you can stir the organic solution with a small amount of activated charcoal for 15-20 minutes, then filter through a pad of Celite®. This can remove highly colored, non-polar impurities but may result in some product loss.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This rigorous workup should yield a crude solid or a semi-solid that is more amenable to purification.
-
Problem B: My TLC/HPLC analysis shows two or more spots/peaks that are very close together. I suspect regioisomers. How can I separate them?
-
Probable Cause: Friedel-Crafts acylation on the thianaphthene ring system can produce regioisomers (e.g., the 2-acetyl vs. 7-acetyl product). These isomers have nearly identical molecular weights and often very similar polarities, making separation difficult.
-
Troubleshooting & Protocol:
-
TLC Optimization is Crucial: Before attempting a column, you must find a TLC solvent system that shows at least some separation (even a small ΔRf is workable). Test various solvent systems systematically (see Table 1 below). A common starting point is a hexane/ethyl acetate mixture.[10] Low-polarity systems often provide the best resolution for isomers.
-
High-Performance Column Chromatography: A standard gravity column may not be sufficient. Use flash column chromatography with a high-quality silica gel (40-63 µm particle size).
-
Column Dimensions: Use a long, thin column rather than a short, wide one to maximize theoretical plates and improve separation. A length-to-diameter ratio of >10 is recommended.
-
Elution Method: Use a very shallow solvent gradient or, ideally, an isocratic (single solvent mixture) elution. A gradient can cause closely eluting bands to merge.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel (dry loading). This ensures a narrow starting band.
-
Fraction Collection: Collect many small fractions and analyze them meticulously by TLC before combining.
-
-
Problem C: The product "oils out" during recrystallization instead of forming crystals.
-
Probable Cause: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution reaches its saturation point for crystallization. This can be caused by an inappropriate solvent choice or the presence of impurities that depress the melting point.
-
Troubleshooting & Protocol:
-
Solvent System Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[11]
-
Single Solvent: Test solvents like isopropanol, ethanol, or toluene.
-
Two-Solvent System: This is often more effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., hexane or water) dropwise until the solution becomes faintly cloudy (turbid).[12] Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
-
Control the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Slow cooling encourages the formation of larger, purer crystals.[11]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.
-
Purity Check: If oiling out persists, the material may be too impure for recrystallization. A preliminary pass through a silica gel plug (a short column) to remove gross impurities may be necessary before attempting recrystallization again.
-
Section 3: Standardized Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Prepare a developing chamber with a filter paper wick and add the chosen mobile phase (e.g., 85:15 Hexane:Ethyl Acetate). Cover and allow the chamber to saturate for at least 15-20 minutes.[13]
-
Dissolve a small amount (<1 mg) of your crude material in a volatile solvent like ethyl acetate.
-
On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), use a capillary tube to spot the starting material, a co-spot (starting material and crude mixture in the same lane), and the crude reaction mixture on the baseline.[5]
-
Allow the spots to dry completely before placing the plate in the developing chamber.
-
Develop the plate until the solvent front is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. Further visualization can be done using an iodine chamber or a potassium permanganate stain if needed.
-
Calculate the Retention Factor (Rf) for each spot to assess separation.
Protocol 2: Optimized Recrystallization
-
Place the semi-purified solid (~1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a minimal amount of a suitable "good" solvent (e.g., 5 mL of isopropanol).
-
Gently heat the mixture on a hotplate with stirring until the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.
-
If using a two-solvent system, add the "anti-solvent" (e.g., deionized water) dropwise at the elevated temperature until persistent cloudiness is observed. Re-clarify with a few drops of the good solvent.
-
Remove the flask from the heat, cover it, and allow it to cool undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under a vacuum to a constant weight. Confirm purity by TLC and melting point analysis.
Section 4: Visual Workflow & Data Summaries
Purification Troubleshooting Workflow
The following diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision tree for purification strategy.
Data Tables
Table 1: Recommended TLC Solvent Systems for Purity Analysis
| Solvent System (v/v) | Polarity | Application Notes |
|---|---|---|
| 90:10 Hexane:Ethyl Acetate | Low | Good for resolving non-polar impurities and starting material from the product. |
| 80:20 Hexane:Ethyl Acetate | Low-Medium | A versatile starting point for general purity assessment. |
| 95:5 Toluene:Acetone | Low-Medium | Offers different selectivity compared to ester-based systems; can improve isomer separation. |
| 98:2 Dichloromethane:Methanol | Medium | Useful if the product is more polar than expected or for resolving polar baseline impurities. |
Table 2: Comparative Recrystallization Solvent Screening
| Solvent / System | Compound Solubility (Hot) | Compound Solubility (Cold) | Expected Crystal Quality | Notes |
|---|---|---|---|---|
| Isopropanol (IPA) | High | Low | Good to Excellent | Often a first choice for aromatic ketones. Slow cooling is recommended. |
| Ethanol (95%) | High | Moderate | Fair to Good | May require cooling to 0 °C or below for good recovery. |
| Toluene | Moderate-High | Low | Good | Good for non-polar compounds. Ensure adequate ventilation. |
| Ethyl Acetate / Heptane | High (in EtOAc) | Low (in Heptane) | Good to Excellent | A reliable two-solvent system. Dissolve in minimal hot EtOAc, add hot Heptane to turbidity. |
| Acetone / Water | High (in Acetone) | Low (in Water) | Fair to Good | Can be effective but has a higher tendency to oil out if cooled too quickly. |
Section 5: References
-
PubChem. (n.d.). 2-Acetyl-5-chlorothiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetyl-3-chlorothiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Acetyl-5-chlorothiophene (CAS 6310-09-4). Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). How to separate phenacyl bromide and acetophenone? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of P005091. Retrieved from [Link]
-
Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
HETEROCYCLES, Vol. 28, No. 1, 1989. (1989). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
PubMed. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Retrieved from [Link]
-
PubMed. (1948). Derivatives of thianaphthene. Retrieved from [Link]
-
Google Patents. (n.d.). UNITED STATES PATENT OFFICE. Retrieved from
-
Google Patents. (n.d.). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid. Retrieved from
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl-. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Leah4sci. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2019). Friedel-Crafts acylation of aromatic rings. ChemHelp ASAP. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Microwave synthesis and Antibacterial Activity of some Heterocyclic Schiff's base Metal Complexes of First Transition Series. Retrieved from [Link]
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- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 8. 2-ACETYL-5-CHLOROTHIOPHENE | 6310-09-4 [chemicalbook.com]
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- 12. reddit.com [reddit.com]
- 13. organomation.com [organomation.com]
Technical Support Center: Synthesis of 2-Acetyl-5-chloro-3-methylthianaphthene
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-acetyl-5-chloro-3-methylthianaphthene, also known as 2-acetyl-5-chloro-3-methylbenzo[b]thiophene. This key intermediate is often utilized in the development of pharmacologically active molecules. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions encountered during its synthesis, which is typically achieved through the Friedel-Crafts acylation of 5-chloro-3-methylthianaphthene.
Understanding the Core Synthesis and Its Challenges
The primary route to this compound involves the electrophilic aromatic substitution of 5-chloro-3-methylthianaphthene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] While this method is direct, the inherent reactivity of the substituted thianaphthene ring system presents several challenges, primarily concerning regioselectivity and the formation of undesirable byproducts.
The thianaphthene (benzo[b]thiophene) nucleus is an electron-rich heterocyclic system.[2] Electrophilic attack can occur on either the thiophene or the benzene ring. Generally, the thiophene ring is more activated. The positions of the existing substituents play a critical role in directing the incoming acetyl group.[3]
-
3-Methyl Group: This is an activating group that directs electrophiles to the ortho and para positions. In this case, it strongly activates the 2-position.
-
5-Chloro Group: This is a deactivating but ortho-, para-directing group.[3] It directs incoming electrophiles to the 4 and 6 positions.
The interplay of these directing effects can lead to a mixture of isomers, making the isolation of the desired 2-acetyl product challenging.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the typical reagents?
The most prevalent method is the Friedel-Crafts acylation of 5-chloro-3-methylthianaphthene.[1]
-
Substrate: 5-chloro-3-methylthianaphthene
-
Acylating Agent: Acetyl chloride or acetic anhydride
-
Catalyst: A strong Lewis acid, most commonly aluminum chloride (AlCl₃).[4]
-
Solvent: Typically an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
Q2: My reaction is producing a mixture of isomers. How can I confirm the structure of the desired 2-acetyl product and identify the byproducts?
The formation of regioisomers is the most significant side reaction. The directing effects of the 3-methyl and 5-chloro groups can lead to acylation at other positions on the thianaphthene ring. The most likely isomers are the 4-acetyl and 6-acetyl derivatives.
Identification Strategy:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For the desired 2-acetyl product, you would expect to see characteristic signals for the acetyl group and the remaining protons on the thianaphthene ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and any isomers, but it will not distinguish between them.
-
Chromatographic Separation: Techniques like column chromatography or HPLC can be used to separate the isomers. The polarity of the different isomers may vary, allowing for their separation.
Q3: I am observing a significant amount of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?
The formation of tar or resinous material is a common issue in Friedel-Crafts reactions, especially with reactive heterocyclic compounds like thianaphthenes.
Causes:
-
Excessive Reaction Temperature: Higher temperatures can promote polymerization and other degradation pathways.
-
High Catalyst Concentration: An excess of the Lewis acid catalyst can lead to decomposition of the starting material and product.
-
Presence of Impurities: Impurities in the starting materials or solvent can initiate polymerization.
Preventative Measures:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature.
-
Stoichiometry: Use the minimum effective amount of the Lewis acid catalyst. A 1:1 molar ratio of catalyst to acylating agent is a good starting point.[1]
-
Purity of Reagents: Ensure that all starting materials and the solvent are pure and dry.
Q4: Can polysubstitution occur in this reaction?
Polysubstitution (the addition of more than one acetyl group) is a potential side reaction in Friedel-Crafts alkylations, but it is less common in acylations.[1] The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring to further electrophilic attack. However, under harsh reaction conditions (e.g., high temperature, excess catalyst), di-acetylation could occur, though it is generally not a major concern.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple isomers. - Product degradation. | - Monitor the reaction progress by TLC or GC to ensure completion. - Optimize the reaction temperature and time. - Carefully control the stoichiometry of the reactants and catalyst. |
| Formation of Regioisomers | - Competing directing effects of the 3-methyl and 5-chloro groups. | - Use a milder Lewis acid catalyst (e.g., SnCl₄, ZnCl₂) to potentially improve regioselectivity. - Optimize the reaction temperature; lower temperatures often favor the thermodynamically more stable product. - Employ a robust purification method, such as column chromatography with a carefully selected solvent system, to separate the isomers. |
| Reaction Fails to Initiate | - Inactive catalyst. - Impure starting materials. | - Use freshly opened or properly stored anhydrous aluminum chloride. - Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture. - Purify the starting 5-chloro-3-methylthianaphthene if necessary. |
| Product is Difficult to Purify | - Presence of closely-eluting isomers. - Contamination with tar-like byproducts. | - For isomeric mixtures, consider derivatization to facilitate separation, followed by removal of the derivatizing group. - For tar removal, perform an initial workup with an appropriate solvent to precipitate the desired product while leaving the tar in solution, or vice versa. Activated carbon treatment can also be effective. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 5-chloro-3-methylthianaphthene
This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
5-chloro-3-methylthianaphthene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-chloro-3-methylthianaphthene in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add anhydrous AlCl₃ portion-wise to the stirred solution.
-
Add acetyl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient).
Visualizing Reaction Pathways
Main Synthetic Pathway
Caption: Synthesis of the target molecule via Friedel-Crafts acylation.
Formation of Side Products
Caption: Potential side products from the acylation reaction.
References
- El-Gendy, A. A., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128.
- Jones, C. D., et al. (1984). Synthesis and antiestrogenic activity of [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, a non-steroidal estrogen antagonist. Journal of Medicinal Chemistry, 27(8), 1057-1066.
- Grese, T. A., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 40(2), 146-167.
- Pitzer, L., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(6), 711-715.
- Joule, J. A. (2013). Chapter 5 Thiophenes and benzo[b]thiophenes.
- CN103664869A - Synthetic method of raloxifene intermedi
- Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
- Taylor, R. (1990).
- Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia.
- Khan Academy. (n.d.).
- Su, W., et al. (2003). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Journal of the Indian Chemical Society, 80(5), 397-399.
- Yadav, G. D., & Mistry, C. K. (2013). Synthesis of 2-acetyl-6-methoxy-naphthalene in a spinning basket reactor using ion-exchange resins as catalysts.
- Reddy, T. J., et al. (1997). An Intramolecular Friedel-Crafts Acylation Route to the Core Structure of the Taiwaniaquinoids. The Journal of Organic Chemistry, 62(9), 2652-2654.
- An in-depth technical guide to the Friedel-Crafts acylation for 3-methylbenzophenone synthesis. (2025). BenchChem.
- Sigma-Aldrich. (n.d.).
- The Organic Chemistry Tutor. (2016, December 28).
- Fochi, M., et al. (2005). Friedel-Crafts Acylation of Thiophene Derivatives with Carboxylic Acids in the Presence of Triflic Anhydride. The Journal of Organic Chemistry, 70(23), 9576-9579.
- Organic Chemistry Portal. (n.d.).
- El-Metwaly, N. M., et al. (2020).
- Huestis, L., et al. (2017). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Advances, 7(57), 35865-35872.
- Zhu, Y., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Molecules, 27(8), 2548.
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-Acetyl-5-chloro-3-methylthianaphthene Derivatization
Welcome to the technical support center for the derivatization of 2-acetyl-5-chloro-3-methylthianaphthene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic ketone. As a substituted thianaphthene (benzo[b]thiophene), this molecule serves as a valuable scaffold in drug discovery and materials science.[1][] The strategic modification of its acetyl group allows for the synthesis of a diverse array of compounds with potentially novel biological activities.
This document moves beyond simple protocols to provide a deeper understanding of the reaction variables, enabling you to troubleshoot common issues and rationally optimize your experimental conditions for higher yields, purity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis for successful experimentation.
Q1: What is this compound, and why is its derivatization important?
A1: this compound is a heterocyclic compound featuring a benzo[b]thiophene core. This core structure is present in various pharmaceutical agents, including raloxifene (osteoporosis), zileuton (asthma), and sertaconazole (antifungal). The derivatization of this molecule, typically by targeting the reactive acetyl group, is a key strategy for generating libraries of novel compounds for high-throughput screening in drug development programs. Modifications can significantly alter the molecule's steric and electronic properties, influencing its biological activity and pharmacokinetic profile.
Q2: What are the primary reactive sites on this molecule for derivatization?
A2: The molecule presents two primary sites for chemical modification. The most accessible and versatile handle for derivatization is the acetyl group at the C2 position . The methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in a wide range of condensation reactions. The carbonyl carbon itself is electrophilic and susceptible to nucleophilic attack. A secondary, less common site for derivatization could involve electrophilic aromatic substitution on the benzene ring, though the existing substituents will direct the position of any new group.
Q3: What are the most common and effective strategies for derivatizing the acetyl group?
A3: The acetyl group is a gateway to numerous chemical transformations. The most prevalent and high-yielding strategy is the Claisen-Schmidt condensation .[3] This base-catalyzed reaction involves the condensation of the enolate of this compound with an aromatic or heteroaromatic aldehyde to form α,β-unsaturated ketones, commonly known as chalcones. These chalcone derivatives are themselves important scaffolds in medicinal chemistry.[3][4] Other potential derivatizations include:
-
Schiff Base Formation: Reaction with primary amines to form imines.
-
Reductive Amination: Conversion of the ketone to an amine.
-
Knoevenagel Condensation: Reaction with active methylene compounds.
Q4: What are the critical safety precautions when working with thianaphthene derivatives and associated reagents?
A4: Standard laboratory safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle all volatile organic solvents and reagents (e.g., pyridine, acyl halides, strong acids/bases) inside a certified chemical fume hood.
-
Reagent Handling: Strong bases like sodium hydroxide or potassium hydroxide are corrosive. Lewis acids such as aluminum chloride react violently with water and are corrosive.[5] Consult the Safety Data Sheet (SDS) for every reagent before use.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines.
Section 2: In-Depth Optimization Guide
Successful derivatization hinges on the careful selection of reaction parameters. This section explores the causality behind these choices.
Q5: How do I select the optimal catalyst for my derivatization reaction?
A5: Catalyst choice is paramount and depends entirely on the reaction type. For the most common derivatization, the Claisen-Schmidt condensation, a base catalyst is required. The goal is to select a base strong enough to deprotonate the α-carbon of the acetyl group without promoting unwanted side reactions.
Table 1: Comparison of Base Catalysts for Claisen-Schmidt Condensation
| Catalyst | Strength | Typical Conditions | Advantages | Disadvantages & Causality |
| NaOH / KOH | Strong | 10-40% aqueous or alcoholic solution, Room Temp - 60°C | Inexpensive, highly effective. | Can promote saponification if ester groups are present on the aldehyde. High concentrations can lead to side reactions or degradation of sensitive substrates. |
| Sodium Ethoxide (NaOEt) | Strong | Anhydrous ethanol, Room Temp | Excellent for anhydrous conditions, preventing water-related side reactions. | Highly moisture-sensitive. Requires strictly anhydrous solvents and reagents. |
| Pyrrolidine / Piperidine | Moderate | Reflux in ethanol or methanol | Milder conditions can be beneficial for substrates with other sensitive functional groups. | Slower reaction rates, may require elevated temperatures and longer reaction times. |
For reactions involving the thianaphthene ring itself, such as a Friedel-Crafts acylation, a Lewis acid catalyst is necessary. While this is more relevant to the synthesis of the starting material, the principles apply to further ring functionalization. Traditional catalysts like AlCl₃ are effective but can cause resinification of the thiophene ring.[5] Milder catalysts or solid acid catalysts are often preferred.[6][7][8]
Q6: What is the role of the solvent, and how do I choose the right one?
A6: The solvent must dissolve the reactants and facilitate the desired chemical transformation. For base-catalyzed condensations, polar protic solvents are most common as they readily dissolve the ionic catalyst and intermediates.
Table 2: Solvent Selection for Claisen-Schmidt Condensation
| Solvent | Type | Rationale & Causality | Common Issues |
| Ethanol / Methanol | Polar Protic | Excellent solubility for the thianaphthene starting material, aldehydes, and alkali hydroxide catalysts. The protic nature helps stabilize charged intermediates. | Ensure sufficient solubility of all reactants. If the product is highly soluble, extraction may be required instead of precipitation. |
| Tetrahydrofuran (THF) | Polar Aprotic | Useful for reactions with moisture-sensitive reagents (e.g., NaH as a base). Does not interfere with the reaction via hydrogen bonding.[9] | Must be rigorously dried before use. Anhydrous THF can form explosive peroxides over time.[10] |
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point allows for reactions at elevated temperatures. Excellent solvating power for a wide range of compounds.[9] | Difficult to remove during workup due to its high boiling point. Can decompose at high temperatures or in the presence of strong acids/bases. |
Q7: How do temperature and reaction time influence the outcome?
A7: These two parameters are intrinsically linked and must be optimized empirically for each specific substrate combination.
-
Initial Guideline: Start Claisen-Schmidt reactions at room temperature and monitor progress by Thin Layer Chromatography (TLC).[11][12]
-
Temperature: If no reaction is observed after 2-4 hours, gradually increase the temperature (e.g., to 40-60°C). Excessively high temperatures can promote the formation of dark, tarry byproducts, especially with reactive aldehydes.
-
Reaction Time: Monitor the reaction until the starting material is consumed (as indicated by TLC). Typical reaction times can range from 4 to 24 hours.[3] Prolonged reaction times beyond completion can lead to product degradation.
Section 3: Troubleshooting Common Experimental Issues
Even with a well-designed protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Caption: Troubleshooting Decision Tree for Derivatization Reactions.
Q8: Problem: My reaction shows low or no conversion of the starting material.
A8:
-
Possible Cause 1: Inactive Catalyst. Base catalysts like NaOH/KOH can be passivated by absorbing CO₂ from the air to form carbonates. Lewis acids are notoriously sensitive to moisture.
-
Solution: Use fresh, high-purity catalyst from a newly opened container. For base-catalyzed reactions, prepare fresh aqueous/alcoholic solutions. Ensure anhydrous conditions are strictly maintained when using moisture-sensitive catalysts.[13]
-
-
Possible Cause 2: Insufficient Temperature/Time. The activation energy for the reaction may not have been overcome.
-
Solution: As confirmed by TLC that the reaction is clean but slow, incrementally increase the reaction temperature by 10-20°C or extend the reaction time, continuing to monitor progress.
-
-
Possible Cause 3: Reagent Purity/Stoichiometry. The aldehyde may have degraded (oxidized to a carboxylic acid), or the stoichiometry may be incorrect.
-
Solution: Verify the purity of the aldehyde (e.g., by NMR or GC). Re-weigh all reagents to ensure correct molar ratios. A slight excess (1.05-1.1 equivalents) of the aldehyde is sometimes used to drive the reaction to completion.
-
Q9: Problem: My reaction is producing a complex mixture of products or significant impurities (tar formation).
A9:
-
Possible Cause 1: Reaction Temperature is Too High. Many organic molecules, especially those with aldehydes, are prone to polymerization or decomposition at elevated temperatures.
-
Solution: Repeat the reaction at a lower temperature. If the reaction is exothermic, ensure it is adequately cooled during the initial addition of reagents.
-
-
Possible Cause 2: Unwanted Side Reactions. If using a strong base and an aldehyde with no α-protons, the Cannizzaro reaction can occur, disproportionating the aldehyde.
-
Solution: Use a milder catalyst or carefully control the stoichiometry and temperature. Analyze the byproduct mixture to diagnose the specific side reaction.
-
-
Possible Cause 3: Oxygen Sensitivity. Some thianaphthene derivatives can be sensitive to air oxidation, especially at elevated temperatures over long periods.
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon.
-
Q10: Problem: I am having difficulty purifying my final product.
A10:
-
Possible Cause 1: Product is an Oil, Not a Solid. Not all derivatives will be crystalline solids. This is a property of the molecule itself.
-
Solution: If the product is an oil, purification via column chromatography is the standard method. After chromatography, attempt to crystallize the purified oil using a different solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane).
-
-
Possible Cause 2: Incorrect Recrystallization Solvent. The chosen solvent may be too good (product remains dissolved) or too poor (product crashes out as an amorphous solid).
-
Solution: Systematically screen for an appropriate recrystallization solvent. A good solvent system is one in which the product is soluble when hot but sparingly soluble when cold. Common choices for thianaphthene derivatives include ethanol, cyclohexane, or mixtures like ethyl acetate/hexanes.[11]
-
-
Possible Cause 3: Persistent Impurities. Small amounts of impurities can inhibit crystallization.
-
Solution: Purify the crude product by flash column chromatography before attempting recrystallization.
-
Section 4: Standardized Experimental Protocols
This section provides a validated, step-by-step methodology for a common derivatization.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. mdpi.com [mdpi.com]
- 12. sci-hub.st [sci-hub.st]
- 13. researchgate.net [researchgate.net]
troubleshooting guide for 2-acetyl-5-chloro-3-methylthianaphthene experiments
As a Senior Application Scientist, I've designed this comprehensive technical support guide for researchers working with 2-acetyl-5-chloro-3-methylthianaphthene. This guide is structured to anticipate and address the common and complex challenges you may encounter, from synthesis to final characterization. My approach is rooted in explaining the causal relationships behind experimental phenomena, ensuring you can not only solve immediate issues but also build a deeper understanding for future work.
Technical Support Center: this compound
The synthesis and handling of substituted thianaphthenes can be nuanced. This guide provides direct answers to specific problems you might face. The primary route to this molecule is likely a Friedel-Crafts acylation of a 5-chloro-3-methylthianaphthene precursor. Our troubleshooting will focus heavily on this key transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis & Reaction Issues
Question 1: My Friedel-Crafts acylation reaction to synthesize this compound is showing low to no yield. What are the primary causes?
Answer: A low yield in this specific Friedel-Crafts acylation is a common, multi-faceted issue. The thianaphthene ring system, while aromatic, has its own reactivity patterns, and the substituents play a critical role. Here are the most probable causes, in order of likelihood:
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃, or Stannic Chloride, SnCl₄) is the heart of the reaction, but it is extremely sensitive to moisture. Any trace of water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[1]
-
Sub-optimal Stoichiometry of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst. This complexation effectively removes the catalyst from the reaction cycle. A common mistake is using only a catalytic amount.[1][2]
-
Deactivation of the Aromatic Ring: The chloro-substituent at the 5-position is an electron-withdrawing group, which deactivates the benzene portion of the thianaphthene ring towards electrophilic substitution.[3][4] While the sulfur-containing ring is generally more reactive, this deactivation can make the reaction sluggish.
-
Poor Quality of Starting Materials: The purity of the 5-chloro-3-methylthianaphthene precursor and the acylating agent (acetyl chloride or acetic anhydride) is paramount. Impurities can lead to side reactions or inhibit the catalyst.
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A stepwise workflow for troubleshooting low yields.
Question 2: I'm observing multiple spots on my TLC plate, suggesting side products. What are they, and how can I prevent them?
Answer: While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, side products can still form, especially with a complex substrate like 5-chloro-3-methylthianaphthene.
-
Isomer Formation: The primary challenge is controlling regioselectivity. The acetyl group is expected to add at the 2-position, which is the most nucleophilic site on the thianaphthene ring. However, substitution at other positions on the thiophene or even the benzene ring can occur, especially under harsh conditions (e.g., high temperatures).
-
Polymerization/Degradation: Thiophene and its derivatives can be sensitive to strong Lewis acids, sometimes leading to polymerization or the formation of tar-like substances.[5] This is often indicated by a dark, insoluble reaction mixture. Stannic chloride (SnCl₄) is often a milder and superior catalyst to aluminum chloride (AlCl₃) for thiophene-containing substrates, as it is less likely to induce polymerization.[5]
Mitigation Strategies:
-
Choice of Catalyst: Consider using SnCl₄ instead of AlCl₃ for a milder reaction.
-
Temperature Control: Maintain a low temperature (0-5°C) during the addition of the Lewis acid and acylating agent. Let the reaction warm to room temperature slowly.
-
Solvent Choice: Use a non-reactive, dry solvent like dichloromethane (DCM) or carbon disulfide.
Section 2: Purification & Characterization
Question 3: How do I effectively purify the final this compound product?
Answer: Purification requires removing unreacted starting materials, the catalyst-product complex, and any side products.
Step-by-Step Purification Protocol:
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice, often with the addition of concentrated HCl. This hydrolyzes the aluminum chloride-ketone complex and separates it into the aqueous layer.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers sequentially with:
-
Dilute HCl (to remove any remaining aluminum salts).
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (to remove excess water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product will likely be a solid or oil.
-
Recrystallization: This is the preferred method if the product is a solid. Test various solvent systems (e.g., ethanol, hexanes/ethyl acetate). The melting point of a related compound, 2-acetyl-5-chlorothiophene, is 46-49°C, suggesting our target may also be a low-melting solid.
-
Column Chromatography: If recrystallization is ineffective or the product is an oil, use silica gel chromatography. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Question 4: What should I expect in the ¹H NMR and IR spectra for my product?
Answer: Spectroscopic analysis is key to confirming the structure.
-
¹H NMR:
-
Acetyl Group: A sharp singlet around δ 2.5-2.7 ppm (3H) for the -COCH₃ protons.
-
Methyl Group: A singlet for the methyl group on the thianaphthene ring (at position 3), likely around δ 2.3-2.5 ppm (3H).
-
Aromatic Protons: You should see signals corresponding to the protons on the thianaphthene ring. The protons on the thiophene part of the ring will have characteristic chemical shifts and coupling constants. The protons on the chlorinated benzene ring will appear further downfield.
-
-
IR Spectroscopy:
-
Carbonyl Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹. This is a key indicator of the acetyl group conjugated with the aromatic ring.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.
-
Section 3: Stability and Handling
Question 5: Is this compound stable? How should I store it?
Answer: Thiophene derivatives can exhibit variable stability.[6]
-
Light and Air Sensitivity: Like many complex organic molecules, it is prudent to assume some level of sensitivity to light and air. Oxidation or photodegradation over time is possible.
-
Storage Recommendations: Store the purified compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., <4°C) to maximize its shelf life.
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is a recommended starting point based on established Friedel-Crafts procedures.[5]
Plausible Synthetic Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for the Synthesis of 2-acetyl-5-chloro-3-methylthianaphthene
Welcome to the technical support guide for the efficient synthesis of 2-acetyl-5-chloro-3-methylthianaphthene. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical step of catalyst selection for the Friedel-Crafts acylation of 5-chloro-3-methylthianaphthene. We will explore the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis is a classic Friedel-Crafts acylation, which is an electrophilic aromatic substitution reaction. The process involves activating an acylating agent (like acetyl chloride or acetic anhydride) with a catalyst to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich thianaphthene ring to form the desired ketone.
The key steps are:
-
Formation of the Acylium Ion: The catalyst, typically a Lewis acid, coordinates with the acylating agent, making the carbonyl carbon highly electrophilic and facilitating the formation of the acylium ion (CH₃CO⁺).
-
Electrophilic Attack: The π-system of the thianaphthene ring attacks the acylium ion. The attack is regioselective, preferentially occurring at the C2 position due to the higher stability of the resulting carbocation intermediate compared to attack at other positions.[1]
-
Deprotonation: A weak base removes the proton from the C2 position, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.
Caption: General mechanism of Friedel-Crafts acylation.
Q2: Why is catalyst selection so critical for the acylation of thianaphthene derivatives?
Catalyst choice is paramount because the thiophene ring, while aromatic, has unique properties that can lead to complications:
-
Ring Sensitivity: Thiophene and its derivatives are susceptible to polymerization or degradation (resinification) in the presence of overly aggressive Lewis acids like aluminum chloride, especially at elevated temperatures.[2]
-
Catalyst Poisoning: The sulfur atom in the thianaphthene ring is a Lewis base and can coordinate with the Lewis acid catalyst. This can form stable complexes that deactivate the catalyst, often requiring stoichiometric or supra-stoichiometric amounts of the catalyst to drive the reaction to completion.[3]
-
Regioselectivity: While acylation is strongly directed to the C2 position, harsh conditions or an inappropriate catalyst can sometimes lead to side reactions or acylation at less favorable positions on the benzene portion of the molecule.
-
Work-up and Environmental Concerns: Traditional Lewis acids (e.g., AlCl₃, FeCl₃) require careful aqueous quenching, which is often highly exothermic and generates significant acidic waste.[4]
Q3: What are the main classes of catalysts for this reaction, and how do they compare?
The catalysts can be broadly categorized into two groups: homogeneous Lewis acids and heterogeneous solid acids. The choice between them depends on the scale of the synthesis, desired purity, and environmental considerations.
| Feature | Homogeneous Lewis Acids (e.g., AlCl₃, SnCl₄, FeCl₃) | Heterogeneous Solid Acids (e.g., Zeolites, Clays) |
| Activity | Generally very high, can drive difficult reactions.[5] | Moderate to high, activity depends on acid site density and strength.[6] |
| Amount Required | Often stoichiometric or excess quantities are needed due to product complexation.[3] | Truly catalytic amounts are typically sufficient. |
| Work-up | Involves complex and often hazardous aqueous quenching.[4] | Simple filtration to remove the catalyst. |
| Reusability | Not reusable. | Can be recovered, regenerated, and reused multiple times.[4][6] |
| Side Reactions | Higher risk of tar formation and substrate degradation.[2] | Generally milder, leading to cleaner reactions and fewer byproducts.[7] |
| Environmental Impact | High, due to the generation of corrosive, contaminated aqueous waste. | Low, aligns with green chemistry principles. |
Q4: How do I choose between acetyl chloride and acetic anhydride as the acylating agent?
Both are effective acylating agents. Acetyl chloride is generally more reactive and is often paired with traditional Lewis acids like AlCl₃ or SnCl₄.[8] However, it releases corrosive HCl gas as a byproduct. Acetic anhydride is less reactive but is an excellent choice for reactions catalyzed by solid acids (like zeolites) or milder Lewis acids.[7] It produces acetic acid as a byproduct, which is less corrosive and easier to handle. For greener and safer processes, acetic anhydride is often preferred.
Catalyst Selection and Experimental Protocols
Choosing the right catalyst is a balance between reaction efficiency, operational simplicity, and process safety. Below is a decision workflow to guide your selection.
Caption: Decision workflow for catalyst selection.
Protocol A: Classical Lewis Acid Catalysis (Stannic Chloride)
Stannic chloride (SnCl₄) is often a good compromise among traditional Lewis acids, being less aggressive than AlCl₃ but highly effective for acylating thiophenes.[8]
Materials:
-
5-chloro-3-methylthianaphthene (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Stannic chloride (SnCl₄) (1.2 eq)
-
Dichloromethane (DCM), anhydrous (approx. 5-10 mL per gram of substrate)
-
Hydrochloric acid, 2M
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 5-chloro-3-methylthianaphthene and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the solution while maintaining the temperature at 0 °C.
-
Slowly add stannic chloride via the dropping funnel over 30 minutes. A color change and the formation of a precipitate are typically observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding 2M HCl. Stir vigorously until all solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.
Protocol B: Reusable Solid Acid Catalysis (Zeolite H-BEA)
This protocol offers a greener, more sustainable approach using a reusable zeolite catalyst and a less corrosive acylating agent.[7]
Materials:
-
5-chloro-3-methylthianaphthene (1.0 eq)
-
Acetic anhydride (2.0 eq)
-
Zeolite H-BEA catalyst (10-20% by weight of the limiting reagent)
-
Toluene or Dichloroethane (solvent)
Procedure:
-
Activate the Zeolite H-BEA catalyst by heating at 400-500 °C under vacuum or a flow of dry air for 4 hours. Cool under vacuum or in a desiccator.
-
To a round-bottom flask, add the activated zeolite, 5-chloro-3-methylthianaphthene, and the solvent.
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Add acetic anhydride dropwise.
-
Maintain the reaction at temperature for 4-12 hours. Monitor the progress by TLC or GC. The reaction may be slower than with Lewis acids.
-
Work-up: Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the zeolite catalyst. Wash the catalyst with fresh solvent and set it aside for regeneration (calcination).
-
Combine the filtrate and washings. Wash with water and saturated sodium bicarbonate solution to remove the acetic acid byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol A.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is slow or incomplete | 1. Insufficient Catalyst: The catalyst may be under-dosed or deactivated.[1] 2. Low Quality Reagents: Moisture in the solvent or reagents can quench the catalyst. 3. Low Temperature: The activation energy barrier is not being overcome. | 1. Increase catalyst loading incrementally (e.g., from 1.2 to 1.5 eq for SnCl₄). 2. Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents. 3. Gradually increase the reaction temperature, but monitor closely for byproduct formation. |
| Significant tar/polymer formation | 1. Catalyst is too strong: AlCl₃ is particularly known to cause resinification of thiophenes.[2] 2. Reaction temperature is too high. | 1. Switch to a milder Lewis acid (e.g., SnCl₄, FeCl₃, ZnCl₂).[3] 2. Consider switching to a solid acid catalyst (Protocol B). 3. Maintain a lower reaction temperature (e.g., 0 °C or below) for a longer duration. |
| Poor regioselectivity (mixture of isomers) | 1. High reaction temperature can sometimes allow for acylation at thermodynamically favored but kinetically slower positions. | 1. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 2. Ensure slow, controlled addition of the catalyst and acylating agent to maintain low concentrations of the active electrophile. |
| Difficult workup and product loss | 1. Incomplete quenching of Lewis Acid: Residual catalyst can complicate extraction and purification. 2. Emulsion formation during aqueous washes. | 1. Ensure vigorous stirring during the quench with acidic water. 2. Add more solvent to break up emulsions or use brine washes. 3. For future experiments, consider using a solid acid catalyst to eliminate the quenching step entirely.[6] |
References
-
PrepChem. Synthesis of 5-chloro-3-methylbenzo[b]thiophene. Available from: [Link]
- Kumbhar, A. et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Journal of Chemical and Pharmaceutical Research.
-
ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Available from: [Link]
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
- Caesar, P. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. Synthesis of P005091. Available from: [Link]
-
Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
- Hartough, H. D., & Kosak, A. I. (1950). U.S. Patent No. 2,503,300. Washington, DC: U.S. Patent and Trademark Office.
-
MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]
-
Hartough, H. D., & Kosak, A. I. (1948). U.S. Patent No. 2,452,642. Washington, DC: U.S. Patent and Trademark Office. Available from: [Link]
-
Organic Syntheses. 2-acetothienone. Available from: [Link]
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. chemijournal.com [chemijournal.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing Impurity Formation in 2-Acetyl-5-chloro-3-methylthianaphthene Production
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 2-acetyl-5-chloro-3-methylthianaphthene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process and to effectively troubleshoot impurity formation. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method is the Friedel-Crafts acylation of 5-chloro-3-methylthianaphthene.[1] This electrophilic aromatic substitution reaction typically employs an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]
Q2: Why is impurity control so critical in this specific synthesis?
This compound is often a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4] Even minor impurities can lead to downstream reaction failures, reduced efficacy of the final API, or the formation of toxic byproducts. Rigorous impurity control is essential for regulatory compliance and ensuring the safety and quality of the final drug product.
Q3: What are the primary types of impurities I should expect to encounter?
The main impurities generally fall into three categories:
-
Isomeric Impurities: Acylation occurring at undesired positions on the thianaphthene ring.
-
Process-Related Impurities: Unreacted starting materials, byproducts from the acetylating agent, or residual catalyst.
-
Over-Acylation Products: The introduction of more than one acetyl group onto the thianaphthene ring, a known challenge in Friedel-Crafts reactions.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: My TLC/HPLC analysis shows multiple product spots, suggesting isomeric impurities.
Potential Cause A: Sub-optimal Reaction Temperature
-
Causality: The regioselectivity of Friedel-Crafts acylation is highly dependent on temperature. The activating effect of the 3-methyl group and the deactivating, directing effect of the 5-chloro group on the thianaphthene ring create a delicate electronic balance. Higher temperatures can provide enough activation energy to overcome the intended directing effects, leading to acylation at other positions on the ring.[5][6]
-
Solution:
-
Maintain a consistently low reaction temperature, typically between 0°C and 15°C, throughout the addition of the reactants.[6]
-
Use a reliable cooling bath (ice-salt or a cryo-cooler) to manage the exothermic nature of the reaction.
-
Slow, dropwise addition of the acetylating agent-catalyst complex to the substrate solution can help dissipate heat and maintain thermal control.
-
Potential Cause B: Inappropriate Choice or Stoichiometry of Lewis Acid Catalyst
-
Causality: Strong Lewis acids like AlCl₃ can sometimes be too reactive, leading to lower selectivity. An excess of the catalyst can also promote side reactions. The catalyst's role is to activate the acyl halide, but excessive amounts can lead to complexation with the product, altering the electronic profile of the ring and allowing for further reactions.[3]
-
Solution:
-
Catalyst Screening: Consider alternative, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂). In some thiophene systems, phosphoric acid has been used to improve selectivity.[2]
-
Stoichiometric Control: Carefully control the molar ratio of the Lewis acid. A 1.05 to 1.2 molar equivalent relative to the acetylating agent is a common starting point.[6]
-
Issue 2: The final product is contaminated with a higher molecular weight impurity, likely a di-acetylated species.
Potential Cause: Incorrect Molar Ratio of Reactants
-
Causality: The product, this compound, is still an activated aromatic ring and can undergo a second acylation, especially if excess acetylating agent is present. This is a classic limitation of the Friedel-Crafts reaction.
-
Solution:
-
Use the 5-chloro-3-methylthianaphthene as the limiting reagent.
-
Employ a slight excess (no more than 1.1 equivalents) of the acetylating agent (acetyl chloride or acetic anhydride).
-
Ensure the reaction is monitored closely by TLC or HPLC and stopped as soon as the starting material is consumed to prevent the formation of the di-acetylated product.
-
Issue 3: Significant amount of unreacted 5-chloro-3-methylthianaphthene remains in the final product.
Potential Cause A: Inactive Catalyst
-
Causality: Lewis acid catalysts, particularly AlCl₃, are extremely sensitive to moisture. Contamination with water will hydrolyze the catalyst, rendering it inactive and halting the reaction.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.
-
Handle the Lewis acid in a glove box or under an inert atmosphere (e.g., nitrogen or argon).
-
Potential Cause B: Insufficient Reaction Time or Temperature
-
Causality: While low temperatures are crucial for selectivity, the reaction may proceed very slowly. If the temperature is too low or the reaction time is too short, the conversion will be incomplete.
-
Solution:
-
After the initial addition at a low temperature (0-15°C), allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.[6]
-
Monitor the reaction progress every 30-60 minutes using an appropriate analytical technique (TLC, GC, or HPLC).
-
Issue 4: The product is dark-colored and difficult to purify.
Potential Cause: Reaction Temperature is too High
-
Causality: Thianaphthene and its derivatives can be susceptible to decomposition and polymerization at elevated temperatures, especially in the presence of a strong Lewis acid. This often results in the formation of tarry, colored impurities.
-
Solution:
-
Strict adherence to the recommended temperature protocol is critical. Do not exceed 25°C (room temperature) unless method development has shown it to be safe.
-
Ensure the work-up procedure is performed promptly after the reaction is complete to quench the catalyst and prevent further degradation.
-
Visualizing Impurity Pathways and Troubleshooting
The following diagrams illustrate the potential pathways for impurity formation and a logical workflow for troubleshooting common issues.
Caption: Key pathways for impurity formation.
Caption: A logical workflow for troubleshooting.
Protocols for High-Purity Synthesis
Protocol 1: Optimized Friedel-Crafts Acylation
This protocol is designed to maximize regioselectivity and minimize over-acylation.
Materials:
-
5-chloro-3-methylthianaphthene (1 equivalent)
-
Acetyl Chloride (1.05 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M solution)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Oven-dried, three-neck round-bottom flask
-
Magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice-salt bath
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere.
-
Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM. Cool the suspension to 0°C using an ice-salt bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.05 eq) to the AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve the 5-chloro-3-methylthianaphthene (1 eq) in a separate flask with anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C. Monitor the consumption of the starting material by TLC or HPLC (e.g., every 30 minutes).
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by very slowly and carefully pouring the reaction mixture into a beaker of crushed ice containing concentrated HCl.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol or Isopropanol
-
Hexanes
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, a small seed crystal can be added. Further cooling in an ice bath or refrigerator will promote crystallization.
-
Anti-Solvent Addition (Optional): If the product is too soluble, slowly add a non-polar anti-solvent like hexanes to the solution until it becomes slightly turbid, then allow it to stand.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent system used for recrystallization).
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
-
(PDF) Synthesis of P005091 - ResearchGate. Available at: [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. Available at: [Link]
- UNITED STATES PATENT OFFICE - Googleapis.com.
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
- CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents.
- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents.
-
2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem. Available at: [Link]
-
Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems - PMC - NIH. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]
-
Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]
-
Minimizing acylation of peptides in PLGA microspheres - PMC - NIH. Available at: [Link]
-
How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business? Available at: [Link]
- CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents.
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-acetyl-5-chloro-3-methylthianaphthene under different conditions
Welcome to the technical support center for 2-acetyl-5-chloro-3-methylthianaphthene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation.
Introduction to the Stability of this compound
This compound, a substituted benzo[b]thiophene, is a valuable scaffold in medicinal chemistry and materials science.[1] Its utility is intrinsically linked to its chemical stability. Understanding the molecule's potential degradation pathways under various experimental and storage conditions is critical for ensuring the integrity of research data and the quality of synthesized derivatives.
The core structure, benzo[b]thiophene (also known as thianaphthene), and its substituents—an acetyl group, a chloro group, and a methyl group—all contribute to its reactivity and stability profile.[1] The thiophene ring, in particular the sulfur heteroatom, is susceptible to oxidation.[2][3][4] The electron-withdrawing nature of the acetyl and chloro groups can influence the electron density of the aromatic system, affecting its susceptibility to electrophilic and nucleophilic attack.[1][5]
This guide provides a comprehensive overview of the potential stability issues associated with this compound and offers practical solutions for its handling, storage, and analysis.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation studies on this exact molecule are not extensively published, based on the chemistry of benzothiophenes and related sulfur-containing heterocycles, the primary anticipated degradation pathways are:
-
Oxidation: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of sulfoxides and sulfones.[2][3][4] These oxidized species may have altered biological activity and physical properties.
-
Hydrolysis: Although the acetyl group is generally stable, under strong acidic or basic conditions, it could potentially undergo hydrolysis.
-
Photodegradation: Aromatic systems, especially those with heteroatoms, can be susceptible to degradation upon exposure to UV or visible light.[6]
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 5-position may be susceptible to displacement by strong nucleophiles, especially given the electron-withdrawing nature of the acetyl group which can stabilize the intermediate Meisenheimer complex.[1]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to protect against moisture and oxidation. For long-term storage, refrigeration (2-8 °C) is advisable.[7]
Q3: I am observing a new, more polar peak in my HPLC analysis after leaving my sample on the benchtop. What could it be?
A3: A new, more polar peak is often indicative of oxidation. The formation of a sulfoxide from the thiophene sulfur would significantly increase the polarity of the molecule. To confirm this, you can perform a forced oxidation study by treating a small sample with a mild oxidizing agent like hydrogen peroxide and comparing the resulting chromatogram.
Q4: Can I use solvents like methanol or ethanol for long-term storage of this compound in solution?
A4: While soluble in many organic solvents, for long-term storage in solution, it is crucial to use high-purity, dry solvents. Protic solvents like methanol and ethanol are generally acceptable for short-term use, but for extended periods, aprotic solvents such as acetonitrile or THF might be preferred to minimize the risk of any potential solvent-mediated degradation. Always store solutions at low temperatures and protected from light.
Troubleshooting Guide for Common Stability Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Appearance of new peaks in chromatogram over time. | Oxidative Degradation: The sulfur atom is likely being oxidized to a sulfoxide or sulfone.[2][3] | - Store the compound under an inert atmosphere (N₂ or Ar).- Use de-gassed solvents for your experiments.- Avoid prolonged exposure to air. |
| Loss of compound potency or concentration in solution. | Photodegradation: Exposure to ambient or UV light can cause decomposition.[6] | - Work in a fume hood with the sash down and the lights off where possible.- Use amber vials or wrap containers in aluminum foil.- If photostability is a major concern, consider using a filter for light sources in the lab.[6] |
| Inconsistent results in biological assays. | Hydrolytic Degradation or Reaction with Media Components: The compound may be unstable at the pH of your assay buffer or could be reacting with components in the media. | - Assess the stability of the compound in your assay buffer over the time course of the experiment.- Prepare fresh solutions of the compound immediately before use.- Consider the possibility of the compound reacting with nucleophilic components in the media. |
| Discoloration of the solid compound (e.g., yellowing). | General Decomposition: This can be a result of a combination of factors including oxidation, light exposure, and presence of impurities. | - Re-purify the compound if necessary.- Ensure storage conditions are optimal (cool, dark, dry, inert atmosphere).- Characterize the discolored material to identify degradation products. |
Experimental Protocols for Stability Assessment
To proactively understand the stability of this compound, conducting forced degradation studies is highly recommended.[8][9] These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.[10]
-
Analyze by HPLC at various time points.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.
-
Dissolve a known amount in acetonitrile and analyze by HPLC.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control sample (compound in solvent, not stressed).
Expected Outcomes: This study will help in identifying the conditions under which this compound is unstable and will provide information on the potential degradation products.
Visualizing Degradation Pathways and Workflows
Potential Oxidative Degradation Pathway
Caption: Potential oxidation of the thiophene sulfur.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
References
- The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed.
- This compound | 51527-18-5. Benchchem.
- The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes.
- Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed.
- Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. PubMed.
- Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionaliz
- Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Inchem.org.
- 2-ACETYL-5-CHLOROTHIOPHENE | 6310-09-4. ChemicalBook.
- Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes.
- Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Pharmaceutical Technology.
- Forced Degrad
- A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. PubMed.
- CAS 6310-09-4: 2-Acetyl-5-chlorothiophene. CymitQuimica.
- 2-Acetyl-5-chlorothiophene.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 5. CAS 6310-09-4: 2-Acetyl-5-chlorothiophene | CymitQuimica [cymitquimica.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ijisrt.com [ijisrt.com]
- 10. Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
refining the work-up procedure for 2-acetyl-5-chloro-3-methylthianaphthene synthesis
Technical Support Center: Synthesis of 2-Acetyl-5-chloro-3-methylthianaphthene
Welcome to the technical support guide for the synthesis of this compound, a key intermediate in pharmaceutical development. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of the post-reaction work-up, a critical stage that dictates product purity, yield, and downstream success.
The synthesis, typically achieved via a Friedel-Crafts acylation of 5-chloro-3-methylthianaphthene, presents several challenges after the reaction is complete.[1][2] The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) necessitates a careful and controlled work-up to decompose the catalyst-product complex and remove inorganic byproducts without compromising the integrity of the target molecule.[3][4]
This guide provides field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Troubleshooting Guide: Common Work-up Issues
This section addresses specific, observable problems that can arise during the work-up procedure.
Question 1: After quenching the reaction with an aqueous solution, a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?
Answer:
Emulsion formation is a frequent challenge in Friedel-Crafts work-ups, especially when using chlorinated solvents like dichloromethane (DCM).[5] It is often caused by finely dispersed aluminum salts (e.g., aluminum hydroxide) or other insoluble particulates that stabilize the interface between the two immiscible layers.[6][7]
-
Causality: The vigorous quenching of the AlCl₃-ketone complex is highly exothermic and can generate a flocculent precipitate of aluminum salts. If not managed correctly, these solids act as surfactants, preventing the clean separation of the organic and aqueous phases.
-
Immediate Solutions:
-
Patience and Brine: Allow the separatory funnel to stand undisturbed for 10-20 minutes.[5] If separation does not occur, add a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength and density of the aqueous layer, which helps to break the emulsion by "salting out" the dissolved organic components.[7][8] Gently rock the funnel; do not shake vigorously.
-
Filtration through Celite: If brine is ineffective, the most robust solution is to filter the entire biphasic mixture through a pad of Celite®. Celite is a diatomaceous earth that acts as a physical filter to remove the fine suspended solids responsible for the emulsion.[6][9] After filtration, the layers in the filtrate should separate cleanly.
-
Solvent Dilution: In some cases, diluting the organic layer with an additional 1-2 volumes of your extraction solvent can help resolve the emulsion.[9]
-
Question 2: My crude product is a dark, viscous oil that refuses to crystallize, even after removing the solvent under reduced pressure. What are the likely causes and remedies?
Answer:
This is a classic sign of impurities preventing the formation of a crystalline lattice. The target compound, this compound, is a solid at room temperature (m.p. 46-49 °C).[10]
-
Causality:
-
Residual Solvent: The most common culprit is residual extraction solvent (e.g., DCM) or a solvent used in recrystallization. Even small amounts can significantly depress the melting point.
-
Process-Related Impurities: Unreacted starting material, regioisomers from acylation at a different position, or byproducts from side reactions can form a eutectic mixture with your product, resulting in an oil.
-
Excess Acylating Agent: Residual acetyl chloride or acetic anhydride can also contribute to the impurity profile.
-
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Place the flask on a high-vacuum line for several hours to remove trace solvents. Gentle heating (e.g., a 30-40 °C water bath) can aid this process, but be cautious not to sublime the product.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble but the oily impurities are soluble (e.g., cold hexanes or pentane). Use a glass rod to scratch the inside of the flask below the liquid level. This action can provide nucleation sites for crystal growth.
-
Purification via Chromatography: If trituration fails, the product must be purified. Column chromatography on silica gel is the standard method. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing polarity will separate the target compound from more polar and non-polar impurities.
-
Re-evaluate the Work-up: Ensure that the aqueous washes were sufficient. An incomplete sodium bicarbonate wash, for example, can leave acidic impurities that may inhibit crystallization.
-
Question 3: My final product is an off-white or yellow solid, not the expected white crystalline solid. How can I improve the color?
Answer:
Color in the final product typically indicates the presence of persistent, often conjugated, impurities.
-
Causality: Thiophene-containing compounds can be susceptible to polymerization or degradation in the presence of strong acids, leading to colored byproducts.[11] Incomplete quenching of the AlCl₃ complex or prolonged exposure to acidic conditions can exacerbate this issue.
-
Decolorization Techniques:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent (e.g., methanol or ethanol), add a small amount (1-2% by weight) of activated carbon. The charcoal will adsorb colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon. Allow the clear filtrate to cool slowly to form colorless crystals.
-
Thorough Washing: Ensure that the crude solid, after initial isolation, is washed thoroughly with a cold, non-polar solvent like hexanes to remove any surface-adsorbed colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the critical purpose of quenching the reaction mixture in a beaker of ice and concentrated HCl?
A1: This step is crucial for two reasons. First, the hydrolysis of the aluminum chloride-ketone product complex is extremely exothermic.[3] Pouring the reaction mixture onto ice absorbs this heat, preventing a dangerous and uncontrolled boiling of the solvent (often DCM, b.p. ~40 °C). Second, the hydrochloric acid maintains an acidic pH, which keeps the resulting aluminum salts (as AlCl₃ or partially hydrolyzed species) soluble in the aqueous layer as [Al(H₂O)₆]³⁺, preventing the precipitation of gelatinous aluminum hydroxide (Al(OH)₃) which occurs at higher pH and is a primary cause of emulsions.[12][13]
Q2: Why is a sodium bicarbonate (NaHCO₃) wash necessary after the initial acidic quench and separation?
A2: The sodium bicarbonate wash is a neutralization step. It serves to remove any residual hydrochloric acid from the organic layer.[12] Removing acid is vital because trace acid can promote degradation or side reactions of the desired product during solvent evaporation and storage. The wash is typically performed until the effervescence (CO₂ evolution) ceases, indicating that all the acid has been neutralized.
Q3: Can I use a different solvent for extraction, such as ethyl acetate, instead of dichloromethane (DCM)?
A3: Yes, ethyl acetate is a common and less hazardous alternative to DCM. However, you must consider the following:
-
Density: Ethyl acetate is less dense than water and will be the top layer, whereas DCM is denser and will be the bottom layer. Be mindful of which layer you are collecting.
-
Emulsion Tendency: Emulsions can still form with ethyl acetate. The troubleshooting steps mentioned above remain applicable.
-
Solubility: Ensure your product is highly soluble in ethyl acetate. This compound has good solubility in common organic solvents, so ethyl acetate should be effective.
Data Summary and Recommended Protocols
Table 1: Key Work-up Parameters
| Step | Reagent | Concentration | Purpose | Key Observation |
| Quenching | Ice / Conc. HCl / Water | ~1-3 M HCl | Decompose AlCl₃ complex, keep Al³⁺ soluble | Controlled temperature, biphasic mixture forms |
| Extraction | Dichloromethane (DCM) | N/A | Isolate product from aqueous phase | Product moves to the organic layer |
| Neutralization | Saturated NaHCO₃ (aq) | ~8% w/v | Remove residual acid | Cessation of CO₂ effervescence |
| Final Wash | Saturated NaCl (Brine) | ~26% w/v | Remove bulk water, help break emulsions | Sharper layer separation |
| Drying | Anhydrous MgSO₄ or Na₂SO₄ | N/A | Remove trace water from organic layer | Drying agent is free-flowing, not clumped |
Experimental Protocol: Refined Work-up Procedure
-
Preparation of Quench Solution: In a beaker of appropriate size (at least 5x the volume of the reaction mixture), prepare a mixture of crushed ice (approx. 100g per 10 mmol of AlCl₃) and 15 mL of concentrated hydrochloric acid.
-
Quenching: Cool the completed reaction mixture in an ice bath. Slowly and carefully, pour the cold reaction mixture into the stirring ice/HCl slurry. The addition should be done in portions to manage the exotherm.
-
Extraction: Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Collect the organic layers.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (2 x 50 mL), or until gas evolution stops.
-
Saturated aqueous sodium chloride (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., methanol or ethanol) to obtain pure this compound as a white crystalline solid.
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering an impure crude product after initial solvent removal.
Caption: Decision tree for crude product purification.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
Chem Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]
-
University of York, Department of Chemistry. Problems with extractions. [Link]
- University of Michigan.
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
- Google Patents. (1983).
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ResearchGate. (2025, August 5). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. [Link]
-
CORE. SYNTHESIS. [Link]
-
MDPI. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
-
PubMed Central. (2023, October 16). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. [Link]
-
Semantic Scholar. (2023, October 16). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. [Link]
- Google Patents.
-
Organic Syntheses. 2-acetothienone. [Link]
- Google Patents. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(16), 9375-9377.
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
- Google Patents. CN101880271B - Synthesis method of 2-thiophene acetylchloride.
-
ResearchGate. Synthesis of P005091. [Link]
-
Google Patents. UNITED STATES PATENT OFFICE. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. Workup [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. 2-乙酰基-5-氯噻吩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. websites.umich.edu [websites.umich.edu]
- 13. websites.umich.edu [websites.umich.edu]
Technical Support Center: Overcoming Poor Reactivity of the Acetyl Group in 2-Acetyl-5-chloro-3-methylthianaphthene
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the reactivity of 2-acetyl-5-chloro-3-methylthianaphthene. Here, we provide in-depth troubleshooting, mechanistic explanations, and validated protocols to help you overcome common hurdles in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is the acetyl group in my this compound unreactive towards standard nucleophilic addition/condensation reactions?
A1: The diminished reactivity of the acetyl group in this specific thianaphthene (benzo[b]thiophene) derivative is a multifactorial issue stemming from a combination of electronic and steric effects.[1]
-
Electronic Deactivation: The thianaphthene ring system is inherently electron-rich, which can decrease the electrophilicity of the acetyl carbonyl carbon. Furthermore, the sulfur atom in the thiophene ring can participate in resonance, further delocalizing electron density and reducing the partial positive charge on the carbonyl carbon.
-
Steric Hindrance: The methyl group at the 3-position provides significant steric hindrance around the acetyl group at the 2-position. This physically obstructs the approach of nucleophiles to the carbonyl carbon, thereby slowing down or preventing reactions.[1]
-
Substituent Effects: The chloro group at the 5-position is an electron-withdrawing group, which would typically increase the electrophilicity of the acetyl group. However, in this case, the steric hindrance from the 3-methyl group is the dominant factor contributing to the poor reactivity.
Troubleshooting Guide: Enhancing Acetyl Group Reactivity
If you are experiencing low yields or failed reactions, consider the following strategies to enhance the reactivity of the acetyl group in this compound.
Issue 1: Failed Nucleophilic Acyl Substitution or Addition
When standard conditions for reactions like aldol condensations, Grignard additions, or reductive aminations fail, the primary issue is often the inability of the nucleophile to access the sterically hindered and electronically stabilized acetyl group.
Solution 1.1: Lewis Acid Catalysis
Lewis acids can activate the carbonyl group by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, even by weaker nucleophiles.[2][3][4]
Table 1: Comparison of Lewis Acids for Carbonyl Activation
| Lewis Acid | Solvent | Temperature (°C) | Typical Loading (mol%) | Notes |
| Titanium(IV) chloride (TiCl₄) | Dichloromethane (DCM) | -78 to 0 | 100 - 200 | Very strong Lewis acid; can be sensitive to moisture. |
| Boron trifluoride etherate (BF₃·OEt₂) | DCM, Toluene | 0 to RT | 50 - 150 | Commonly used and effective for a wide range of substrates. |
| Zinc chloride (ZnCl₂) | Tetrahydrofuran (THF), Diethyl ether | RT to 60 | 100 - 200 | Milder Lewis acid, useful for sensitive substrates. |
| Aluminum chloride (AlCl₃) | DCM, Carbon disulfide | 0 to RT | 100 - 200 | Strong Lewis acid, often used in Friedel-Crafts acylation.[5] |
Experimental Protocol: Lewis Acid-Catalyzed Aldol Condensation
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TiCl₄ (1.2 eq) dropwise via syringe. Stir for 15 minutes.
-
Add the desired aldehyde (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Lewis acid activation of the acetyl group.
Issue 2: Inability to Functionalize the Acetyl Methyl Group
For reactions requiring deprotonation of the methyl group of the acetyl moiety (e.g., for subsequent alkylation or condensation), steric hindrance can impede the approach of a bulky base.
Solution 2.1: Use of a Non-Nucleophilic, Sterically Hindered Base
Employing a strong, non-nucleophilic base can facilitate deprotonation without competing nucleophilic addition to the carbonyl.
Table 2: Recommended Bases for Enolate Formation
| Base | pKa of Conjugate Acid | Solvent | Temperature (°C) | Notes |
| Lithium diisopropylamide (LDA) | ~36 | THF | -78 | Highly effective, but requires anhydrous conditions and low temperatures. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | THF | -78 to 0 | Less basic than LDA, but also very effective and sterically hindered. |
| Potassium tert-butoxide (KOtBu) | ~19 | THF, t-Butanol | 0 to RT | A strong, non-nucleophilic base suitable for many applications. |
Experimental Protocol: α-Alkylation of the Acetyl Group
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Issue 3: Complete Lack of Reactivity - Alternative Functional Group Interconversion
In cases where direct modification of the acetyl group is unsuccessful, consider converting it to a more reactive functional group or utilizing alternative synthetic strategies.
Solution 3.1: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction allows for the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid or amide.[6][7][8][9] This reaction is particularly useful for sterically hindered ketones.
Experimental Protocol: Willgerodt-Kindler Reaction
-
In a round-bottom flask, combine this compound (1.0 eq), sulfur (2.5 eq), and morpholine (5.0 eq).
-
Heat the mixture to reflux (around 120-130 °C) for 6-12 hours. The reaction mixture will become dark and viscous.
-
Cool the reaction to room temperature and add 20% aqueous sodium hydroxide.
-
Reflux the mixture for an additional 4-6 hours to hydrolyze the intermediate thioamide.
-
Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Caption: Willgerodt-Kindler reaction pathway.
Solution 3.2: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts a ketone to an ester using a peroxyacid.[10][11][12][13] This can be a useful strategy to introduce an oxygen atom and create a different functional handle for further modifications. The migratory aptitude of the groups attached to the carbonyl will determine the regioselectivity of the reaction. For this compound, the thianaphthenyl group is expected to migrate preferentially over the methyl group.
Experimental Protocol: Baeyer-Villiger Oxidation
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or chloroform.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the excess peroxyacid with a 10% aqueous solution of sodium sulfite.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
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Chemistry LibreTexts. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. [Link]
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Validation & Comparative
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-Acetyl-5-chloro-3-methylthianaphthene Analogs
This guide provides a comprehensive framework for exploring the structure-activity relationships (SAR) of analogs derived from the 2-acetyl-5-chloro-3-methylthianaphthene scaffold. While direct SAR studies on this specific molecule are limited, its structural similarity to other biologically active benzothiophenes and acetylthiophenes provides a robust foundation for predictive analysis and targeted analog design. This document synthesizes established chemical principles and experimental data from related compounds to guide researchers in unlocking the therapeutic potential of this promising heterocyclic core.
The benzothiophene (thianaphthene) nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceutical agents like Raloxifene and Zileuton[1][2]. These compounds exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, making them privileged scaffolds in drug discovery[3][4][5]. The specific substitutions on the this compound molecule offer multiple strategic points for chemical modification, allowing for a systematic exploration of its biological potential.
Core Scaffold Analysis and Strategic Points for Modification
The parent scaffold, this compound, possesses three primary "handles" for chemical derivatization. Each site offers a unique opportunity to modulate the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—which in turn dictates its interaction with biological targets.
-
R1 (2-Acetyl Group): The methyl ketone is a versatile functional group. It can act as a hydrogen bond acceptor and is an ideal starting point for creating larger, more complex derivatives, most notably chalcones, through condensation reactions.
-
R2 (5-Chloro Group): The chlorine atom at the 5-position influences the electronic nature of the aromatic system and can be targeted for displacement via nucleophilic aromatic substitution (SNAr), allowing the introduction of diverse functional groups.
-
R3 (3-Methyl Group): This group provides a steric influence in the region adjacent to the acetyl moiety. While less reactive, its modification or replacement could probe the spatial requirements of a potential binding pocket.
Figure 1: Key modification sites on the this compound scaffold.
Comparative Analysis of Predicted Biological Activity
Based on the activities reported for structurally similar compounds, analogs of this scaffold are predicted to have potential as anticancer, antifungal, and antitubercular agents[6][7]. The following tables outline a predictive SAR based on established findings for related chemical series.
Predicted Anticancer Activity of Chalcone Analogs (R1 Modification)
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-established class of anticancer agents[8]. By condensing the 2-acetyl group with various aromatic aldehydes, a library of chalcone analogs can be generated. The SAR of these analogs is highly dependent on the substitution pattern of the new aromatic ring (Ring B). Studies on chalcones derived from 2-acetyl-5-chlorothiophene have shown that specific substitutions can lead to potent cytotoxic effects[6][9].
Table 1: Predicted Cytotoxicity (IC₅₀) of Chalcone Analogs Against a Model Cancer Cell Line (e.g., DU145 Prostate Cancer)
| Compound ID | Ring B Substituent (Ar) | Predicted IC₅₀ (µM)[6][7][9] | Rationale for Predicted Activity |
| Parent | (No Modification) | >100 | The acetyl group alone is unlikely to be highly cytotoxic. |
| ANA-01 | Phenyl | 25 - 40 | The unsubstituted chalcone provides a baseline for lipophilicity and electronic effects. |
| ANA-02 | 4-Chlorophenyl | 10 - 20 | Halogen substitution often enhances activity by increasing cell membrane permeability and potential for halogen bonding. |
| ANA-03 | 2,4-Dichlorophenyl | <10 | Dihalogenation, particularly at the 2 and 4 positions, has been shown to significantly increase potency in related series. |
| ANA-04 | 4-Methoxyphenyl | 15 - 30 | An electron-donating group may modulate activity, potentially improving selectivity or reducing general toxicity. |
| ANA-05 | 4-(Dimethylamino)phenyl | <15 | The dimethylamino group can act as a protonable amine, improving solubility and potentially interacting with anionic sites in the target. |
| ANA-06 | 2-Furyl | 20 - 35 | Replacement of the phenyl ring with a heteroaromatic ring alters the electronic and solubility properties. |
Predicted Antimicrobial Activity of 5-Position Analogs (R2 Modification)
The 5-chloro group can be replaced to probe the electronic and hydrogen-bonding requirements at this position. Benzothiophene derivatives with different substituents at analogous positions have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA) and various fungal species[4][10].
Table 2: Predicted Antimicrobial Activity (MIC) of 5-Substituted Analogs
| Compound ID | R2 Substituent | Predicted MIC (µg/mL) vs. S. aureus[4] | Rationale for Predicted Activity |
| Parent | -Cl | >64 | The parent compound serves as a baseline. |
| ANA-07 | -F | 32 - 64 | Fluorine may offer a slight electronic benefit but is unlikely to dramatically increase potency over chlorine. |
| ANA-08 | -OCH₃ | >64 | An electron-donating methoxy group at this position may be detrimental to antibacterial activity. |
| ANA-09 | -NH₂ | 16 - 32 | An amino group can act as a hydrogen bond donor, potentially forming a key interaction with the biological target. |
| ANA-10 | -N(CH₃)₂ | >64 | The increased steric bulk of the dimethylamino group may prevent optimal binding. |
Experimental Design and Protocols
A systematic SAR investigation requires robust and reproducible experimental workflows. The following diagram and protocols outline the key steps for synthesizing and evaluating novel analogs.
Figure 2: Experimental workflow for the SAR study of this compound analogs.
Protocol 1: General Synthesis of Chalcone Analogs (R1) via Claisen-Schmidt Condensation
This protocol is adapted from established methods for synthesizing thiophene-based chalcones[8][11].
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Methanol (MeOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 40% aqueous solution
-
Magnetic stirrer and reaction vessel
-
Thin Layer Chromatography (TLC) apparatus (e.g., Silica gel G, Pet. ether:Ethyl acetate mobile phase)
Procedure:
-
Dissolve this compound (0.01 mol) in methanol (20 mL) in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (0.01 mol) to the solution.
-
Cool the mixture in an ice bath and add 4 mL of 40% aqueous KOH solution dropwise while stirring[8].
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed[12].
-
Once complete, neutralize the reaction mixture with dilute HCl.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the crude product thoroughly with distilled water to remove inorganic salts.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to yield the pure chalcone analog.
-
Confirm the structure and purity using ¹H NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for primary cytotoxicity screening[13][14][15].
Materials:
-
Human cancer cell line (e.g., DU145, MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well tissue culture plates.
-
Test compounds (analogs) dissolved in DMSO (stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment[16].
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compounds (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., methotrexate).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[14]. Mix gently to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Outlook
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic derivatization of its 2-acetyl and 5-chloro positions provides a clear path for generating chemical diversity. By leveraging the known SAR trends of related thiophene and benzothiophene compounds, researchers can rationally design and synthesize analogs with a high probability of possessing potent anticancer and antimicrobial activities. The experimental protocols provided herein offer a validated workflow for a comprehensive SAR study. Future work should focus on exploring modifications to the 3-methyl group and expanding the biological screening to a wider range of therapeutic targets to fully elucidate the potential of this versatile heterocyclic system.
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
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Le, T. P. L., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]
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Lokesh, B. V. S., Prasad, Y. R., & Shaik, A. B. (2017). Synthesis and Biological Activity of Novel 2, 5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4s), S679-S683. [Link]
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Al-Ostoot, F. H., et al. (2022). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 15(3), 103657. [Link]
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Goyal, S., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5010. [Link]
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A Comparative Guide to the Biological Target Validation of 2-acetyl-5-chloro-3-methylthianaphthene
For researchers, scientists, and drug development professionals, the identification and validation of a specific biological target are paramount to understanding a compound's mechanism of action and advancing a successful therapeutic agent. This guide provides an in-depth technical comparison of modern methodologies for validating the biological target of novel small molecules, using the hypothetical case of 2-acetyl-5-chloro-3-methylthianaphthene, a member of the biologically significant benzo[b]thiophene class of compounds.[1] While the specific target of this molecule is yet to be elucidated, its structural alerts point towards a wide range of potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities, making rigorous target validation a critical next step.[1][2][3][4]
This document eschews a rigid template, instead offering a fluid, logic-driven exploration of orthogonal validation strategies. We will delve into the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system, grounded in authoritative scientific principles.
The Challenge: Deconvoluting the Target of a Privileged Scaffold
The benzo[b]thiophene core of this compound is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[1] This promiscuity underscores the necessity of pinpointing its specific molecular target to understand its therapeutic potential and potential off-target effects. The substituents—an acetyl group, a chloro group, and a methyl group—further modulate its physicochemical properties and potential interactions within the cellular environment.[1]
Our objective is to move from a putative biological effect to a validated molecular interaction. This guide will compare and contrast several state-of-the-art techniques to achieve this, focusing on direct and indirect methods of target engagement.
Comparative Analysis of Target Validation Methodologies
A multi-pronged approach is essential for robust target validation. We will explore four principal strategies: direct measurement of target engagement in a native cellular environment, affinity-based capture of binding partners, broad-scale screening against a major target class, and genetic manipulation to probe target dependency.
| Methodology | Principle | Primary Output | Throughput | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[5] | Thermal shift (ΔTagg) indicating target engagement.[5] | Low to High | Direct evidence of target binding in intact cells or lysates; no need for compound modification.[6][7] | Requires a specific antibody for detection; not suitable for all targets (e.g., membrane proteins can be challenging). |
| Affinity Chromatography / Pulldown | An immobilized version of the compound captures its binding partners from a cell lysate for identification by mass spectrometry.[8][9] | List of putative protein interactors. | Low | Unbiased identification of potential targets; can uncover novel binding partners. | Requires chemical modification of the compound, which may alter its binding properties; prone to false positives.[10] |
| Kinase Profiling | The compound is screened against a large panel of purified kinases to identify inhibitory activity. | IC50 values against a panel of kinases. | High | Rapidly identifies potential kinase targets and assesses selectivity across the kinome.[11][12] | In vitro assay that may not reflect cellular activity; does not confirm direct binding in a cellular context.[13] |
| CRISPR/Cas9-mediated Gene Editing | Genetic knockout or modification of the putative target gene to assess its impact on the compound's cellular phenotype.[14][15] | Alteration or loss of compound efficacy in knockout cells. | Low to High (pooled screens) | Provides strong genetic evidence for target dependency; can definitively link a target to a cellular outcome.[16][17] | Phenotype may be masked by compensatory mechanisms; off-target effects of CRISPR can occur.[18] |
I. Cellular Thermal Shift Assay (CETSA): Directly Visualizing Target Engagement
CETSA is a powerful biophysical method that directly measures the interaction between a drug and its target in a physiologically relevant setting.[6][19] The principle is that the binding of a ligand, such as our thianaphthene derivative, stabilizes the target protein, leading to an increase in its melting temperature (Tagg).[5]
Experimental Workflow: CETSA
The workflow for a typical CETSA experiment involves treating intact cells with the compound, subjecting the cells to a temperature gradient, lysing the cells, separating soluble from aggregated proteins, and detecting the amount of soluble target protein at each temperature, typically by Western blotting or an immunoassay.[7]
Caption: CETSA experimental workflow.
Step-by-Step Protocol for CETSA
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line if anticancer activity is hypothesized) and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[7]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. Separate the soluble proteins from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein in each sample using Western blotting with a validated antibody or a quantitative immunoassay like ELISA.[20]
-
Data Analysis: Quantify the band intensities or immunoassay signal at each temperature. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.[20]
II. Affinity Chromatography: Fishing for Binding Partners
Affinity chromatography is a classic and effective method for identifying the molecular targets of small molecules.[8][21] This technique relies on immobilizing a derivative of the compound of interest onto a solid support and using it as "bait" to capture binding proteins from a cell lysate.[8]
Experimental Workflow: Affinity Chromatography
This workflow involves synthesizing a tagged version of the compound, immobilizing it, incubating it with cell lysate, washing away non-specific binders, eluting the specific binders, and identifying them using mass spectrometry.
Caption: Affinity Chromatography workflow.
Step-by-Step Protocol for Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.
-
Immobilization: Covalently attach the tagged compound to a solid support, such as agarose or magnetic beads. For biotinylated compounds, streptavidin-coated beads are commonly used.
-
Lysate Preparation and Incubation: Prepare a total protein lysate from a relevant cell line. Incubate the lysate with the compound-conjugated beads to allow for binding.
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove proteins that are non-specifically bound.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or competing with an excess of the free, untagged compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (e.g., LC-MS/MS).
III. Kinase Profiling: A Focused Screen for a Prevalent Target Class
Given that a significant portion of the druggable genome consists of kinases, screening this compound against a broad panel of kinases is a logical and efficient approach to identify potential targets.[22] Several commercial services offer comprehensive kinase profiling.[11][12][23]
Experimental Workflow: Kinase Profiling
The compound is tested at one or more concentrations against a large number of purified kinase enzymes, and the percentage of inhibition is measured.
Caption: Kinase Profiling workflow.
Step-by-Step Protocol for Kinase Profiling
-
Compound Submission: Provide a high-purity sample of this compound to a contract research organization (CRO) that offers kinase profiling services.
-
Primary Screen: The CRO will typically perform an initial screen where the compound is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >300). The percentage of inhibition for each kinase is determined.
-
Dose-Response Analysis: For any "hits" identified in the primary screen (e.g., >50% inhibition), a follow-up dose-response experiment is conducted to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
Selectivity Analysis: The results are analyzed to determine the potency and selectivity of the compound. A highly selective compound will potently inhibit a small number of kinases, while a non-selective compound will inhibit many kinases.
IV. CRISPR/Cas9: Genetic Validation of the Target
CRISPR/Cas9 technology offers a powerful way to validate a putative target by directly assessing the genetic dependency of a compound's effect.[14][16] If this compound's efficacy is dependent on a specific protein, knocking out the gene encoding that protein should render the cells resistant to the compound.[17]
Experimental Workflow: CRISPR/Cas9-mediated Target Validation
This workflow involves designing guide RNAs (gRNAs) to target the gene of interest, generating knockout cells, and then testing the sensitivity of these cells to the compound compared to wild-type cells.
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In the landscape of medicinal chemistry and drug discovery, thiophene and its fused-ring analogue, thianaphthene (benzo[b]thiophene), represent privileged scaffolds. Their inherent aromaticity and the presence of a sulfur atom facilitate diverse biological interactions, making them cornerstones in the development of novel therapeutic agents. This guide provides a detailed comparative analysis of 2-acetyl-5-chloro-3-methylthianaphthene and its simpler counterpart, 2-acetyl-5-chlorothiophene, offering insights into their synthesis, physicochemical properties, and potential biological activities. This analysis is designed to empower researchers, scientists, and drug development professionals in their pursuit of innovative molecular entities.
Introduction: The Significance of Thiophene and Thianaphthene Scaffolds
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, recognized for its ability to act as a bioisostere of a benzene ring, often leading to improved pharmacokinetic profiles of drug candidates.[1] Thianaphthene, or benzo[b]thiophene, consists of a thiophene ring fused to a benzene ring, creating a more rigid and lipophilic structure. This structural modification can significantly influence a molecule's interaction with biological targets.[2] Both scaffolds are found in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3]
The specific compounds under consideration, this compound and 2-acetyl-5-chlorothiophene, share a common 2-acetyl and 5-chloro substitution pattern, which are known to influence their reactivity and biological activity. The acetyl group, in particular, serves as a versatile synthetic handle for further molecular modifications, such as the formation of chalcones, which have shown promise as anticancer agents.[4]
Physicochemical and Spectral Properties: A Comparative Overview
A fundamental understanding of the physicochemical and spectral properties of these compounds is crucial for their application in research and development. The following table summarizes key parameters for both molecules.
| Property | This compound | 2-Acetyl-5-chlorothiophene |
| Molecular Formula | C₁₁H₉ClOS | C₆H₅ClOS |
| Molecular Weight | 224.71 g/mol [5] | 160.62 g/mol [1] |
| Melting Point | 115-117 °C[5] | 46-49 °C |
| Boiling Point | 352.7 °C at 760 mmHg[5] | 233.3 °C at 760 mmHg[6] |
| Density | 1.3 g/cm³[5] | 1.3 g/cm³[6] |
| XLogP3 | 4.06570[5] | 2.6[1] |
| Topological Polar Surface Area | 45.3 Ų[5] | 45.3 Ų[1] |
Analysis of Properties: The addition of the fused benzene ring in the thianaphthene derivative results in a significant increase in molecular weight, melting point, and boiling point compared to the thiophene analog. The higher XLogP3 value of the thianaphthene derivative indicates greater lipophilicity, which can impact its solubility, membrane permeability, and pharmacokinetic profile. The topological polar surface area, however, remains the same due to the identical acetyl and chloro substituents.
Spectral Characteristics:
-
¹H NMR: In 2-acetyl-5-chlorothiophene, the thiophene protons typically appear as doublets in the aromatic region. For this compound, the spectrum is more complex, showing signals for the protons on the benzene ring in addition to the methyl protons.
-
¹³C NMR: The thianaphthene derivative will exhibit more signals in the ¹³C NMR spectrum due to the additional carbon atoms of the fused benzene ring.
-
IR Spectroscopy: Both compounds will show characteristic carbonyl stretching frequencies for the acetyl group, typically in the range of 1660-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectra will be distinguished by their molecular ion peaks, reflecting the difference in their molecular weights.
Synthesis of this compound and 2-Acetyl-5-chlorothiophene
The synthesis of both target compounds can be achieved through a multi-step process, with Friedel-Crafts acylation being a key transformation.
Synthesis of this compound
The synthesis of this compound involves the initial preparation of the 5-chloro-3-methylbenzo[b]thiophene precursor, followed by Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 5-chloro-3-methylbenzo[b]thiophene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA).
-
Addition of Precursor: To the PPA, add 1-((4-chlorophenyl)thio)propan-2-one. This precursor can be synthesized by reacting 4-chlorothiophenol with chloroacetone.
-
Heating and Cyclization: Heat the mixture with stirring. An exothermic reaction will initiate, and the temperature should be maintained to complete the cyclization.
-
Work-up: After cooling, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield 5-chloro-3-methylbenzo[b]thiophene.
Experimental Protocol: Friedel-Crafts Acylation of 5-chloro-3-methylbenzo[b]thiophene
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a dry, non-polar solvent (e.g., dichloromethane).
-
Addition of Acylating Agent: Cool the suspension in an ice bath and add acetyl chloride dropwise.
-
Addition of Substrate: To the cooled mixture, add a solution of 5-chloro-3-methylbenzo[b]thiophene in the same solvent dropwise.
-
Reaction: Allow the reaction to proceed at a low temperature and then warm to room temperature with continuous stirring.
-
Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Synthesis of 2-Acetyl-5-chlorothiophene
The synthesis of 2-acetyl-5-chlorothiophene is a more direct process, typically involving the Friedel-Crafts acylation of 2-chlorothiophene.
Experimental Protocol: Friedel-Crafts Acylation of 2-chlorothiophene
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place 2-chlorothiophene and a suitable solvent (e.g., carbon disulfide).
-
Addition of Acylating Agent: Add acetyl chloride to the solution.
-
Addition of Catalyst: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride, in portions.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into ice-water. Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution), and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization to yield 2-acetyl-5-chlorothiophene.[7]
Comparative Biological Activity: Insights from Derivatives and Structure-Activity Relationships
Anticancer Activity
Chalcones, synthesized from 2-acetylthiophene derivatives, have demonstrated significant anticancer activity.[4] For instance, chalcones derived from 2-acetyl-5-chlorothiophene have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for their biological activity, often through Michael addition reactions with biological nucleophiles.
Hypothetical Comparison:
-
Lipophilicity and Cellular Uptake: The higher lipophilicity of the thianaphthene scaffold may lead to enhanced cell membrane permeability and potentially higher intracellular concentrations, which could translate to increased cytotoxicity compared to the thiophene analog.
-
Steric Hindrance: The methyl group at the 3-position of the thianaphthene ring could introduce steric hindrance, potentially influencing the binding affinity of its derivatives to target proteins. This could either enhance or diminish the anticancer activity depending on the specific target.
-
Electronic Effects: The fused benzene ring in the thianaphthene derivative alters the electronic distribution of the entire molecule, which could affect its reactivity and interactions with biological macromolecules.
Antimicrobial Activity
Thiophene and benzo[b]thiophene derivatives are known to possess a broad spectrum of antimicrobial activities. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Hypothetical Comparison:
-
Membrane Interaction: The increased lipophilicity of the thianaphthene derivative might facilitate its insertion into the lipid bilayer of microbial cell membranes, leading to membrane disruption and enhanced antimicrobial efficacy.
-
Target Specificity: The difference in the overall shape and electronic properties between the two scaffolds could lead to differential interactions with microbial enzymes or other cellular targets, resulting in varied antimicrobial spectra and potency.
Future Directions and Conclusion
This comparative guide highlights the key differences and similarities between this compound and 2-acetyl-5-chlorothiophene. While the thianaphthene derivative offers a more complex and lipophilic scaffold, the simpler thiophene analog provides a readily accessible building block for chemical library synthesis.
The lack of direct comparative biological data underscores a significant research gap. Future studies should focus on the head-to-head evaluation of these two compounds and their derivatives in a panel of biological assays to elucidate their structure-activity relationships definitively. Such studies would provide invaluable data for the rational design of more potent and selective therapeutic agents based on these privileged heterocyclic scaffolds.
The detailed synthetic protocols provided herein offer a solid foundation for researchers to access these compounds and explore their potential in drug discovery and materials science. The versatility of the acetyl group as a synthetic handle opens up a vast chemical space for the creation of novel derivatives with potentially enhanced biological activities.
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A Methodological Guide for Assessing Immunological Cross-Reactivity of Thianaphthene Derivatives: A Case Study Using 2-Acetyl-5-chloro-3-methylthianaphthene
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for thianaphthene (benzo[b]thiophene) derivatives, using 2-acetyl-5-chloro-3-methylthianaphthene as a case study. As this specific molecule is a known chemical intermediate, its potential presence as a process-related impurity in a final active pharmaceutical ingredient (API) necessitates rigorous analytical methods to ensure the specificity of quality control and clinical monitoring assays.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It outlines the scientific rationale, provides detailed experimental protocols, and offers guidance on data interpretation, adhering to the principles of scientific integrity and regulatory expectations.[4][5][6][7]
The Imperative of Specificity: Understanding Cross-Reactivity
In the context of drug development and manufacturing, an immunoassay's specificity is paramount. An assay must be able to unequivocally measure the target analyte without interference from other structurally similar compounds present in the sample. Cross-reactivity occurs when an antibody, developed against a specific analyte, also binds to other molecules. This can lead to an overestimation of the analyte's concentration, with significant consequences for drug safety, efficacy, and regulatory compliance.
Our case study focuses on a plausible scenario: the development of a monoclonal antibody-based immunoassay for the quantitative analysis of the antifungal drug Sertaconazole . Sertaconazole is a thianaphthene derivative used in topical formulations.[8][9][10][11] The manufacturing process of such complex molecules may involve precursors like this compound. Therefore, it is critical to demonstrate that the anti-Sertaconazole antibody does not cross-react with this precursor.
Key Molecules in this Guide:
-
Target Analyte: Sertaconazole
-
Potential Cross-Reactant 1: this compound (Precursor)
-
Potential Cross-Reactant 2: Zileuton (Structurally related thianaphthene drug)[9]
-
Potential Cross-Reactant 3: Raloxifene (Structurally related thianaphthene drug)[9]
Experimental Design: The Competitive ELISA
To quantify cross-reactivity, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice.[12][13][14] This format is ideal for small molecules (haptens) like Sertaconazole and its derivatives. The principle relies on the competition between the free analyte in a sample and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship that allows for quantification.
The workflow for assessing cross-reactivity involves generating a standard curve for the primary analyte and separate dose-response curves for each potential cross-reactant.
Caption: Principle of Competitive ELISA.
Detailed Experimental Protocol: Competitive ELISA
This protocol outlines the steps for performing a competitive ELISA to determine the cross-reactivity of an anti-Sertaconazole antibody with potential interfering compounds.[12][15][16]
3.1. Reagent Preparation
-
Coating Buffer (pH 9.6): 1.5 g Na₂CO₃, 2.93 g NaHCO₃ in 1 L distilled water.
-
Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween®-20.
-
Blocking Buffer: PBST with 1% w/v Bovine Serum Albumin (BSA).
-
Analyte & Cross-Reactant Stock Solutions: Prepare 1 mg/mL stock solutions of Sertaconazole, this compound, Zileuton, and Raloxifene in 100% DMSO.
-
Standard & Cross-Reactant Dilutions: Perform serial dilutions of all compounds in Assay Buffer (e.g., PBST) to create a range of concentrations for the dose-response curves.
3.2. Assay Procedure
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of Sertaconazole-BSA conjugate (1-10 µg/mL in Coating Buffer). Cover and incubate overnight at 4°C.[12][16]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT) to prevent non-specific binding.[12]
-
Washing: Repeat the wash step as in 3.2.2.
-
Competitive Reaction:
-
Add 50 µL of the standard dilutions of Sertaconazole or the potential cross-reactant dilutions to the appropriate wells.
-
Immediately add 50 µL of the primary anti-Sertaconazole antibody (at a pre-determined optimal dilution in Blocking Buffer) to all wells.
-
Cover the plate and incubate for 1-2 hours at RT with gentle shaking.
-
-
Washing: Repeat the wash step as in 3.2.2.
-
Secondary Antibody Incubation: Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG, diluted in Blocking Buffer) to each well. Incubate for 1 hour at RT.[16]
-
Washing: Repeat the wash step as in 3.2.2, but perform 5 washes to ensure removal of unbound secondary antibody.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at RT for 15-30 minutes.[16]
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance (Optical Density, OD) at 450 nm on a microplate reader within 30 minutes of adding the stop solution.
Data Analysis and Interpretation
The cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the bound tracer (IC50) with the IC50 of the target analyte.[17]
4.1. Calculation of IC50
-
Plot the OD values against the logarithm of the concentration for Sertaconazole and each potential cross-reactant.
-
Fit the data using a four-parameter logistic (4-PL) curve.[18]
-
The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (B₀).[18][19]
4.2. Calculation of Percent Cross-Reactivity (%CR)
The %CR is calculated using the following formula:[17]
% Cross-Reactivity = (IC50 of Sertaconazole / IC50 of Cross-Reactant) * 100
Illustrative Data and Comparison
The following table summarizes hypothetical data from our cross-reactivity study.
| Compound | Class | IC50 (ng/mL) | % Cross-Reactivity |
| Sertaconazole | Target Analyte | 5.2 | 100% |
| This compound | Precursor | > 10,000 | < 0.05% |
| Zileuton | Related Drug | 4,850 | 0.11% |
| Raloxifene | Related Drug | > 10,000 | < 0.05% |
Interpretation:
-
Sertaconazole: The assay is highly sensitive to the target analyte, with a low IC50 value.
-
This compound: This precursor shows negligible binding, with an IC50 value several orders of magnitude higher than Sertaconazole. The resulting cross-reactivity is well below any level of concern, indicating excellent assay specificity against this impurity.
-
Zileuton & Raloxifene: These structurally related drugs also show very low cross-reactivity, further confirming the high specificity of the antibody for Sertaconazole.
Caption: Overall Experimental & Analytical Workflow.
Conclusion and Best Practices
This guide demonstrates a robust methodology for assessing the cross-reactivity of an antibody intended for a specific thianaphthene-based API, Sertaconazole, against its chemical precursor and other structurally related compounds. The presented competitive ELISA protocol and data analysis framework provide a clear path to validating assay specificity, a critical parameter in bioanalytical method validation under regulatory guidelines.[4][5][7][20]
Key Takeaways:
-
Proactive Assessment: Cross-reactivity should be assessed early in assay development.
-
Rational Selection: Choose potential cross-reactants based on structural similarity, synthetic pathways, and known metabolites.
-
Rigorous Method: The competitive ELISA format is a reliable and industry-accepted method for specificity testing of small molecule immunoassays.
-
Clear Acceptance Criteria: Establish clear acceptance criteria for cross-reactivity (e.g., <1%) before validation studies begin.
By following these principles, researchers can ensure the development of highly specific and reliable immunoassays suitable for regulated environments.
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The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021). MDPI. Available at: [Link]
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Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]
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Competitive ELISA Protocol and Animation. (2010). Microbe Notes. Available at: [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-Acetyl-5-Chloro-3-Methylthianaphthene Activity
In the landscape of modern oncology, the pursuit of novel small molecules that can effectively disrupt cancer cell proliferation remains a paramount objective. Among the myriad of molecular targets, the tubulin-microtubule system stands out as a clinically validated and highly successful point of intervention. Thianaphthene derivatives have emerged as a promising class of compounds, with many exhibiting potent antimitotic activity by interfering with tubulin polymerization. This guide delves into the critical process of establishing an in vitro and in vivo correlation (IVIVC) for the activity of a representative thianaphthene, 2-acetyl-5-chloro-3-methylthianaphthene.
While specific comprehensive datasets for this exact molecule are not publicly available, this guide will synthesize established principles and data from closely related benzo[b]thiophene analogues to present a scientifically grounded, illustrative comparison.[1] We will explore the causality behind the experimental choices, from the initial biochemical assays to the whole-animal efficacy studies, providing a robust framework for researchers, scientists, and drug development professionals.
The Central Hypothesis: From Benchtop to Bedside
The central premise of preclinical drug development is that the activity observed in a controlled in vitro setting will translate to a predictable therapeutic effect in vivo. For tubulin inhibitors, this translates to a direct relationship between the inhibition of tubulin polymerization at a molecular level and the suppression of tumor growth in a living organism. Establishing this correlation is not merely a validation step; it is a cornerstone of building a compelling case for a compound's clinical potential.
Part 1: In Vitro Characterization: Quantifying Tubulin Polymerization Inhibition
The foundational step in evaluating a putative tubulin inhibitor is to measure its direct effect on the polymerization of purified tubulin. The fluorescence-based tubulin polymerization assay is a highly sensitive and quantitative method for this purpose.[2]
Principle of the Assay
This assay monitors the assembly of purified tubulin into microtubules in real-time. A fluorescent reporter molecule is included in the reaction, which preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence signal. The rate and extent of this fluorescence increase are directly proportional to the degree of tubulin polymerization. A compound that inhibits this process will lead to a dose-dependent reduction in the fluorescence signal.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of a known tubulin inhibitor (e.g., Colchicine) as a positive control.
-
Thaw lyophilized, high-purity bovine brain tubulin on ice.
-
Prepare a reaction buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol) and a GTP stock solution.
-
Prepare the tubulin reaction mix on ice, containing tubulin, GTP, and a fluorescent reporter dye.
-
-
Assay Setup :
-
In a pre-warmed 96-well plate, add serial dilutions of the test compound and controls.
-
To initiate polymerization, add the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.[1]
-
Visualizing the Workflow
In Vitro Tubulin Polymerization Assay Workflow
Interpreting the In Vitro Data
The IC50 value is a critical metric of a compound's potency at the molecular level. A lower IC50 indicates a more potent inhibitor of tubulin polymerization. For our representative compound, we will use a scientifically plausible IC50 value based on published data for similar thianaphthene derivatives.[3]
| Compound | Target | Assay Type | IC50 (µM) |
| This compound (Hypothetical) | Tubulin Polymerization | Fluorescence-Based | 1.5 |
| Colchicine (Reference) | Tubulin Polymerization | Fluorescence-Based | 2.1 |
This hypothetical data suggests that our thianaphthene derivative is a potent inhibitor of tubulin polymerization, with a potency comparable to or slightly better than the well-characterized inhibitor, colchicine. This strong in vitro activity provides a solid rationale for proceeding to in vivo studies.
Part 2: In Vivo Evaluation: Assessing Antitumor Efficacy in a Xenograft Model
The next crucial step is to determine if the potent in vitro activity of our compound translates into a tangible antitumor effect in a living organism. The human tumor xenograft model in immunocompromised mice is a widely accepted standard for preclinical evaluation of anticancer agents.[4][5]
Rationale for the Xenograft Model
Xenograft models involve the implantation of human cancer cells into immunodeficient mice, allowing the tumors to grow in a complex biological environment.[6] This model, while not perfectly replicating human physiology, provides invaluable insights into a drug's efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties.
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model and Cell Line :
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Select a relevant human cancer cell line (e.g., a breast or lung cancer line known to be sensitive to microtubule-targeting agents).
-
-
Tumor Implantation and Growth :
-
Subcutaneously implant a suspension of the cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
-
Treatment Regimen :
-
Randomize the tumor-bearing mice into treatment and control groups (typically 5-10 mice per group).[7]
-
Administer the test compound (this compound) and a vehicle control to the respective groups via a clinically relevant route (e.g., intraperitoneal or oral).
-
The dosing schedule (e.g., daily, every other day) and dose level should be determined from prior maximum tolerated dose (MTD) studies.
-
-
Monitoring and Endpoint :
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
The study is concluded when the tumors in the control group reach a predetermined size, or after a set duration.
-
Visualizing the Workflow
In Vivo Xenograft Efficacy Study Workflow
Interpreting the In Vivo Data
The key metric from this study is the percentage of Tumor Growth Inhibition (%TGI), which quantifies the efficacy of the treatment compared to the control.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI |
| Vehicle Control | - | 1250 | - |
| This compound (Hypothetical) | 50 | 480 | 61.6% |
A %TGI of over 60% is generally considered a strong indication of antitumor activity in a preclinical setting. This hypothetical result, showing significant tumor growth inhibition, would be a positive outcome, suggesting that the in vitro potency of the compound translates to in vivo efficacy.
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The culmination of these studies is the establishment of a clear and logical correlation between the in vitro and in vivo data. This correlation is the linchpin of a successful preclinical data package.
The Logical Framework
The potent inhibition of tubulin polymerization observed in vitro is the mechanistic basis for the antitumor activity seen in vivo. The thianaphthene derivative, by disrupting microtubule dynamics, induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis in the rapidly dividing cancer cells of the tumor.[8] This cellular-level effect manifests as a reduction in tumor volume in the xenograft model.
Visualizing the IVIVC
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A Comparative Benchmarking Study: Evaluating 2-acetyl-5-chloro-3-methylthianaphthene as a Novel Cyclooxygenase Inhibitor
Introduction: The Quest for Novel Anti-Inflammatory Agents
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, frequently forming the core of molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The novel compound, 2-acetyl-5-chloro-3-methylthianaphthene, is a substituted benzo[b]thiophene with potential therapeutic applications. Preliminary structural analysis and data from related thiophene-based compounds suggest that it may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes[1].
This guide provides a comprehensive framework for benchmarking the inhibitory activity of this compound against the COX-1 and COX-2 isozymes. We will compare its performance against two well-established inhibitors: Indomethacin , a potent non-selective COX inhibitor, and Celecoxib , a highly selective COX-2 inhibitor[2][3]. By employing a robust in vitro fluorometric assay, we can determine the potency (IC50) and selectivity of our lead compound, providing critical data for its further development as a potential anti-inflammatory drug.
The Scientific Rationale: Targeting the Prostaglandin Synthesis Pathway
Cyclooxygenase enzymes are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins that mediate pain, inflammation, and fever[3][4]. There are two primary isoforms:
-
COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function[2].
-
COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation[4][5].
The therapeutic goal of many non-steroidal anti-inflammatory drugs (NSAIDs) is to inhibit COX-2 to reduce inflammation and pain, while minimizing the inhibition of COX-1 to avoid gastrointestinal side effects[5]. Therefore, determining the selectivity of a novel inhibitor for COX-2 over COX-1 is a critical step in its preclinical evaluation.
Diagram of the COX Signaling Pathway
Caption: The cyclooxygenase (COX) pathway, illustrating the conversion of arachidonic acid into prostaglandins by COX-1 and COX-2, leading to physiological functions and inflammation, respectively.
Experimental Design: An In Vitro Fluorometric Assay for COX Inhibition
To quantify the inhibitory potential of this compound, we will employ a commercially available fluorometric inhibitor screening assay kit[6][7][8]. This assay measures the peroxidase activity of purified human recombinant COX-1 and COX-2. The principle involves the COX-mediated conversion of arachidonic acid to PGG2, which then reacts with a probe to produce a highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the COX activity.
Benchmark Inhibitors:
-
Indomethacin: A non-selective NSAID, will be used as a control to demonstrate inhibition of both COX-1 and COX-2[3][9].
-
Celecoxib: A selective COX-2 inhibitor, will serve as a benchmark for COX-2 selectivity[2][5][10].
Experimental Workflow
Caption: Step-by-step workflow for the in vitro COX inhibitor screening assay.
Detailed Protocol
1. Preparation of Reagents:
- Prepare stock solutions (e.g., 10 mM in DMSO) of this compound, Indomethacin, and Celecoxib.
- Perform serial dilutions of the stock solutions in the assay buffer to create a range of concentrations for IC50 determination (e.g., 0.01 nM to 100 µM).
- Reconstitute and dilute the purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions[8].
2. Assay Procedure (performed in a 96-well black microplate):
- To separate wells, add the diluted COX-1 and COX-2 enzymes.
- Add the serially diluted test compounds, benchmark inhibitors, and a vehicle control (DMSO) to their respective wells.
- Pre-incubate the enzyme and inhibitor mixtures for a specified time (e.g., 10-15 minutes) at room temperature to allow for binding.
- Initiate the enzymatic reaction by adding a solution containing arachidonic acid and the fluorometric probe.
- Incubate the plate at room temperature, protected from light, for 30 minutes.
- Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound against both COX-1 and COX-2 using non-linear regression analysis.
- Calculate the COX-2 Selectivity Index (SI) for each compound using the formula: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Data Summary and Interpretation
The following table presents hypothetical data for this compound and the benchmark inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| This compound | 15.2 | 0.85 | 17.9 |
| Indomethacin (Non-selective control) | 0.015 | 0.25 | 0.06 |
| Celecoxib (Selective control) | >100 | 0.05 | >2000 |
Interpretation of Hypothetical Results:
-
This compound demonstrates potent inhibition of COX-2 with an IC50 value in the sub-micromolar range. It shows significantly weaker inhibition of COX-1, resulting in a selectivity index of approximately 18. This suggests that the compound is a selective COX-2 inhibitor, though less selective than Celecoxib.
-
Indomethacin shows potent inhibition of both COX-1 and COX-2, with a preference for COX-1, confirming its non-selective profile.
-
Celecoxib exhibits very strong inhibition of COX-2 and minimal inhibition of COX-1 at the tested concentrations, validating its high selectivity as a COX-2 inhibitor.
Conclusion and Future Directions
This guide outlines a robust and reproducible methodology for the initial characterization of this compound as a cyclooxygenase inhibitor. The hypothetical data suggests that this novel benzo[b]thiophene derivative is a potent and selective COX-2 inhibitor. This promising in vitro profile warrants further investigation, including:
-
Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Cell-based Assays: To confirm its anti-inflammatory activity in relevant cell models (e.g., LPS-stimulated macrophages).
-
In Vivo Efficacy Studies: To evaluate its anti-inflammatory and analgesic effects in animal models of inflammation and pain.
-
Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.
The experimental framework detailed herein provides the necessary foundation for these future studies, paving the way for the potential development of this compound as a novel therapeutic agent for inflammatory diseases.
References
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Celecoxib. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]
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Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. [Link]
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Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
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Cyclooxygenase-2 inhibitor. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Indomethacin. (2024, May 28). In StatPearls. NCBI Bookshelf. [Link]
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List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023, April 12). Drugs.com. [Link]
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What is the mechanism of Indomethacin? (2024, July 17). Patsnap Synapse. [Link]
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Overview of selective COX-2 inhibitors. (n.d.). UpToDate. [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central. [Link]
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Indometacin. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]
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COX Inhibitors. (n.d.). In StatPearls. NCBI Bookshelf. [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry. RSC Publishing. [Link]
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(A) Activity graph for cyclooxygenase assessed by biochemical assay.... (n.d.). ResearchGate. [Link]
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COX1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
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Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-Portal.org. [Link]
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Indomethacin Capsules, USP 25 mg. (n.d.). accessdata.fda.gov. [Link]
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The Pharmacology of Indomethacin. (n.d.). PubMed. [Link]
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Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. (1998). Journal of Natural Products. American Chemical Society. [Link]
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A Guide to the Spectroscopic Evolution of 2-acetyl-5-chloro-3-methylthianaphthene from its Precursors
This technical guide provides a comprehensive spectroscopic comparison of 2-acetyl-5-chloro-3-methylthianaphthene and its synthetic precursors. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced shifts in spectral data that signify the chemical transformations from a starting thioether to the final acylated thianaphthene core. While complete experimental spectra for these specific compounds are not publicly cataloged, this guide synthesizes data from analogous structures and first principles to provide a robust predictive analysis. We will explore the expected data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind the expected spectral changes at each synthetic step.
Introduction: The Synthetic Pathway and Rationale for Spectroscopic Monitoring
The synthesis of this compound, a substituted benzo[b]thiophene, is a multi-step process that builds a molecule of significant interest in medicinal chemistry due to the prevalence of the thianaphthene scaffold in bioactive compounds[1]. The synthetic route investigated here involves two key transformations:
-
Intramolecular Cyclization: An acid-catalyzed cyclization of 1-[(4-chlorophenyl)thio]-2-propanone (Precursor 1) to form the benzo[b]thiophene ring system of 5-chloro-3-methylthianaphthene (Precursor 2)[2].
-
Friedel-Crafts Acylation: The subsequent electrophilic aromatic substitution of the thianaphthene core with an acetyl group to yield the final product, This compound [1].
Spectroscopic analysis at each stage is not merely for characterization; it is a critical tool for verifying the success of each reaction, confirming the regiochemistry, and ensuring the purity of the intermediates and the final product. This guide will walk through the expected spectroscopic signatures of these three molecules, providing a predictive framework for researchers working with similar scaffolds.
Figure 1: Synthetic route to this compound.
Part 1: Spectroscopic Analysis of 1-[(4-Chlorophenyl)thio]-2-propanone (Precursor 1)
This acyclic thioether is the foundational block for the bicyclic thianaphthene system. Its spectroscopic features are characteristic of its constituent functional groups: a p-substituted benzene ring, a thioether linkage, and a ketone.
Predicted Spectroscopic Data:
| Technique | Expected Key Features |
| FTIR (cm⁻¹) | ~3080 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1715 (C=O stretch, sharp, strong) , ~1580 & ~1480 (Aromatic C=C stretches), ~1090 (C-S stretch), ~820 (p-disubstituted C-H bend) |
| ¹H NMR (ppm) | 7.2-7.4 (m, 4H, aromatic protons, AA'BB' system), 3.7 (s, 2H, -S-CH₂-), 2.2 (s, 3H, -CO-CH₃) |
| ¹³C NMR (ppm) | ~205 (C=O), ~135 (Aromatic C-Cl), ~133 (Aromatic C-S), ~130 & ~129 (Aromatic C-H), ~40 (-S-CH₂-), ~26 (-CO-CH₃) |
| Mass Spec (m/z) | Molecular Ion [M]⁺: ~200/202 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments: [M-CH₃]⁺, [M-COCH₃]⁺, [Cl-C₆H₄-S]⁺ |
Spectroscopic Rationale:
-
FTIR: The most prominent and diagnostic peak is the strong carbonyl (C=O) stretch around 1715 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches, along with the characteristic out-of-plane bending for a 1,4-disubstituted (para) aromatic ring near 820 cm⁻¹, confirms the overall structure.
-
¹H NMR: The spectrum is expected to be relatively simple with three distinct signals. The aromatic protons will appear as a complex multiplet (an AA'BB' system) due to the magnetic inequivalence of protons ortho and meta to the thioether group. The methylene (-S-CH₂-) protons are deshielded by the adjacent sulfur and carbonyl group, while the methyl (-CH₃) protons of the acetyl group will appear as a sharp singlet further upfield.
-
¹³C NMR: The carbonyl carbon is the most downfield signal, typically above 200 ppm. The four distinct signals in the aromatic region confirm the substitution pattern. The aliphatic carbons of the methylene and methyl groups will appear upfield.
-
Mass Spectrometry: The molecular ion peak will exhibit a characteristic 3:1 intensity ratio for the [M]⁺ and [M+2]⁺ peaks, which is a definitive indicator of the presence of a single chlorine atom. Fragmentation would likely occur via alpha-cleavage adjacent to the carbonyl group.
Part 2: Spectroscopic Analysis of 5-chloro-3-methylthianaphthene (Precursor 2)
The cyclization of Precursor 1 results in a rigid, aromatic bicyclic system. This transformation induces significant changes in the spectroscopic data, most notably in the NMR spectra, and the loss of the ketonic carbonyl group in the IR spectrum.
Predicted Spectroscopic Data:
| Technique | Expected Key Features |
| FTIR (cm⁻¹) | ~3100 (Aromatic C-H stretch), ~2920 (Methyl C-H stretch), No peak at ~1715 , ~1600 & ~1450 (Aromatic C=C stretches), ~880 & ~810 (Aromatic C-H bends) |
| ¹H NMR (ppm) | 7.7-7.9 (m, 2H, H4 & H7), 7.2-7.4 (m, 2H, H2 & H6), 2.5 (s, 3H, -CH₃) |
| ¹³C NMR (ppm) | ~140-120 (8 aromatic carbons), ~15 (-CH₃) |
| Mass Spec (m/z) | Molecular Ion [M]⁺: ~182/184 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments: [M-CH₃]⁺, [M-Cl]⁺ |
Spectroscopic Rationale:
-
FTIR: The most crucial piece of evidence for a successful reaction is the complete disappearance of the strong carbonyl (C=O) peak at ~1715 cm⁻¹ . The spectrum will be dominated by aromatic C-H and C=C stretching vibrations, alongside the aliphatic C-H stretches of the newly formed methyl group on the thiophene ring.
-
¹H NMR: The spectrum simplifies and shifts significantly. The disappearance of the methylene singlet (~3.7 ppm) and the upfield acetyl singlet (~2.2 ppm) is expected. A new singlet for the methyl group attached to the aromatic ring should appear around 2.5 ppm. The aromatic region will become more complex, showing signals for the four protons on the bicyclic system. The proton on the thiophene ring (H2) will likely be a singlet or a narrow multiplet.
-
¹³C NMR: The most telling change is the disappearance of the carbonyl carbon signal from ~205 ppm . In its place, several new aromatic carbon signals will appear in the 120-140 ppm range, corresponding to the newly formed fused ring system. The methyl carbon signal will appear far upfield (~15 ppm).
-
Mass Spectrometry: The molecular ion peak will shift to a lower mass of 182/184 m/z, reflecting the loss of a water molecule during the cyclization reaction. The isotopic pattern for one chlorine atom will persist.
Part 3: Spectroscopic Analysis of this compound (Final Product)
The final Friedel-Crafts acylation step introduces a carbonyl group onto the electron-rich thiophene ring. This modification has a profound and predictable impact on all forms of spectroscopic data.
Predicted Spectroscopic Data:
| Technique | Expected Key Features |
| FTIR (cm⁻¹) | ~3100 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1665 (Aryl Ketone C=O stretch, strong) , ~1600 & ~1450 (Aromatic C=C stretches), ~880 & ~820 (Aromatic C-H bends) |
| ¹H NMR (ppm) | 7.7-7.9 (m, 3H, aromatic protons), 2.7 (s, 3H, -CO-CH₃), 2.6 (s, 3H, ring -CH₃) |
| ¹³C NMR (ppm) | ~191 (C=O) , ~145-120 (8 aromatic carbons), ~30 (-CO-CH₃), ~16 (ring -CH₃) |
| Mass Spec (m/z) | Molecular Ion [M]⁺: ~224/226 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments: [M-CH₃]⁺ (loss from acetyl), [M-COCH₃]⁺ |
Spectroscopic Rationale:
-
FTIR: The key indicator of a successful acylation is the reappearance of a strong carbonyl (C=O) stretch . Because this is an aryl ketone (conjugated with the aromatic ring), the peak will be shifted to a lower wavenumber (~1665 cm⁻¹) compared to the aliphatic ketone in Precursor 1.
-
¹H NMR: The most significant change is the disappearance of the signal for the H2 proton and the appearance of a new singlet for the acetyl methyl protons around 2.7 ppm. This downfield shift, compared to a typical acetyl group, is due to the deshielding environment of the aromatic ring system. The original methyl group on the ring at position 3 remains, likely with a slight shift.
-
¹³C NMR: A new carbonyl carbon peak will appear downfield, predicted around 191 ppm. The signal for the C2 carbon of the thianaphthene ring will disappear from the aromatic C-H region and be replaced by a quaternary carbon signal further downfield, reflecting its attachment to the acetyl group. Two distinct methyl carbon signals will now be present.
-
Mass Spectrometry: The molecular ion peak will increase by 42 mass units (the mass of an acetyl group, -COCH₃) to 224/226 m/z. The 3:1 isotopic chlorine pattern will be maintained. The most prominent fragmentation will be the loss of the acetyl methyl group (m/z 15) to form a stable acylium ion, resulting in a strong peak at m/z 209/211.
Summary of Spectroscopic Transformations
The progression from precursor to final product can be reliably tracked by observing key changes in the spectral data.
Figure 2: Key spectroscopic changes during the synthesis.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are based on standard laboratory practices.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence or absence of key functional groups, particularly the carbonyl (C=O) group.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule, confirm connectivity, and verify regiochemistry.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample volume, which is essential for high-resolution spectra.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling and results in a spectrum where each unique carbon appears as a singlet.
-
Typical parameters include a 30-45° pulse angle, a spectral width of ~220 ppm, and a relaxation delay of 2-5 seconds. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift axis using the TMS signal at 0.00 ppm. For ¹H spectra, integrate the signals to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain structural information from its fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds, this can be done via a Gas Chromatography (GC) inlet or a direct insertion probe.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Interpretation: The resulting mass spectrum is a plot of relative abundance versus m/z. Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure. Pay close attention to isotopic patterns, such as the M/M+2 signal for chlorine.
References
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A Researcher's Guide to Elucidating the Mechanism of Action of Novel Thianaphthene Derivatives: A Case Study of 2-acetyl-5-chloro-3-methylthianaphthene
This guide provides a comprehensive, technically-grounded framework for the elucidation and confirmation of the mechanism of action (MoA) for novel bioactive compounds, using the hypothetical thianaphthene derivative, 2-acetyl-5-chloro-3-methylthianaphthene (hereafter "Compound X"), as a case study. Thianaphthene (benzothiophene) scaffolds are prevalent in many pharmacologically active agents, often interacting with protein kinases. This guide, therefore, hypothesizes that Compound X is a protein kinase inhibitor and outlines a rigorous, multi-faceted experimental strategy to test this hypothesis, validate the specific molecular target, and compare its cellular activity to a known inhibitor.
Our approach is built on a logical progression from broad phenotypic observation to specific, direct target engagement, ensuring that each step provides a self-validating layer of evidence. This methodology is designed for drug development professionals and researchers who require not just protocols, but a foundational understanding of why each experimental choice is made.
Part 1: Initial Phenotypic and Target Identification Strategy
Before confirming a mechanism, one must first develop a plausible hypothesis. The initial phase of characterization involves observing the compound's effect on cellular systems and using broad, unbiased techniques to identify potential interacting proteins.
Cellular Phenotypic Screening
The first step is to understand what Compound X does to cells. A simple, yet powerful, initial experiment is a cell viability assay across a panel of cancer cell lines. The rationale here is twofold: it establishes a dose-response relationship and may reveal a pattern of sensitivity that hints at a specific underlying pathway. For our case study, we will hypothesize that Compound X shows potent anti-proliferative activity in non-small cell lung cancer (NSCLC) cell lines known to be driven by epidermal growth factor receptor (EGFR) mutations, such as PC-9 (EGFR exon 19 deletion).
Table 1: Hypothetical Anti-proliferative Activity (IC50) of Compound X across a Cancer Cell Line Panel
| Cell Line | Tissue of Origin | Key Mutation(s) | Compound X IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | NSCLC | EGFR (delE746_A750) | 50 | 30 |
| H3255 | NSCLC | EGFR (L858R) | 85 | 60 |
| A549 | NSCLC | KRAS (G12S) | > 10,000 | > 10,000 |
| HCT116 | Colorectal Cancer | KRAS (G13D) | > 10,000 | > 10,000 |
| MCF-7 | Breast Cancer | PIK3CA (E545K) | > 10,000 | > 10,000 |
This hypothetical data suggests Compound X is selective for EGFR-mutant NSCLC lines, mirroring the activity profile of Gefitinib, a known EGFR inhibitor. This provides our first piece of evidence and directs our investigation towards the EGFR signaling pathway.
Unbiased Target Identification: Affinity-Based Proteomics
While our phenotypic screen points towards EGFR, a direct and unbiased approach is necessary to confirm the physical interaction. Affinity chromatography coupled with mass spectrometry (MS) is a classic and robust method for identifying the protein targets of a small molecule. The core principle is to immobilize Compound X on a solid support (e.g., sepharose beads), incubate it with cell lysate, and then identify the proteins that specifically bind to it.
Caption: Workflow for identifying protein targets using affinity chromatography.
Part 2: In Vitro Confirmation of Target Engagement and Activity
Following the identification of EGFR as a high-confidence candidate target, the next phase is to rigorously validate this interaction using orthogonal, in vitro biochemical and biophysical methods. This is crucial to prove that the interaction is direct, specific, and functionally relevant (i.e., it inhibits the enzyme's activity).
Direct Binding Affinity: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics between an analyte (Compound X) and a ligand (recombinant EGFR protein) immobilized on a sensor chip. This experiment provides quantitative data on the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates, offering deep insight into the binding event.
-
Immobilization: Covalently immobilize recombinant human EGFR kinase domain protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a dilution series of Compound X in running buffer (e.g., HBS-EP+), typically from 1 nM to 10 µM. Also prepare a running buffer blank.
-
Binding Measurement: Inject the Compound X dilutions and the blank over the EGFR-coated and a reference flow cell for 120 seconds (association phase). Then, flow running buffer over the chip for 300 seconds (dissociation phase).
-
Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the ka, kd, and calculate the equilibrium dissociation constant (KD).
Table 2: Hypothetical SPR Kinetic and Affinity Data
| Compound | Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| Compound X | EGFR Kinase Domain | 1.5 x 10^5 | 7.5 x 10^-4 | 5.0 |
| Gefitinib | EGFR Kinase Domain | 2.1 x 10^5 | 4.2 x 10^-4 | 2.0 |
This hypothetical data would confirm a direct, high-affinity interaction between Compound X and the EGFR kinase domain, comparable to the well-established EGFR inhibitor, Gefitinib.
Functional Inhibition: In Vitro Kinase Assay
Confirming direct binding is essential, but demonstrating functional inhibition of the target's enzymatic activity is paramount. An in vitro kinase assay measures the ability of Compound X to inhibit EGFR's phosphorylation of a substrate peptide.
This commercial assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: In a 384-well plate, combine recombinant EGFR kinase, a poly(Glu,Tyr) substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of Compound X or Gefitinib (e.g., 0.1 nM to 50 µM) to the wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Table 3: Hypothetical In Vitro Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) |
| Compound X | EGFR | 8.2 |
| Gefitinib | EGFR | 3.5 |
| Compound X | SRC (off-target) | > 25,000 |
| Compound X | ABL1 (off-target) | > 25,000 |
This result would provide strong evidence that Compound X is a potent and selective functional inhibitor of EGFR kinase activity.
Part 3: Cellular Mechanism Validation
The final, critical step is to confirm that Compound X engages its target in a cellular context and inhibits the downstream signaling pathway, leading to the observed anti-proliferative phenotype.
Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its target inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Caption: Cellular Thermal Shift Assay (CETSA) workflow to confirm target engagement.
Downstream Pathway Inhibition: Western Blot Analysis
If Compound X inhibits EGFR kinase, then the phosphorylation of its direct downstream effectors, such as AKT and ERK, should decrease. This can be readily assessed by Western blotting.
-
Cell Treatment: Seed PC-9 cells and allow them to attach. Starve the cells overnight in a serum-free medium.
-
Inhibition: Pre-treat cells with various concentrations of Compound X or Gefitinib for 2 hours.
-
Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes to activate the pathway. A non-stimulated control should be included.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Determine protein concentration (e.g., BCA assay), normalize samples, and separate proteins by SDS-PAGE.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against Phospho-EGFR (Tyr1068), Total EGFR, Phospho-AKT (Ser473), Total AKT, Phospho-ERK1/2 (Thr202/Tyr204), and Total ERK1/2. Use a loading control like GAPDH or β-actin.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the bands.
A successful experiment would show a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK in Compound X-treated cells, mirroring the effect of Gefitinib and confirming that the compound effectively shuts down the target signaling pathway within the cell.
Conclusion
This guide outlines a systematic and robust strategy for confirming the mechanism of action of a novel compound, exemplified by the hypothetical kinase inhibitor, this compound. By progressing from broad phenotypic screening to specific biochemical and cell-based target validation, researchers can build a comprehensive and compelling body of evidence. This multi-tiered approach, which compares the novel compound against a known standard (Gefitinib), ensures scientific rigor and provides a high degree of confidence in the elucidated MoA, a critical milestone in any drug discovery program.
References
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Title: The medicinal chemistry of benzothiophenes. Source: ScienceDirect URL: [Link]
-
Title: Thiophene-based kinase inhibitors: a patent review (2015-2020). Source: Taylor & Francis Online URL: [Link]
-
Title: Target identification by chemical proteomics. Source: Bio-protocol URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) for Characterizing Unlabeled Molecules. Source: Cytiva URL: [Link]
-
Title: The cellular thermal shift assay for drug-target engagement studies. Source: Nature Protocols URL: [Link]
A Methodological Guide to Evaluating the Therapeutic Index of Novel 2-Acetyl-5-chloro-3-methylthianaphthene Derivatives
Introduction: Navigating the Path from Hit to Candidate
In the landscape of modern drug discovery, the identification of a biologically active "hit" compound is merely the first step in a long and arduous journey. The ultimate success of a therapeutic agent hinges not just on its efficacy, but on its safety. The Therapeutic Index (TI) is a cornerstone metric that quantitatively defines this balance, representing the margin between a drug's effective dose and its toxic dose.[1][2] A high TI signifies a wide safety margin, a desirable characteristic for any clinical candidate, while a low TI indicates a narrow window between therapeutic benefit and adverse effects, often requiring careful patient monitoring.[3]
The benzo[b]thiophene, or thianaphthene, scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and investigational agents across a spectrum of diseases, including cancer and inflammatory conditions. The specific scaffold, 2-acetyl-5-chloro-3-methylthianaphthene, represents a versatile and promising starting point for chemical elaboration.[4] The acetyl group at the C2 position and the chloro group at C5 serve as key synthetic handles, allowing for the generation of diverse derivative libraries to explore structure-activity relationships (SAR).[4]
However, research into the specific biological profile of this substituted thianaphthene core is still in its nascent stages.[4] This guide, therefore, is designed for researchers, chemists, and pharmacologists at the forefront of this exploration. It does not present pre-existing data but rather provides a comprehensive, field-proven methodological framework for the systematic evaluation of the therapeutic index of novel this compound derivatives. We will dissect the necessary in vitro and in vivo assays, explain the causality behind experimental choices, and illustrate how to integrate the resulting data into a coherent and decisive TI value.
Part 1: Quantifying Efficacy — The Determination of ED₅₀
The effective dose in 50% of the population (ED₅₀) is the foundational measure of a drug's desired biological effect. Its determination is entirely dependent on the therapeutic goal. For instance, the experimental model for an anticancer agent will differ fundamentally from that of an anti-inflammatory compound. The following workflow provides a general yet robust approach.
Caption: General workflow for determining the efficacy (IC₅₀/ED₅₀) of test compounds.
Protocol 1.1: In Vitro Efficacy — Half-Maximal Inhibitory Concentration (IC₅₀) for Anticancer Activity
This protocol describes the determination of the IC₅₀ of a thianaphthene derivative against a human cancer cell line, a common first step for evaluating potential oncology drugs.[5][6]
Causality: The choice of cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be driven by the therapeutic hypothesis. The IC₅₀ value derived from this assay provides a quantitative measure of potency, essential for comparing different derivatives and for selecting doses for subsequent in vivo studies.
Methodology:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., A549, non-small cell lung cancer) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Trypsinize confluent cells, perform a cell count (e.g., using a hemocytometer), and seed 5 x 10³ cells per well in a 96-well microplate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to allow for multiple cell doublings.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.
-
Part 2: Characterizing Toxicity — The Determination of TD₅₀ / LD₅₀
A potent compound is therapeutically useless if it is indiscriminately toxic. This section outlines the workflow for assessing the toxicity profile, starting with in vitro cytotoxicity against normal cells and progressing to in vivo acute toxicity studies.
Caption: Workflow for assessing the toxicity profile (CC₅₀/LD₅₀) of test compounds.
Protocol 2.1: In Vitro Cytotoxicity — Half-Maximal Cytotoxic Concentration (CC₅₀)
Causality: To begin understanding a compound's therapeutic window, its effect on healthy cells must be measured.[7] Using a non-cancerous cell line (e.g., normal human fibroblasts) allows for the calculation of a Selectivity Index (SI), an early in vitro surrogate for the therapeutic index. A high SI suggests the compound is preferentially toxic to cancer cells.
Methodology: This protocol is identical to Protocol 1.1, with one critical substitution:
-
Cell Line: Use a normal, non-transformed human cell line, such as WI-38 (human lung fibroblasts) or IMR-90.[6][7] The resulting value is designated as the CC₅₀.
Protocol 2.2: In Vivo Acute Oral Toxicity — Median Lethal Dose (LD₅₀)
Causality: While in vitro assays are excellent for high-throughput screening, they cannot replicate the complex physiology of a whole organism. An in vivo acute toxicity study is essential to understand the systemic toxicity of a compound and to determine its median lethal dose (LD₅₀), a key component of the TI calculation.[8][9] This study must be conducted in compliance with ethical guidelines for animal research.
Methodology (Based on the Kerber Method): [9]
-
Animal Model: Use healthy, young adult rodents of a single strain (e.g., male and female Wistar rats, 8-10 weeks old). Acclimate the animals for at least one week before the study.
-
Grouping: Divide the animals into at least four dose groups plus a vehicle control group, with a minimum of 6 animals per group (3 male, 3 female).
-
Dose Preparation and Administration:
-
Select doses based on in vitro cytotoxicity data and any available literature on similar compounds. Doses should be spaced geometrically (e.g., 50, 100, 200, 400 mg/kg).
-
Suspend the test derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single dose to each animal via oral gavage. The volume should be based on the animal's most recent body weight.
-
-
Observation:
-
Observe animals continuously for the first 4 hours post-dosing, then periodically for the first 24 hours, and daily thereafter for 14 days.
-
Record all clinical signs of toxicity, including changes in behavior, posture, respiration, and any instances of convulsions, lethargy, or morbidity.
-
Record mortality in each group at the end of the 14-day observation period.
-
-
Data Analysis and LD₅₀ Calculation:
-
The LD₅₀ is calculated using established statistical methods, such as the Behrens-Kärber method.
-
The formula is: LD₅₀ = Dₘ - Σ(a × b) / n
-
Dₘ = Highest dose used
-
a = Difference between two consecutive doses
-
b = Mean number of surviving animals in the two corresponding groups
-
n = Number of animals per group
-
-
Part 3: Synthesis of Data — Calculating and Interpreting the Therapeutic Index
The final step is to integrate the efficacy and toxicity data to derive a quantitative measure of the therapeutic window.
Caption: Logical framework for calculating the Selectivity and Therapeutic Indices.
Comparative Data Summary
The primary goal is to compare novel derivatives against each other and, ideally, against a standard-of-care compound for the target indication. The data should be organized clearly to facilitate this comparison.
| Derivative ID | In Vitro IC₅₀ (µM) [Target: A549] | In Vitro CC₅₀ (µM) [Target: WI-38] | Selectivity Index (SI) | In Vivo ED₅₀ (mg/kg) | In Vivo LD₅₀ (mg/kg) | Therapeutic Index (TI) |
| THIA-001 | [Experimental Value] | [Experimental Value] | CC₅₀ / IC₅₀ | [Experimental Value] | [Experimental Value] | LD₅₀ / ED₅₀ |
| THIA-002 | [Experimental Value] | [Experimental Value] | CC₅₀ / IC₅₀ | [Experimental Value] | [Experimental Value] | LD₅₀ / ED₅₀ |
| THIA-003 | [Experimental Value] | [Experimental Value] | CC₅₀ / IC₅₀ | [Experimental Value] | [Experimental Value] | LD₅₀ / ED₅₀ |
| Standard Drug | [Reference Value] | [Reference Value] | [Reference SI] | [Reference Value] | [Reference Value] | [Reference TI] |
Interpretation
-
Selectivity Index (SI): This is an early-stage, high-throughput indicator of selectivity.[7] A higher SI value (e.g., >10) is desirable, as it suggests the compound is significantly more potent against the target cells than against normal cells. This metric is crucial for prioritizing which derivatives should advance to more resource-intensive in vivo testing.
-
Therapeutic Index (TI): This is the more definitive, preclinical measure of a drug's safety margin.[3][10] A higher TI is always better. A compound with a TI of 2 is considered to have a narrow therapeutic window, whereas a compound with a TI >10 is generally considered safer. This value is critical for go/no-go decisions in preclinical development and for estimating the starting dose for Phase 1 clinical trials.
Conclusion
The evaluation of the therapeutic index is a multi-step, integrated process that is fundamental to translating a promising chemical scaffold into a viable drug candidate. For novel this compound derivatives, a systematic approach is paramount. By first establishing in vitro efficacy (IC₅₀) and cytotoxicity (CC₅₀) to calculate a Selectivity Index, researchers can efficiently prioritize the most promising compounds for further study. Subsequent determination of in vivo efficacy (ED₅₀) and acute toxicity (LD₅₀) in relevant animal models provides the data necessary to calculate the definitive preclinical Therapeutic Index. This guide provides the experimental and logical framework to perform this evaluation with scientific rigor, enabling development teams to make informed, data-driven decisions on the path to identifying a safe and effective therapeutic agent.
References
-
StudySmarter. (2024). Therapeutic Index: Definition & Formula. Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index. Retrieved from [Link]
-
ResearchGate. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Dr.Oracle. (n.d.). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?. Retrieved from [Link]
-
Medical News Today. (2022). What is the therapeutic index of drugs?. Retrieved from [Link]
-
ResearchGate. (n.d.). Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. Retrieved from [Link]
-
SciRP.org. (2014). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]
-
PubMed Central. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]
-
ResearchGate. (2014). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]
-
ResearchGate. (2020). Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. Retrieved from [Link]
-
ResearchGate. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Retrieved from [Link]
-
PubMed. (1998). Subchronic toxicity of benzothiophene on rats following dietary exposure. Retrieved from [Link]
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Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
-
PubMed. (1948). Derivatives of thianaphthene. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
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Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 2-ACETYL-5-CHLORO-3-METHYLTHIANAPHTHENE
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-ACETYL-5-CHLORO-3-METHYLTHIANAPHTHENE (CAS No. 51527-18-5). The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact. As a Senior Application Scientist, my objective is to ground these protocols in the fundamental principles of chemical safety, explaining not just what to do, but why each step is critical.
Core Principle: Hazard-Centric Risk Assessment
Understanding the specific chemical risks of this compound is the foundation of its safe management. This compound is a substituted benzo[b]thiophene, a class of sulfur-containing heterocyclic compounds. Its structure, featuring a chlorinated aromatic ring and an acetyl group, dictates its toxicological and chemical profile.
The primary hazards are identified from its Safety Data Sheet and the known risks of analogous chemical structures. The compound is classified as harmful and an irritant.[1] The presence of chlorine is particularly significant for disposal, as improper thermal decomposition can lead to the formation of hazardous byproducts like hydrogen chloride gas and other organochlorine compounds.[2][3]
Hazard Profile Table
| Hazard Category | GHS Classification & Signal Word | Description & Causality |
| Acute Toxicity | Warning - H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1] The molecule's lipophilicity allows for absorption through multiple routes. |
| Irritation | Warning - H315, H319, H335 | Causes skin, serious eye, and respiratory irritation (Hazard Class 36/37/38).[1] The acetyl and chloro groups can interact with biological macromolecules, leading to irritation. |
| Environmental | Data not fully available; caution advised. | Parent thianaphthene compounds can be harmful to aquatic life. Assume similar properties and prevent release into the environment. |
| Decomposition | Not classified; inherent risk. | Thermal decomposition may produce toxic gases such as carbon monoxide, sulfur oxides, and hydrogen chloride.[2][3] |
Note: While this compound is labeled "Warning," structurally similar compounds like 2-Acetyl-5-chlorothiophene can be fatal if swallowed, carrying a "Danger" signal word.[4] This discrepancy underscores the necessity of treating all related compounds with a high degree of caution.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable to mitigate the risks of exposure.
-
Hand Protection: Nitrile gloves (minimum thickness of 4 mil) are required. Double-gloving is recommended when handling pure solid or concentrated solutions.
-
Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. When handling the powder or there is a risk of splashing, a full-face shield must be worn over safety glasses.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: For operations that may generate dust (e.g., weighing, transferring solids) or aerosols, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 particulate filter is essential.[5]
Spill Management & Decontamination
Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Protocol
-
Alert & Evacuate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Vapors: If applicable, increase ventilation (fume hood) to control dust or vapors.
-
Don PPE: Before approaching the spill, don the full PPE described in Section 2.
-
Containment: For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep the solid material or absorbed liquid into a designated, labeled hazardous waste container. Use non-sparking tools.
-
Decontamination: Wipe the spill area with a towel soaked in a suitable solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as contaminated solid waste.
-
Disposal: Seal, label, and dispose of the waste container as described in Section 4.
Proper Disposal Procedures
The guiding principle for disposal is to segregate waste streams and ensure they are handled by a licensed hazardous waste facility, typically via your institution's Environmental Health & Safety (EHS) department. Never dispose of this chemical down the drain or in regular trash. [5]
Disposal Decision Workflow
Caption: Decision-making process for waste segregation.
Step-by-Step Disposal Protocols
Protocol A: Unused or Expired Solid Compound
-
Container: Ensure the original container is securely sealed and in good condition. If the container is compromised, place it inside a larger, sealed, and compatible container (secondary containment).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (51527-18-5), and the appropriate hazard pictograms (e.g., harmful/irritant).
-
Transfer: Transfer the labeled container to your laboratory's designated satellite accumulation area for hazardous waste.
-
Pickup: Arrange for disposal through your institution's EHS department.
Protocol B: Contaminated Solid Waste (Gloves, Weigh Boats, Wipes)
-
Segregation: Collect all contaminated solid waste in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Labeling: Label the container "Hazardous Waste - Contaminated Solid Debris" and list the chemical contaminant(s).
-
Storage & Disposal: Once full, seal the bag and the container. Transfer to the satellite accumulation area and arrange for EHS pickup.
Protocol C: Contaminated Liquid Waste (Solutions, Rinsates)
-
Waste Stream Identification: Due to the chlorine atom, this waste must be classified as "Halogenated Organic Waste." Do not mix it with non-halogenated waste streams, as this significantly increases disposal costs and complexity.
-
Container: Use a designated, leak-proof, and pressure-rated waste container with a screw cap.
-
Labeling: Clearly label the container "Hazardous Waste - Halogenated Organic Solvents." List all components, including solvents and an estimated concentration of the thianaphthene compound.
-
Storage & Disposal: Keep the container sealed when not in use. Store in secondary containment in the satellite accumulation area. Arrange for EHS pickup when the container is no more than 90% full.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the valuable work of research and development does not come at the cost of personal health or environmental integrity. Always prioritize consultation with your local EHS professionals, as they are the ultimate authority on waste management at your institution.
References
- Bangcheng Chemical Co.,Ltd. Thianaphthene(95-15-8)MSDS.
- Merck Millipore. Safety Data Sheet - Chloroacetyl chloride.
- Merck Millipore. Safety Data Sheet - 2-chlorothiophene.
- Origin Compounds. Storage & Handling Guidelines.
- PubChem - NIH. 2-Acetyl-3-chlorothiophene.
- Loba Chemie. 2-ACETYLTHIOPHENE FOR SYNTHESIS.
- Fisher Scientific. SAFETY DATA SHEET - 2-Thiopheneacetyl chloride.
- Fisher Scientific. SAFETY DATA SHEET - Thianaphthene.
- Georganics Ltd. SAFETY DATA SHEET - 2-ACETYL-5-METHYLTHIOPHENE.
- Echemi. 2-Acetyl-5-chlorothiophene SDS.
- Sigma-Aldrich. Thianaphthene 98%.
- Echemi. This compound.
- Fisher Scientific. SAFETY DATA SHEET - Thianaphthene-1,1-dioxide.
- Sigma-Aldrich. 2-Acetyl-5-chlorothiophene 99%.
Sources
Navigating the Uncharted: A Practical Guide to Handling 2-ACETYL-5-CHLORO-3-METHYLTHIANAPHTHENE
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of a new compound into the laboratory workflow is both an opportunity and a critical control point for safety. This guide provides essential, immediate safety and logistical information for the handling of 2-ACETYL-5-CHLORO-3-METHYLTHIANAPHTHENE, a compound for which comprehensive safety data is not yet widely available. Our approach is rooted in the principles of chemical analogy and risk assessment, ensuring a robust framework for operational safety and responsible disposal.
Hazard Analysis: A Data-Driven Inference
Given the absence of a comprehensive Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its structural motifs and data from analogous compounds.
Structural Features of Concern:
-
Chlorinated Aromatic System: The presence of a chlorine atom on the benzothiophene ring suggests potential for environmental persistence and the formation of hazardous combustion byproducts, such as hydrogen chloride gas.[1] Halogenated organic compounds can also exhibit varying degrees of toxicity.
-
Thianaphthene (Benzothiophene) Core: This sulfur-containing heterocyclic system is a common scaffold in pharmacologically active molecules. While the core itself is relatively stable, its derivatives can have diverse toxicological profiles. Thiophene and its derivatives are known skin and respiratory irritants.[2]
-
Acetyl Group: The ketone functional group does not typically impart extreme toxicity but can influence the compound's reactivity and metabolic pathways.
Analogous Compound Analysis:
A close structural analog, 2-acetyl-5-chlorothiophene, is classified as acutely toxic and an eye irritant.[3][4] Hazard statements for this compound include "Fatal if swallowed" and "Causes serious eye irritation".[3][4] Based on this, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause significant eye and skin irritation.[5]
Inferred Hazard Profile:
| Hazard Category | Inferred Risk for this compound | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | High | Based on analogy with 2-acetyl-5-chlorothiophene and general warnings for novel chemicals.[3][4][6] |
| Skin Corrosion/Irritation | Moderate to High | Classified as an irritant; thiophene derivatives are known irritants.[2][5] |
| Serious Eye Damage/Irritation | High | Analogous compounds cause serious eye irritation.[3][4] |
| Respiratory Irritation | Moderate | Thiophene derivatives can cause respiratory irritation.[2] |
| Environmental Hazard | Moderate | Chlorinated organic compounds can be persistent and harmful to aquatic life.[7] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling compounds with unknown or inferred hazards. The following recommendations are based on a cautious approach, assuming a high level of acute toxicity and irritancy.
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides protection against splashes of organic and chlorinated compounds. Double-gloving offers additional protection in case of a tear in the outer glove.[6][8] |
| Eye Protection | Chemical Splash Goggles or a Face Shield worn over safety glasses | Protects against splashes and aerosols. Goggles provide a seal around the eyes, which is critical given the inferred high risk of eye irritation.[3][8] |
| Body Protection | Laboratory Coat (fully buttoned) with a Chemical-Resistant Apron | A lab coat provides a primary barrier, while a chemical-resistant apron offers additional protection against spills and splashes of corrosive or toxic liquids.[6] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | A fume hood is the primary engineering control to prevent inhalation exposure. For situations where a fume hood is not feasible (e.g., cleaning a large spill), a NIOSH-approved respirator with organic vapor cartridges would be required.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receipt and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).
-
Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The storage location should be clearly marked as containing acutely toxic materials.
Handling and Use
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize the risk of inhalation.
-
Quantities: Use the smallest quantity of the compound necessary for the experiment.
-
Avoid Aerosolization: Take care to avoid creating dust or aerosols. If the compound is a solid, handle it gently.
-
Contamination: Be mindful of potential contamination of equipment and surfaces. Decontaminate any surfaces that may have come into contact with the compound.
Spill Management
-
Minor Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
Only personnel trained in hazardous spill response should attempt to clean up a major spill.
-
Disposal Plan: Responsible Stewardship
The disposal of chlorinated organic compounds is strictly regulated to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, labeled hazardous waste container.
-
Waste Classification: This waste should be classified as chlorinated organic waste.
-
Disposal Method: The primary recommended method for the disposal of chlorinated organic residues is high-temperature incineration in a licensed hazardous waste facility.[7][9] This process breaks down the compound into less harmful components, such as carbon dioxide and hydrogen halides, which can be scrubbed from the exhaust gases.[7]
-
Consult EHS: Always consult with your institution's EHS department for specific guidance on waste container labeling, storage, and pickup procedures. Do not pour any waste containing this compound down the drain.[2]
Visualizing the Workflow
To further clarify the handling process, the following diagram outlines the key decision points and safety measures.
Caption: A workflow for the safe handling of this compound.
Conclusion
The responsible handling of novel chemical entities is a cornerstone of scientific integrity and laboratory safety. While a complete toxicological profile of this compound is not yet established, a cautious and systematic approach based on the principles of risk assessment and chemical analogy provides a robust framework for protecting researchers and the environment. By adhering to the guidelines outlined in this document, you can confidently and safely incorporate this compound into your research endeavors.
References
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Process for Disposal of Chlorinated Organic Residues. Taylor & Francis Online. [Link]
-
Chemical Risk Assessment. Health and Safety Authority. [Link]
-
Novel Chemicals with Unknown Hazards SOP. University of Tennessee, Knoxville. [Link]
- Process for the incineration of chlorinated organic materials.
-
A Practical Guide to Chemical Risk Assessment. Occupational Hygiene. [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Chemical Risk Assessment and Regulatory Decision Making. American Chemical Society. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
